molecular formula C15H19ClF4N2O B560503 CL-385319 CAS No. 1210501-46-4

CL-385319

Cat. No.: B560503
CAS No.: 1210501-46-4
M. Wt: 354.774
InChI Key: FEMIHMMAZDXYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibitor of H5N1 avian influenza A virus infection;  High Quality Biochemicals for Research Uses

Properties

CAS No.

1210501-46-4

Molecular Formula

C15H19ClF4N2O

Molecular Weight

354.774

IUPAC Name

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride

InChI

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H

InChI Key

FEMIHMMAZDXYBI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl

Synonyms

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride;  CL385319

Origin of Product

United States

Foundational & Exploratory

CL-385319: A Potent Inhibitor of Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CL-385319 is an N-substituted piperidine compound that has demonstrated significant potential as a viral entry inhibitor, primarily targeting the influenza A virus. This small molecule interferes with the fusogenic function of the viral hemagglutinin (HA) protein, effectively preventing the virus from entering host cells. Extensive in vitro studies have elucidated its mechanism of action, identified its binding site, and quantified its inhibitory activity against various influenza A subtypes, with a particular focus on the highly pathogenic H5N1 avian influenza. This document provides a comprehensive overview of the technical data and experimental protocols associated with this compound, serving as a resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound functions by directly targeting the influenza hemagglutinin (HA) protein, a critical component for viral entry. The generally accepted mechanism involves the following key steps:

  • Binding to Hemagglutinin: this compound binds to a conserved pocket within the stem region of the HA trimer, specifically within the HA2 subunit.[1] This binding is characterized by an "induced fit" model, where the pocket is formed upon the interaction between the compound and the protein.[2]

  • Stabilization of the Pre-fusion Conformation: By occupying this pocket, this compound stabilizes the neutral pH structure of HA.[2] This prevents the low pH-induced conformational changes that are essential for membrane fusion within the host cell's endosome.[2][3]

  • Inhibition of Membrane Fusion: The stabilization of the pre-fusion state effectively blocks the fusion of the viral envelope with the endosomal membrane, thus halting the viral life cycle at the entry stage.

Computational simulations and site-directed mutagenesis have identified key amino acid residues critical for the binding of this compound. These include M24 in the HA1 subunit and V48 and F110 in the HA2 subunit. Mutations at these sites have been shown to confer resistance to the compound, confirming their importance in its mechanism of action.

cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Virus Host Cell Host Cell Virus->Host Cell Attachment Endocytosis Endocytosis Host Cell->Endocytosis Endosome Endosome Endocytosis->Endosome pH Drop Endosomal Acidification Endosome->pH Drop HA Fusion HA-mediated Membrane Fusion pH Drop->HA Fusion Viral RNA Release Viral RNA Release into Cytoplasm HA Fusion->Viral RNA Release CL385319 This compound HA Binding Binds to HA Stem (Induced Fit) CL385319->HA Binding Stabilization Stabilizes Pre-fusion HA Conformation HA Binding->Stabilization Block Blocks Conformational Change Stabilization->Block Block->HA Fusion Inhibits

Figure 1: Mechanism of this compound Inhibition of Influenza Virus Entry.

Quantitative Data

The antiviral activity and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Activity of this compound against H5N1 Influenza A Virus
Virus StrainAssay TypeCell LineIC50 (µM)Citation
H5N1 Influenza AVirus PropagationMDCK27.03 ± 2.54
H5N1 Pseudovirus (A/Thailand/Kan353/2004)Pseudovirus EntryMDCK4.00 ± 0.38
H5N1 Pseudovirus (A/Qinghai/59/2005)Pseudovirus EntryMDCK1.50 ± 0.13
H5N1 Pseudovirus (A/Xinjiang/1/2006)Pseudovirus EntryMDCK2.22 ± 0.24
H5N1 Pseudovirus (A/Anhui/1/2005)Pseudovirus EntryMDCK0.37 ± 0.12
H5N1 Pseudovirus (A/Hong Kong/156/1997)Pseudovirus EntryMDCK2.62 ± 0.08
Table 2: Cytotoxicity and Selectivity of this compound
Cell LineAssay TypeCC50 (mM)Selectivity Index (SI = CC50/IC50)Citation
MDCKXTT Assay1.48 ± 0.0154.8 (based on H5N1 virus propagation IC50)
Table 3: Activity of this compound against Mutant H5N1 Pseudoviruses
Pseudovirus MutantIC50 (µM)Resistance LevelCitation
Wild-type1.50 ± 0.13-
M24A> 100High
F110S106.31 ± 6.71High
V48A> 100High

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments performed to characterize this compound.

H5N1 Pseudovirus Entry Assay

This assay is used to determine the inhibitory effect of this compound on the entry of H5N1 pseudoviruses into host cells.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • 293T cells

    • Plasmids encoding H5N1 HA and NA

    • HIV backbone plasmid (e.g., pNL4-3.luc.R-E-)

    • Transfection reagent

    • This compound

    • Luciferase assay system

  • Protocol:

    • Pseudovirus Production: Co-transfect 293T cells with plasmids encoding the H5N1 HA and NA, along with the HIV backbone plasmid. Harvest the supernatant containing the pseudoviruses 48 hours post-transfection. Quantify the amount of pseudotyped particles using an HIV-1 p24 ELISA kit.

    • Cell Seeding: Seed MDCK cells (1 x 104 cells/well) in a 96-well plate and incubate overnight.

    • Compound Incubation: Incubate the desired concentrations of this compound with the H5N1 pseudovirus particles (e.g., 1 ng p24/well) for 30 minutes at 37°C.

    • Infection: Add the virus-compound mixture to the MDCK cells and incubate for an additional 48 hours.

    • Luciferase Assay: Wash the cells with PBS and lyse them. Measure the luciferase activity, which is proportional to the extent of viral entry, using a luciferase assay system.

    • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits viral entry by 50%.

Start Start Co-transfect Co-transfect 293T cells with HA, NA, and HIV backbone plasmids Start->Co-transfect Harvest Harvest pseudovirus supernatant after 48 hours Co-transfect->Harvest Quantify Quantify pseudovirus (p24 ELISA) Harvest->Quantify Incubate_Compound Incubate pseudovirus with This compound for 30 min Quantify->Incubate_Compound Seed Seed MDCK cells in 96-well plate Infect Infect MDCK cells with virus-compound mixture for 48 hours Seed->Infect Incubate_Compound->Infect Lyse Lyse cells and measure luciferase activity Infect->Lyse Calculate Calculate IC50 Lyse->Calculate End End Calculate->End

Figure 2: Workflow for the H5N1 Pseudovirus Entry Assay.

Cytotoxicity Assay (XTT)

This assay determines the concentration at which this compound becomes toxic to the host cells.

  • Materials:

    • MDCK cells

    • This compound

    • XTT labeling reagent

    • Electron-coupling reagent

  • Protocol:

    • Cell Seeding: Seed MDCK cells in a 96-well plate.

    • Compound Addition: Add serial dilutions of this compound to the cells and incubate for a period that mimics the antiviral assay (e.g., 48 hours).

    • XTT Reagent: Add the XTT labeling and electron-coupling reagents to each well and incubate for 4-24 hours.

    • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

    • Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Neuraminidase Activity Assay

This assay is performed to confirm that this compound does not target the viral neuraminidase (NA) protein.

  • Materials:

    • Purified N1-typed neuraminidase

    • Fluorogenic substrate

    • This compound

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the purified neuraminidase with the fluorogenic substrate in the presence and absence of high concentrations of this compound (e.g., up to 1 mg/ml or 2.8 mM).

    • Incubation: Incubate the reaction mixture at 37°C.

    • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths. An increase in fluorescence indicates NA activity.

    • Data Analysis: Compare the fluorescence in the presence of this compound to the control to determine if there is any inhibition of NA activity.

Hemagglutination Adsorption Assay

This assay assesses whether this compound interferes with the attachment of the HA protein to its sialic acid receptors on red blood cells (RBCs).

  • Materials:

    • H5 antigen

    • Chicken red blood cells (RBCs)

    • This compound

  • Protocol:

    • Compound Incubation: Pre-incubate the H5 antigen with various concentrations of this compound.

    • RBC Addition: Add chicken RBCs to the mixture.

    • Incubation: Incubate to allow for hemagglutination to occur.

    • Observation: Observe the wells for the presence or absence of hemagglutination (a lattice formation of RBCs). A lack of inhibition indicates that the compound does not block receptor binding.

Conclusion

This compound is a well-characterized influenza A virus entry inhibitor with a defined mechanism of action targeting the HA protein. The quantitative data demonstrate its potent activity against H5N1 strains with an acceptable safety profile in vitro. The detailed experimental protocols provided herein offer a foundation for further research into this and similar compounds. The "induced fit" binding of this compound to a conserved region in the HA stem highlights a promising strategy for the development of broad-spectrum influenza antivirals. Further optimization of this compound could lead to the development of novel therapeutics for the prevention and treatment of influenza A virus infections.

References

The Mechanics of Inhibition: How CL-385319 Halts Hemagglutinin's Conformational Dance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The influenza virus, a persistent global health threat, relies on the intricate conformational changes of its surface glycoprotein, hemagglutinin (HA), to initiate infection. A critical step in the viral lifecycle, the fusion of the viral envelope with the host cell membrane, is mediated by a dramatic, pH-triggered structural rearrangement of the HA protein. The small molecule inhibitor, CL-385319, has emerged as a potent antagonist of this process, effectively blocking viral entry. This technical guide delves into the core mechanism of this compound's inhibitory action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events.

Mechanism of Action: Stabilizing the Pre-Fusion State

This compound inhibits influenza A virus infection by specifically targeting the HA protein and preventing its fusogenic conformational change.[1][2][3] Upon viral entry into the host cell's endosome, the acidic environment triggers a profound structural rearrangement in HA, exposing the fusion peptide and enabling the merger of viral and endosomal membranes.[4][5] this compound acts by stabilizing the neutral-pH, pre-fusion conformation of HA. By binding to a specific pocket on the HA trimer, it effectively clamps the protein in its initial state, rendering it incapable of undergoing the necessary changes to mediate membrane fusion. This inhibition of viral entry is the primary mechanism of its antiviral activity.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its inhibitory concentration against different influenza strains and the impact of specific mutations on its activity.

Parameter Virus Strain Cell Line Value Reference
IC50 H5N1 (A/Vietnam/1194/2004)MDCK27.03 ± 2.54 μM
CC50 -MDCK1.48 ± 0.01 mM

Mutational analysis has been instrumental in identifying the critical residues for this compound binding and the development of resistance.

Mutation Effect on this compound Susceptibility Reference
M24₁AHigh resistance
F110₂SHigh resistance
V48₂AHigh resistance
M24A (in HA1)Resistance
F110S (in HA2)Resistance

The this compound Binding Site: An "Induced Fit" Pocket

Computational and experimental studies have revealed that this compound binds to a novel, "induced fit" pocket located in the stem region of the HA trimer. This binding site is not present in the unbound HA structure and is formed upon the interaction with the inhibitor. The pocket is situated at the interface of the HA1 and HA2 subunits of a single monomer and involves residues from both.

Key interactions that stabilize the binding of this compound include:

  • π-π stacking: Interactions between the inhibitor and residues F110₂ and M24₁.

  • Hydrogen bonds: Formation of hydrogen bonds with residues E105₂, R106₂, and T107₂.

The occupation of this pocket by this compound is thought to cross-link the HA trimer, preventing the dissociation of the HA1 and HA2 subunits, a crucial initial step in the low-pH-induced conformational change.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

Pseudovirus Entry Assay

This assay is used to quantify the inhibitory effect of this compound on HA-mediated viral entry in a safe, non-replicative system.

  • Generation of Pseudoviruses:

    • Co-transfect 293T cells with three plasmids: one encoding the HA of the desired influenza strain (e.g., H5N1), a second encoding neuraminidase (NA), and a third being an HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) that contains a luciferase reporter gene.

    • After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.

    • Determine the viral titer, for example, by measuring the p24 antigen concentration.

  • Inhibition Assay:

    • Seed target cells (e.g., MDCK or A549) in 96-well plates.

    • The following day, pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1 hour).

    • Infect the cells with a standardized amount of HA-pseudotyped virus.

    • After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in HA that are critical for the binding of this compound.

  • Mutant Plasmid Generation:

    • Use a commercially available site-directed mutagenesis kit to introduce specific point mutations into the HA-encoding plasmid.

    • Design primers containing the desired nucleotide changes to mutate codons for specific amino acids (e.g., M24A, F110S).

    • Perform PCR using the wild-type HA plasmid as a template and the mutagenic primers.

    • Digest the parental, non-mutated DNA using an enzyme like DpnI.

    • Transform competent E. coli with the mutated plasmid and select for positive clones.

    • Sequence the mutated plasmids to confirm the desired nucleotide changes.

  • Susceptibility Testing:

    • Generate pseudoviruses carrying the mutant HA proteins as described in the Pseudovirus Entry Assay protocol.

    • Perform the inhibition assay with this compound on the mutant pseudoviruses.

    • Compare the IC50 values of the mutant viruses to the wild-type virus to determine the effect of the mutation on inhibitor susceptibility. A significant increase in IC50 indicates that the mutated residue is important for inhibitor binding.

Molecular Docking and Molecular Dynamics (MD) Simulations

These computational methods are used to predict and analyze the binding mode of this compound to the HA protein at an atomic level.

  • Molecular Docking:

    • Obtain the 3D crystal structure of the influenza HA trimer from a protein data bank (e.g., PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket based on mutagenesis data.

    • Generate a 3D structure of the this compound molecule and optimize its geometry.

    • Use a docking program (e.g., AutoDock) to predict the most favorable binding poses of this compound within the defined pocket on HA.

    • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and HA residues.

  • Molecular Dynamics (MD) Simulations:

    • Take the best-docked complex of HA and this compound as the starting point.

    • Place the complex in a simulated physiological environment (e.g., a water box with ions).

    • Run an MD simulation for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

    • Analyze the simulation trajectory to assess the stability of the binding and the conformational changes in both the protein and the ligand over time. This can confirm the stability of the interactions predicted by docking and reveal the "induced fit" mechanism.

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the key processes involved in HA-mediated viral entry and its inhibition by this compound.

Hemagglutinin_Conformational_Change_Inhibition cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound v_bind 1. Virus Binding to Host Cell Receptor v_endo 2. Endocytosis v_bind->v_endo v_acid 3. Endosome Acidification (Low pH) v_endo->v_acid v_conf 4. HA Conformational Change (Fusion Peptide Exposed) v_acid->v_conf cl_bind This compound binds to pre-fusion HA v_acid->cl_bind this compound Intervention v_fuse 5. Membrane Fusion v_conf->v_fuse v_release 6. Viral Genome Release v_fuse->v_release cl_stabilize Stabilization of HA's neutral-pH conformation cl_bind->cl_stabilize cl_block Conformational Change Blocked cl_stabilize->cl_block cl_block->v_fuse Fusion Inhibited CL385319_Binding_Site cluster_HA Hemagglutinin Trimer (Stem Region) cluster_pocket Induced-Fit Binding Pocket HA1 HA1 Subunit M24 M24 (from HA1) HA2 HA2 Subunit F110 F110 (from HA2) V48 V48 (from HA2) E105 E105 (from HA2) R106 R106 (from HA2) T107 T107 (from HA2) CL385319 This compound CL385319->M24 π-π interaction CL385319->F110 π-π interaction CL385319->E105 H-bond CL385319->R106 H-bond CL385319->T107 H-bond Experimental_Workflow start Hypothesis: This compound inhibits HA conformational change mutagenesis Site-Directed Mutagenesis (Identify key residues) start->mutagenesis pseudovirus Pseudovirus Entry Assay (Quantify inhibition - IC50) start->pseudovirus mutagenesis->pseudovirus Test mutant susceptibility docking Molecular Docking (Predict binding mode) mutagenesis->docking Guide binding pocket definition resistance Resistance Profiling (Confirm target engagement) pseudovirus->resistance md_sim Molecular Dynamics Simulation (Confirm binding stability and mechanism) docking->md_sim conclusion Conclusion: This compound stabilizes pre-fusion HA by binding to an induced-fit pocket md_sim->conclusion resistance->conclusion

References

Unveiling the Molecular Grip: A Technical Guide to the CL-385319 Binding Site on Influenza HA2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the binding mechanism of the influenza fusion inhibitor, CL-385319, to the hemagglutinin (HA) protein, with a specific focus on its interaction with the HA2 subunit. By stabilizing the pre-fusion state of HA, this compound effectively blocks the conformational changes required for viral entry into host cells. This document provides a comprehensive overview of the binding site, quantitative interaction data, and detailed experimental methodologies to facilitate further research and development of novel influenza antivirals.

The this compound Binding Pocket: A Strategic Location in the HA Stem

This compound, an N-substituted piperidine compound, targets a highly conserved cavity located in the stem region of the influenza HA trimer, near the fusion peptide. This binding pocket is strategically formed at the interface of two HA monomers, involving residues from both the HA1 and HA2 subunits. The binding of this compound is characterized by an "induced fit" mechanism, where the binding pocket is formed upon the interaction with the inhibitor.

The key residues that form this binding cavity and are critical for the interaction with this compound have been identified through a combination of site-directed mutagenesis and computational modeling. These studies have pinpointed several amino acids as being crucial for the binding and inhibitory activity of the compound.

Key Interacting Residues:

  • HA1 Subunit: M24

  • HA2 Subunit: V48, K51, E105, R106, T107, D109, F110, D112

Mutational studies have demonstrated that alterations of M24 in HA1 and F110 in HA2 can confer resistance to this compound, highlighting their critical role in the binding interaction.[1][2] Further investigations have also implicated V48 of the HA2 subunit as being important for the inhibitory activity of this compound.[3] Computational simulations suggest that the binding is further stabilized by π-π stacking interactions between the compound and residues F110 from HA2 and M24 from HA1.[4] Additionally, hydrogen bonds are predicted to form between this compound and residues E105, R106, and T107 of the HA2 subunit.[4]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against H5N1 influenza A virus, demonstrating its effectiveness in a cellular context.

Parameter Value Cell Line Virus Strain Reference
IC50 27.03 ± 2.54 μMMDCKH5N1
CC50 1.48 ± 0.01 mMMDCKN/A

Visualizing the Interaction and Experimental Workflow

To better understand the binding mechanism and the experimental approaches used to elucidate it, the following diagrams are provided.

CL385319_Binding_Mechanism cluster_HA Influenza Hemagglutinin (HA) Trimer cluster_outcome Functional Consequence HA1 HA1 Subunit HA2 HA2 Subunit Fusion_Peptide Fusion Peptide Conformational_Change Low pH-induced Conformational Change Binding_Pocket Binding Pocket (HA1/HA2 Interface) Binding_Pocket->HA2 Stabilizes Pre-fusion State Binding_Pocket->Conformational_Change Inhibits CL385319 This compound CL385319->Binding_Pocket Binds via 'Induced Fit' Membrane_Fusion Viral-Endosomal Membrane Fusion Conformational_Change->Membrane_Fusion Leads to

Caption: Binding of this compound to the HA stem region inhibits fusion.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Molecular_Docking Molecular Docking (Predicts Binding Pose) MD_Simulations Molecular Dynamics (Elucidates 'Induced Fit') Molecular_Docking->MD_Simulations Provides Initial Coordinates Site_Directed_Mutagenesis Site-Directed Mutagenesis (Identifies Key Residues) Molecular_Docking->Site_Directed_Mutagenesis Guides Mutagenesis Trypsin_Assay Trypsin Susceptibility Assay (Confirms HA Stabilization) MD_Simulations->Trypsin_Assay Supports Mechanism of Stabilization Pseudovirus_Assay Pseudovirus Entry Assay (Measures IC50) Site_Directed_Mutagenesis->Pseudovirus_Assay Validates with Resistant Mutants

Caption: Workflow for identifying and characterizing the this compound binding site.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound.

Molecular Docking

Computational docking studies were performed to predict the binding mode of this compound within the HA protein.

  • Protein Structure Preparation: The X-ray crystal structure of the H5 hemagglutinin trimer (PDB ID: 2IBX) was utilized as the receptor model. The protein structure was prepared using tools within the SYBYL 7.3 software package by removing water molecules, adding polar hydrogen atoms, and correcting any incomplete amino acid side chains.

  • Ligand Preparation: The 3D structure of this compound was generated using the sketch molecule program in SYBYL 7.3. The structure underwent optimization and conformational energy minimization.

  • Docking Simulation: The Surflex-Dock module within SYBYL 7.3 was employed for the docking calculations, using the default parameters. In other studies, the AutoDock program with the Lamarckian genetic algorithm (LGA) was used. The docking grid was defined as a 22.5 Å cubic space centered on the identified binding pocket in the HA stem region.

Site-Directed Mutagenesis

To identify the amino acid residues critical for this compound binding, site-directed mutagenesis was performed on the HA gene.

  • Plasmid Template: A plasmid containing the HA gene from the A/Qinghai/59/2005 (H5N1) influenza strain served as the template for mutagenesis.

  • Mutagenesis: Single and double point mutations were introduced into the HA plasmid using the Quick-Change Site-Directed Mutagenesis Kit (Stratagene), following the manufacturer's instructions.

  • Sequence Verification: The presence of the desired mutations and the integrity of the entire HA coding region were confirmed by nucleotide sequencing.

Pseudovirus Entry Assay

The antiviral activity of this compound and the resistance of HA mutants were evaluated using a pseudovirus entry assay.

  • Pseudovirus Production: Pseudoviruses were generated by co-transfecting 293T cells with three plasmids: 1) the wild-type or mutant HA-expressing plasmid, 2) a neuraminidase (NA)-expressing plasmid, and 3) an HIV-1 backbone plasmid (pNL4-3.luc.R-E-) that contains a luciferase reporter gene.

  • Antiviral Assay:

    • 293T cells were seeded in 96-well plates.

    • Pseudovirus preparations were incubated with serial dilutions of this compound for 1 hour at 37°C.

    • The virus-compound mixtures were then added to the 293T cells.

    • After 48-72 hours of incubation, the cells were lysed, and the luciferase activity was measured. The reduction in luciferase signal in the presence of the compound relative to the untreated control was used to determine the IC50 value.

Trypsin Susceptibility Assay

This assay is used to assess the ability of a compound to stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion at neutral pH.

  • Principle: The low pH-induced conformational change of HA exposes cleavage sites for trypsin. A compound that stabilizes the pre-fusion state will protect HA from trypsin digestion even after acidification.

  • General Protocol:

    • Purified recombinant HA is incubated with the test compound (e.g., this compound) or a vehicle control.

    • The mixture is then acidified (e.g., to pH 5.0) to induce the conformational change and incubated for a short period.

    • The pH is neutralized.

    • Trypsin is added, and the mixture is incubated to allow for digestion.

    • The reaction is stopped, and the samples are analyzed by SDS-PAGE and Coomassie blue staining to visualize the extent of HA digestion. A lack of digestion in the presence of the compound indicates stabilization of the pre-fusion conformation.

Conclusion

This compound represents a promising class of influenza fusion inhibitors that target a conserved and functionally critical site on the HA protein. The detailed understanding of its binding site on the HA2 subunit and the surrounding residues provides a solid foundation for the structure-based design of more potent and broad-spectrum anti-influenza therapeutics. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to further investigate this and other HA-targeting inhibitors.

References

The Induced Fit Binding Mechanism of CL-385319: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding mechanism of CL-385319, a potent inhibitor of the influenza A virus. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular interactions and inhibitory pathways of antiviral compounds. This document details the "induced fit" model of binding, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated molecular and experimental processes.

Core Concept: The "Induced Fit" Binding Model of this compound

This compound is an N-substituted piperidine compound that effectively inhibits the entry of influenza A virus into host cells.[1][2][3] Its mechanism of action is not on host cell signaling pathways like EGFR, but rather it directly targets the viral glycoprotein hemagglutinin (HA).[4][5] Specifically, this compound inhibits the fusogenic function of HA, which is essential for the virus to fuse with the endosomal membrane of the host cell. The compound is particularly effective against H1 and H2 subtypes of influenza A, and to a lesser extent, the H3 subtype. It has also been shown to be effective against the highly pathogenic H5N1 strain.

The binding of this compound to the HA protein is a classic example of the "induced fit" model. This model posits that the binding site of the protein is not a rigid "lock" but is instead flexible. The interaction with the ligand induces a conformational change in the protein, creating a binding pocket where one did not previously exist. Computational simulations, including molecular docking and molecular dynamics (MD), have been instrumental in elucidating this mechanism. These studies show that the binding of this compound to HA is a thermodynamically favorable process that stabilizes the neutral pH conformation of the HA protein. This stabilization prevents the significant conformational rearrangements that are necessary for membrane fusion, thus blocking viral entry.

The binding site for this compound is located in the stem region of the HA trimer, at the interface of the HA1 and HA2 subunits of a single monomer. Key residues that are critical for the binding interaction have been identified through site-directed mutagenesis and computational analysis. These include M24 in the HA1 subunit and F110 in the HA2 subunit. The interaction is characterized by π-π stacking between the inhibitor and these residues. Additionally, hydrogen bonds are formed with residues E105, R106, and T107 in the HA2 subunit. The formation of this "induced fit" pocket is a critical aspect of the potent inhibitory activity of this compound and presents a target for the structure-based design of new influenza fusion inhibitors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including its inhibitory activity against various influenza strains and its cytotoxicity.

Parameter Virus Strain Cell Line Value Reference
IC50H5N1MDCK27.03 ± 2.54 µM
CC50-MDCK1.48 ± 0.01 mM

Table 1: In Vitro Activity and Cytotoxicity of this compound

Key Experimental Protocols

The following sections detail the methodologies for the key experiments that have been used to characterize the binding and inhibitory activity of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique used to identify the specific amino acid residues involved in the binding of this compound to the HA protein.

Objective: To introduce specific mutations into the HA gene to assess the impact of individual amino acid residues on the inhibitory activity of this compound.

Methodology:

  • Template Preparation: A plasmid containing the full-length cDNA of the HA gene of the target influenza virus (e.g., H5N1) is used as the template.

  • Primer Design: Primers containing the desired mutation are designed. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. The PCR reaction creates copies of the plasmid containing the desired mutation.

  • Digestion of Parental DNA: The PCR product is treated with a restriction enzyme, such as DpnI, which specifically digests the methylated parental DNA, leaving behind the newly synthesized, unmethylated, mutated plasmids.

  • Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

  • Verification: The plasmids are isolated from the E. coli and the presence of the desired mutation is confirmed by DNA sequencing.

  • Pseudovirus Production and Inhibition Assay: The mutated HA plasmids are then used to produce pseudoviruses, and the inhibitory activity of this compound against these mutant viruses is assessed as described below.

Pseudovirus Inhibition Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound against influenza viruses in a safe and controlled laboratory setting.

Objective: To quantify the ability of this compound to inhibit the entry of influenza pseudoviruses into host cells.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Incubation: The MDCK cells are pre-incubated with the diluted compound for a specified period.

  • Infection: Pseudoviruses carrying the influenza HA and neuraminidase (NA) proteins and a reporter gene (e.g., luciferase) are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Computational Simulations

Computational methods, such as molecular docking and molecular dynamics simulations, have been essential for visualizing and understanding the "induced fit" binding model at an atomic level.

Objective: To model the interaction between this compound and the HA protein to predict the binding mode, identify key interacting residues, and understand the dynamics of the "induced fit" mechanism.

Methodology:

  • Protein and Ligand Preparation: The 3D structure of the influenza HA trimer is obtained from a protein data bank or generated through homology modeling. The 3D structure of this compound is generated and optimized using a molecular modeling program.

  • Molecular Docking: A docking program (e.g., AutoDock) is used to predict the preferred binding pose of this compound within the HA protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand in the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Molecular Dynamics (MD) Simulation: The most promising docked complex is used as the starting point for an MD simulation.

    • The complex is placed in a simulated aqueous environment.

    • The system is subjected to a period of equilibration, where the temperature and pressure are stabilized.

    • A production run is performed, where the trajectory of the atoms over time is calculated by integrating Newton's equations of motion. This simulation can last for tens to hundreds of nanoseconds.

  • Analysis: The MD trajectory is analyzed to:

    • Observe the conformational changes in the HA protein upon ligand binding, confirming the "induced fit" mechanism.

    • Identify stable hydrogen bonds and other non-covalent interactions between the ligand and the protein.

    • Calculate the binding free energy using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to quantify the binding affinity.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

InducedFitModel cluster_0 Before Binding cluster_1 Binding and Induced Fit cluster_2 Stable Complex HA_unbound Influenza Hemagglutinin (HA) (Pre-fusion conformation, no pocket) HA_bound HA undergoes conformational change Binding pocket is formed HA_unbound->HA_bound Induces fit CL385319_free This compound CL385319_free->HA_bound Interaction Complex Stable HA-CL-385319 Complex (Pre-fusion state stabilized) HA_bound->Complex Stabilization

Induced Fit Binding of this compound to Hemagglutinin.

PseudovirusAssayWorkflow start Start seed_cells Seed MDCK cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound pre_incubate Pre-incubate cells with compound add_compound->pre_incubate add_pseudovirus Infect with HA/NA pseudotyped virus pre_incubate->add_pseudovirus incubate_infection Incubate for 48-72h add_pseudovirus->incubate_infection lyse_cells Lyse cells and add luciferase substrate incubate_infection->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence calculate_ic50 Calculate IC50 value measure_luminescence->calculate_ic50 end_node End calculate_ic50->end_node

Experimental Workflow for Pseudovirus Inhibition Assay.

Logical Flow of this compound-Mediated Inhibition of Viral Entry.

References

N-Substituted Piperidine Compounds in Antiviral Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the design of bioactive molecules. In the field of antiviral research, N-substituted piperidine compounds have emerged as a promising class of inhibitors targeting a diverse range of viruses. These compounds have demonstrated activity against influenza, coronaviruses, human immunodeficiency virus (HIV), and other significant viral pathogens. This technical guide provides an in-depth overview of the core aspects of N-substituted piperidine compounds in antiviral drug discovery, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy.

Mechanisms of Antiviral Action

N-substituted piperidine derivatives exert their antiviral effects through various mechanisms, primarily by inhibiting viral entry into host cells or by disrupting viral replication processes.

Inhibition of Viral Entry

A key strategy for antiviral intervention is to block the initial stages of viral infection, namely attachment to and entry into host cells. Certain N-substituted piperidine compounds have been identified as potent viral entry inhibitors.

One of the most well-characterized mechanisms in this category is the inhibition of influenza A virus hemagglutinin (HA)-mediated membrane fusion. The HA protein on the surface of the influenza virus is responsible for binding to sialic acid receptors on the host cell and subsequently mediating the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm. N-benzyl-4,4-disubstituted piperidines have been shown to act as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. These compounds are thought to bind to the stem region of the HA protein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes required for membrane fusion.

Viral_Entry_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment HA Hemagglutinin (HA) HostCell Host Cell Membrane Endosome Endosome HostCell->Endosome 2. Endocytosis Viral Genome Release Viral Genome Release into Cytoplasm Endosome->Viral Genome Release 3. pH-dependent Conformational Change & Membrane Fusion Piperidine N-Substituted Piperidine Compound Piperidine->HA Inhibition

Caption: Influenza Virus Entry and Inhibition by N-Substituted Piperidines.

Inhibition of Viral Replication

Another major avenue for antiviral activity is the targeting of enzymes and proteins that are essential for the replication of the viral genome and the production of new viral particles. N-substituted piperidine derivatives have been successfully designed to inhibit key viral enzymes.

Coronavirus Main Protease (Mpro) Inhibition: The main protease (Mpro, also known as 3CLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme that cleaves the viral polyproteins into functional proteins required for viral replication. This makes it a prime target for antiviral drug development. A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. These compounds are believed to act as non-covalent inhibitors of Mpro. While the inhibitory activity against the isolated enzyme can be modest, their effect in cell-based assays suggests that they effectively disrupt the viral life cycle at the stage of polyprotein processing.

Coronavirus_Replication_Inhibition Viral RNA Viral Genomic RNA Polyproteins pp1a & pp1ab Polyproteins Viral RNA->Polyproteins Translation Functional Proteins Functional Viral Proteins Polyproteins->Functional Proteins Cleavage by Mpro Mpro Main Protease (Mpro / 3CLpro) Replication Complex Replication/ Transcription Complex Functional Proteins->Replication Complex New Viral RNA New Viral RNA & Proteins Replication Complex->New Viral RNA Virion Assembly Virion Assembly New Viral RNA->Virion Assembly Piperidine N-Substituted Piperidine Compound Piperidine->Mpro Inhibition

Caption: Coronavirus Replication and Mpro Inhibition.

HIV Reverse Transcriptase (RT) Inhibition: Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. They bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. Several series of N-substituted piperidine derivatives have been developed as potent HIV-1 NNRTIs.[1] These compounds have shown remarkable inhibitory potencies in cellular assays, with some exhibiting activity against drug-resistant viral strains.[1]

HIV_Replication_Inhibition Viral RNA Viral RNA Genome dsDNA Double-Stranded Viral DNA Viral RNA->dsDNA Reverse Transcription RT Reverse Transcriptase (RT) Integration Integration into Host Genome dsDNA->Integration Piperidine N-Substituted Piperidine (NNRTI) Piperidine->RT Allosteric Inhibition

Caption: HIV Reverse Transcription and NNRTI Inhibition.

Quantitative Antiviral Activity Data

The antiviral potency of N-substituted piperidine compounds is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the therapeutic window of a compound.

Table 1: Antiviral Activity of N-Substituted Piperidines against Influenza A Virus

Compound IDVirus StrainCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
FZJ05 A/PR/8/34 (H1N1)MDCK< 0.27> 100> 370[2]
Compound 11e A/WSN/33 (H1N1)MDCK0.05> 8000> 160,000[3]

Table 2: Antiviral Activity of 1,4,4-Trisubstituted Piperidines against Coronaviruses [4]

Compound IDVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
Compound 2 HCoV-229EHEL7.4446
Compound 52 HCoV-229EHEL4.74510
Compound 60 HCoV-229EHEL4.04812
Compound 52 SARS-CoV-2A549-AT3.9 (EC99)> 25> 6.4
Compound 60 SARS-CoV-2A549-AT5.2 (EC99)> 25> 4.8

Table 3: Anti-HIV-1 Activity of N-Substituted Piperidine Derivatives

Compound IDVirus StrainCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)
FZJ13 HIV-1 (IIIB)MT-40.031> 100> 3226

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of antiviral compounds. The following are detailed methodologies for key experiments cited in the research of N-substituted piperidines.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol describes a general method for determining the antiviral efficacy of test compounds against a specific virus in a cell culture system.

Antiviral_Assay_Workflow A 1. Cell Seeding Seed host cells in 96-well plates and incubate to form a monolayer. C 3. Virus Infection Infect cell monolayers with a pre-determined titer of the virus. A->C B 2. Compound Preparation Prepare serial dilutions of N-substituted piperidine compounds. D 4. Treatment Add the diluted compounds to the infected cells. B->D C->D E 5. Incubation Incubate the plates for a period conducive to viral replication. D->E F 6. Endpoint Measurement Quantify the extent of viral replication (e.g., CPE, plaque reduction, qPCR). E->F G 7. Data Analysis Calculate EC50 values from the dose-response curves. F->G

Caption: General Workflow for In Vitro Antiviral Activity Assay.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for many viruses, MT-4 for HIV).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stock with a known titer (e.g., TCID50/mL or PFU/mL).

  • N-substituted piperidine test compounds.

  • 96-well cell culture plates.

  • Phosphate-buffered saline (PBS).

  • Appropriate detection reagents (e.g., crystal violet for CPE staining, reagents for qPCR).

Procedure:

  • Cell Seeding: Trypsinize and count host cells. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Virus Infection: Remove the growth medium from the cell monolayer and wash with PBS. Infect the cells with the virus at a specific multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add the medium containing the serially diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a duration that allows for multiple rounds of viral replication (typically 2-5 days), leading to observable cytopathic effect (CPE) in the virus control wells.

  • Quantification of Antiviral Effect:

    • CPE Reduction Assay: Observe the cells daily for the appearance of CPE. Once the virus control wells show maximum CPE, the assay is terminated. The cell viability can be assessed using a colorimetric method like the MTT assay (see below) or by staining with crystal violet.

    • Plaque Reduction Assay: For viruses that form plaques, an overlay medium (e.g., containing agarose) is added after infection and treatment. After incubation, the cells are fixed and stained to visualize and count the plaques.

    • Viral Yield Reduction Assay: Supernatants are collected at the end of the incubation period, and the amount of progeny virus is quantified by TCID50 assay or qPCR.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxicity of potential drug candidates.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

  • Host cell line used in the antiviral assay.

  • Complete cell culture medium.

  • N-substituted piperidine test compounds.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as for the antiviral assay and incubate for 24-48 hours to allow for cell attachment and growth.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay to ensure that any observed toxicity is relevant to the conditions of the antiviral experiment.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

N-substituted piperidine compounds represent a versatile and promising platform for the development of novel antiviral agents. Their demonstrated efficacy against a range of viruses, including influenza, coronaviruses, and HIV, highlights the potential of this chemical scaffold. The ability to target distinct viral processes, from entry to replication, underscores the adaptability of the piperidine core in medicinal chemistry design. Further exploration of the vast chemical space around the N-substituted piperidine nucleus, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, is anticipated to yield next-generation antiviral therapeutics with improved potency, broader spectrum of activity, and a high barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of these important antiviral compounds.

References

CL-385319: A Potent Inhibitor of Influenza A Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Discovery and Initial Characterization

This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of CL-385319, an N-substituted piperidine compound identified as a promising antiviral agent against influenza A virus, including highly pathogenic strains like H5N1.

Introduction

Influenza A viruses pose a significant and ongoing threat to global public health, capable of causing seasonal epidemics and unpredictable pandemics. The viral surface glycoprotein, hemagglutinin (HA), is crucial for the initial stages of infection, mediating both attachment to host cells and the subsequent fusion of viral and endosomal membranes. This critical role makes HA an attractive target for the development of antiviral drugs. This compound emerged from efforts to identify small molecules that could inhibit this HA-mediated membrane fusion process.

Discovery and Initial Screening

This compound was identified as a potent inhibitor of influenza A virus replication. Initial studies revealed its effectiveness against H1 and H2 subtypes, and to a lesser extent, the H3 subtype.[1][2] Subsequent research focused on its activity against the highly pathogenic H5N1 avian influenza virus, demonstrating its potential as a lead compound for the development of novel anti-influenza therapeutics.[2][3]

Mechanism of Action: Inhibition of HA-Mediated Viral Entry

This compound's antiviral activity stems from its ability to block the entry of the influenza virus into host cells.[1] It achieves this by specifically targeting the hemagglutinin (HA) protein and interfering with its fusogenic function.

The proposed mechanism involves this compound binding to a pocket in the stem region of the HA trimer. This binding stabilizes the pre-fusion conformation of HA at a neutral pH. By doing so, it prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane, thus halting the viral life cycle at a very early stage. Molecular docking and mutagenesis studies have identified key amino acid residues, M24 in HA1 and F110 in HA2, as critical for the binding of this compound.

Mechanism_of_Action inhibit_conf_change inhibit_conf_change ha_conf_change ha_conf_change inhibit_conf_change->ha_conf_change Blocks

In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The key quantitative data are summarized in the table below.

ParameterCell LineVirus StrainValueReference
IC50 MDCKH5N127.03 ± 2.54 µM
CC50 MDCK-1.48 ± 0.01 mM
Selectivity Index (SI) MDCKH5N154.8
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

  • Selectivity Index (SI = CC50/IC50): A measure of the therapeutic window of a compound. A higher SI indicates a more favorable safety profile.

Specificity of Antiviral Activity

Studies have shown that this compound's antiviral activity is specific to its interaction with hemagglutinin. It does not inhibit the activity of neuraminidase (NA), another key influenza virus surface protein, at concentrations as high as 2.8 mM. Furthermore, this compound does not prevent the initial attachment of the virus to host cells, as evidenced by its lack of inhibition in hemagglutination assays. Its mechanism is also distinct from that of entry inhibitors for other viruses, as it shows no activity against vesicular stomatitis virus G (VSV-G) pseudotyped particles.

Experimental Protocols

This assay is used to determine the cytotoxicity of a compound on a specific cell line.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a specified density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

  • Labeling and Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours. During this time, metabolically active cells will convert the XTT into a formazan dye.

  • Data Acquisition: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

This assay is used to evaluate the inhibitory effect of a compound on viral entry.

Pseudovirus_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Co-transfect 293T cells with plasmids for HIV backbone, HA, and NA p2 Harvest supernatant containing pseudovirus particles p1->p2 a1 Seed MDCK cells in a 96-well plate a3 Infect MDCK cells with the pseudovirus-compound mixture a1->a3 a2 Pre-incubate pseudovirus with serial dilutions of this compound a2->a3 a4 Incubate for 48-72 hours a3->a4 a5 Lyse cells and measure luciferase activity a4->a5 d1 Calculate percent inhibition relative to untreated control a5->d1 d2 Determine IC50 value from dose-response curve d1->d2

  • Pseudovirus Production: Generate H5N1 pseudotyped viral particles by co-transfecting 293T cells with plasmids encoding the influenza H5 HA, N1 NA, and a lentiviral or retroviral backbone plasmid that carries a reporter gene (e.g., luciferase).

  • Cell Seeding: Seed MDCK cells in a 96-well plate and allow them to form a monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Infection: Mix the pseudovirus particles with the different concentrations of this compound and add the mixture to the MDCK cells. Include controls with virus only (no compound) and cells only (no virus).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Reporter Gene Assay: Lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay determines if a compound prevents the virus from agglutinating red blood cells (RBCs).

  • Virus Dilution: Prepare serial dilutions of the influenza virus in a V-bottom 96-well plate.

  • RBC Preparation: Prepare a standardized suspension of chicken or human red blood cells (e.g., 0.5%).

  • HA Titer Determination: Add the RBC suspension to each well containing the diluted virus. The highest dilution of the virus that causes complete hemagglutination is determined as the HA titer.

  • Compound Treatment: Serially dilute this compound in the wells of a new plate.

  • Virus Addition: Add a standardized amount of virus (e.g., 4 HAU) to each well containing the compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • RBC Addition: Add the RBC suspension to all wells.

  • Observation: After a further incubation period, observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates hemagglutination. The highest dilution of the compound that inhibits hemagglutination is recorded.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel influenza A virus entry inhibitors. Its specific mechanism of action, targeting the fusogenic function of hemagglutinin, and its favorable in vitro efficacy and selectivity profile against H5N1, warrant further investigation. Future studies should focus on optimizing its potency and pharmacokinetic properties, as well as evaluating its in vivo efficacy in animal models of influenza infection. The "induced fit" pocket on the HA stem region where this compound binds presents a valuable target for structure-based drug design to create even more potent and broad-spectrum influenza fusion inhibitors.

References

CL-385319: A Technical Guide to the Stabilization of Influenza Hemagglutinin in its Pre-fusion State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and key data related to the influenza fusion inhibitor, CL-385319. The document focuses on the compound's ability to stabilize the viral hemagglutinin (HA) protein in its pre-fusion conformation, thereby preventing viral entry into host cells.

Introduction

Influenza viruses represent a persistent global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus hemagglutinin (HA) protein is a critical component of the viral envelope that mediates entry into host cells. This process involves a low-pH-triggered conformational rearrangement of the HA trimer from a pre-fusion to a post-fusion state, leading to the fusion of the viral and endosomal membranes. This compound is a small molecule inhibitor that has been shown to effectively block this crucial step in the viral life cycle. This document serves to consolidate the scientific understanding of this compound's interaction with HA.

Mechanism of Action

This compound inhibits influenza A virus entry by directly binding to the stem region of the hemagglutinin trimer and stabilizing its pre-fusion conformation.[1][2] This stabilization prevents the acid-induced conformational changes that are essential for membrane fusion. The binding of this compound is characterized by an "induced fit" model, where the binding pocket is formed upon the interaction between the compound and the HA protein.[1][2]

The inhibitor's binding site is a conserved pocket in the HA stem region, involving residues from different subunits of the HA trimer. Key interactions include:

  • π-π stacking: Interactions between this compound and residues F110 of one HA2 subunit and M24 of the adjacent HA1 subunit provide a cross-linking effect that holds the trimer together.[1]

  • Hydrogen bonding: this compound forms hydrogen bonds with residues R106 and T107 in the HA2 subunit, further stabilizing the pre-fusion state. An interaction with the first residue of the fusion peptide, G1, on an adjacent HA2 subunit also contributes to this stabilization.

By occupying this pocket, this compound effectively clamps the HA protein, preventing the dissociation of the HA1 and HA2 subunits and the subsequent spring-loaded refolding of HA2 that drives membrane fusion.

Mechanism of this compound mediated inhibition of influenza virus entry.

Quantitative Data

The inhibitory activity of this compound has been quantified against various strains of influenza A virus, primarily utilizing pseudovirus and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against H5N1 Influenza Virus

Virus Strain/AssayCell LineIC50 (μM)CC50 (mM)Selectivity Index (CC50/IC50)Reference
H5N1 (A/Vietnam/1194/2004)MDCK27.03 ± 2.541.48 ± 0.0154.8

Table 2: Inhibitory Activity of this compound against Pseudoviruses with Hemagglutinin from Different H5N1 Strains

H5N1 StrainIC50 (μM)Reference
A/Qinghai/59/20051.50 ± 0.13
A/Xinjiang/1/20062.22 ± 0.24
A/Anhui/1/20050.37 ± 0.12
A/Hong Kong/156/19972.62 ± 0.08

Table 3: Effect of Hemagglutinin Mutations on the Inhibitory Activity of this compound

PseudovirusMutationIC50 (μM)Fold ResistanceReference
Wild-type-1.50 ± 0.13-
MutantF110S (in HA2)106.31 ± 6.71~71
MutantM24A (in HA1)>100>67
MutantV48A (in HA2)>100>67

Experimental Protocols

The data presented above were generated using a combination of virological, biochemical, and computational methods. Below are summaries of the key experimental protocols.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of this compound that inhibits 50% of viral entry (IC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated overnight.

  • Compound-Virus Incubation: this compound at various concentrations is incubated with HIV-based pseudotyped viral particles bearing the influenza HA and neuraminidase (NA) proteins. These pseudoviruses contain a luciferase reporter gene.

  • Infection: The virus-compound mixture is added to the MDCK cells and incubated for 48 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured. A reduction in luciferase signal corresponds to the inhibition of viral entry.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in hemagglutinin that are critical for the binding of this compound.

  • Primer Design: Primers containing the desired mutation are designed.

  • Mutagenesis Reaction: The HA-encoding plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. The QuickChange site-directed mutagenesis kit (Stratagene) is a commonly used tool for this purpose.

  • Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

  • Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

  • Sequencing: The entire HA coding region is sequenced to confirm the desired mutation and the absence of off-target mutations.

  • Pseudovirus Production: The mutated HA plasmids are used to generate pseudoviruses for use in neutralization assays.

Molecular Docking and Dynamics Simulations

Computational methods are used to predict and analyze the binding mode of this compound to the hemagglutinin protein.

  • Protein and Ligand Preparation: The crystal structure of the H5 hemagglutinin trimer is obtained from the Protein Data Bank. The 3D structure of this compound is generated and optimized.

  • Molecular Docking: A docking program, such as Autodock, is used to predict the binding pose of this compound in the HA protein. The search space is typically defined around the conserved stem region.

  • Molecular Dynamics (MD) Simulation: The predicted protein-ligand complex is subjected to MD simulations to assess its stability and to analyze the interactions over time. Simulations are typically run for an extended period (e.g., 50-100 nanoseconds) to allow the complex to reach equilibrium.

  • Analysis: The trajectory from the MD simulation is analyzed to determine key interactions, such as hydrogen bonds and π-π stacking, and to calculate binding free energies.

Experimental Workflow for this compound Efficacy Assessment cluster_in_silico Computational Analysis cluster_in_vitro In Vitro Validation Docking Molecular Docking MD Molecular Dynamics Simulation Docking->MD Refine Pose Binding_Site Identify Potential Binding Site MD->Binding_Site Predict Key Residues Mutagenesis Site-Directed Mutagenesis Binding_Site->Mutagenesis Inform Mutations Pseudovirus Generate Mutant Pseudoviruses Mutagenesis->Pseudovirus Neutralization Pseudovirus Neutralization Assay Pseudovirus->Neutralization IC50 Determine IC50 & Resistance Neutralization->IC50

Workflow for identifying the binding site and assessing the efficacy of this compound.

Conclusion

This compound represents a promising class of influenza antiviral compounds that target the viral entry process. By stabilizing the pre-fusion conformation of hemagglutinin, it effectively prevents the virus from delivering its genome into the host cell. The detailed understanding of its mechanism of action, supported by robust quantitative data and computational modeling, provides a solid foundation for the structure-based design of more potent and broad-spectrum influenza fusion inhibitors. The experimental protocols outlined in this guide serve as a reference for the continued investigation and development of such antiviral agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of CL-385319

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated antiviral activity against influenza A viruses, including the highly pathogenic H5N1 subtype.[1][2][3] Its mechanism of action involves the inhibition of viral entry into host cells by interfering with the fusogenic activity of the viral hemagglutinin (HA) protein.[1][2] Specifically, this compound is thought to bind to the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of this compound against H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.

CompoundVirus StrainCell LineIC50 (µM)CC50 (mM)Selectivity Index (SI)Assay MethodReference
This compoundH5N1 Influenza AMDCK27.03 ± 2.541.48 ± 0.0154.8Hemagglutination Assay
This compoundH5N1 PseudovirusMDCK4.00 ± 0.38Not ReportedNot ApplicablePseudovirus Luciferase Assay

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, a measure of the compound's therapeutic window.

Experimental Protocols

Cytotoxicity Assay (XTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells (MDCK).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Phenazine methosulfate (PMS) solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Prepare the XTT/PMS solution by mixing XTT and PMS according to the manufacturer's instructions.

  • Add 50 µL of the XTT/PMS solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Hemagglutination Assay)

This protocol measures the ability of this compound to inhibit H5N1 virus replication in MDCK cells by quantifying the amount of viral hemagglutinin produced.

Materials:

  • MDCK cells

  • DMEM without FBS

  • This compound

  • H5N1 influenza A virus stock

  • Trypsin-EDTA

  • Chicken Red Blood Cells (RBCs)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates (U- or V-bottom)

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate overnight.

  • Wash the cells twice with medium without FBS.

  • Add 50 µL of serially diluted this compound to the wells.

  • Add 50 µL of H5N1 influenza A virus (at a predetermined multiplicity of infection, e.g., 1000 PFU/ml) to the wells.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the wells twice to remove unbound virus and compound.

  • Add fresh medium containing the same concentration of this compound as in step 3 and incubate for 48 hours at 37°C.

  • Collect the supernatant from each well.

  • Perform a hemagglutination (HA) assay on the supernatant: a. Serially dilute the supernatant in PBS in a U- or V-bottom 96-well plate. b. Add a standardized suspension of chicken RBCs (e.g., 0.5%) to each well. c. Incubate at room temperature for 30-60 minutes. d. The HA titer is the reciprocal of the highest dilution of the supernatant that causes complete hemagglutination (a lattice formation of RBCs).

  • The IC50 value is the concentration of this compound that causes a 50% reduction in the HA titer compared to the virus control.

Pseudovirus Entry Assay (Luciferase-Based)

This assay specifically measures the inhibition of viral entry mediated by the H5N1 HA protein.

Materials:

  • MDCK cells

  • H5N1 pseudovirus (e.g., HIV backbone with H5 and N1 glycoproteins and a luciferase reporter gene)

  • This compound

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Pre-incubate the H5N1 pseudovirus with serial dilutions of this compound for 30 minutes at 37°C.

  • Add the virus-compound mixture to the cells.

  • Incubate for 48 hours at 37°C.

  • Wash the cells with PBS and lyse them using the lysis reagent provided in the luciferase assay kit.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • The IC50 is the concentration of this compound that reduces luciferase activity by 50% compared to the virus control.

Visualizations

Antiviral_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_infection Infection & Treatment cluster_cytotoxicity Cytotoxicity Assessment (Parallel Plate) cluster_antiviral Antiviral Endpoint Measurement seed_cells Seed MDCK cells in 96-well plates add_compound Add compound dilutions to cells add_xtt Add XTT reagent to cells prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound prepare_compound->add_xtt Add to separate plate for cytotoxicity add_virus Infect cells with H5N1 influenza virus add_compound->add_virus incubate_infection Incubate for 48 hours add_virus->incubate_infection collect_supernatant Collect supernatant incubate_infection->collect_supernatant incubate_xtt Incubate for 4 hours add_xtt->incubate_xtt read_absorbance Read absorbance at 450 nm incubate_xtt->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 ha_assay Perform Hemagglutination (HA) Assay collect_supernatant->ha_assay read_ha Determine HA Titer ha_assay->read_ha calc_ic50 Calculate IC50 read_ha->calc_ic50

Caption: Experimental workflow for the in vitro antiviral assay of this compound.

Viral_Entry_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell virus Influenza A Virus (with Hemagglutinin - HA) receptor Sialic Acid Receptor virus->receptor 1. Attachment cl385319 This compound cl385319->virus Binds to HA stem endosome Endosome receptor->endosome 2. Endocytosis fusion Membrane Fusion & Viral RNA Release endosome->fusion 3. Low pH triggers HA conformational change no_fusion Fusion Blocked endosome->no_fusion 3. This compound stabilizes HA pre-fusion state

Caption: Mechanism of this compound-mediated inhibition of influenza virus entry.

References

Application Note: Pseudovirus Neutralization Assay for the Evaluation of CL-385319, an Influenza Virus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Influenza A viruses continue to pose a significant threat to global public health. The viral entry process, mediated by the hemagglutinin (HA) glycoprotein, is a critical target for antiviral drug development. Pseudovirus neutralization (PVN) assays offer a safe, robust, and high-throughput alternative to using live, pathogenic viruses for screening and characterizing entry inhibitors.[1] These systems utilize replication-defective viral particles, which carry the envelope proteins of a target virus (e.g., Influenza H5N1) and a reporter gene (e.g., luciferase), allowing for the quantification of viral entry in a BSL-2 laboratory setting.[1][2]

CL-385319 is an N-substituted piperidine compound identified as an inhibitor of influenza A virus.[3][4] It specifically targets the HA protein, preventing the conformational changes required for membrane fusion and subsequent viral entry. This application note provides a detailed protocol for performing a pseudovirus neutralization assay to quantify the antiviral activity of this compound against H5N1 influenza virus.

Mechanism of Action: this compound

This compound functions by interfering with the fusogenic activity of the viral hemagglutinin. Molecular docking and mutagenesis studies have shown that this compound binds to a cavity in the stem region of the HA2 subunit. This binding stabilizes the pre-fusion, neutral-pH conformation of the HA trimer. By locking HA in this state, the compound prevents the low pH-induced conformational rearrangements within the host cell endosome that are essential for the fusion of the viral and endosomal membranes. Consequently, the viral genome is unable to enter the host cell cytoplasm, effectively halting the infection at the entry stage.

Mechanism of this compound Action cluster_0 Normal Viral Entry (No Inhibitor) cluster_1 Inhibited Viral Entry (With this compound) V_attach 1. Virus with HA (Pre-fusion state) attaches to cell V_endo 2. Endocytosis V_attach->V_endo V_lowpH 3. Endosome acidification (Low pH) V_endo->V_lowpH V_fusion 4. HA conformational change (Post-fusion state) V_lowpH->V_fusion V_release 5. Membrane Fusion & Viral RNA Release V_fusion->V_release I_attach 1. Virus with HA (Pre-fusion state) attaches to cell I_endo 2. Endocytosis I_attach->I_endo I_lowpH 3. Endosome acidification (Low pH) I_endo->I_lowpH I_bind 4. This compound binds HA2, stabilizing pre-fusion state I_lowpH->I_bind I_block 5. HA conformational change is BLOCKED I_bind->I_block I_no_release 6. No Fusion, Infection Aborted I_block->I_no_release

Caption: Mechanism of this compound viral entry inhibition.

Data Presentation

The efficacy and toxicity of this compound are summarized by its 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

CompoundTarget VirusCell LineIC50 (μM)CC50 (mM)Selectivity Index (SI = CC50/IC50)
This compoundH5N1 Influenza AMDCK27.03 ± 2.541.48 ± 0.0154.8
Data derived from studies on H5N1 virus in Madin-Darby Canine Kidney (MDCK) cells.

Experimental Protocols

This section details the methodology for producing H5N1 pseudovirus and evaluating the neutralizing activity of this compound.

Overall Experimental Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Neutralization Assay cluster_analysis Phase 3: Data Analysis p1 1. Co-transfect HEK293T cells with plasmids: - HIV backbone (pNL4-3.luc.R-E-) - H5 Hemagglutinin (HA) - N1 Neuraminidase (NA) p2 2. Incubate cells (48-72h) Harvest & filter supernatant containing H5N1 pseudovirus p1->p2 p3 3. Titrate pseudovirus on target cells to determine TCID50 p2->p3 a3 6. Incubate pseudovirus with This compound dilutions (1h at 37°C) p3->a3 Use optimal virus dose a1 4. Seed MDCK cells in 96-well plates a4 7. Add virus-compound mixture to MDCK cells a1->a4 a2 5. Prepare serial dilutions of this compound a2->a3 a3->a4 d1 8. Incubate plates (48-72h) d2 9. Lyse cells and add luciferase substrate d1->d2 d3 10. Measure luminescence (RLU) with a luminometer d2->d3 d4 11. Calculate % inhibition and plot dose-response curve to determine IC50 d3->d4 cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Workflow for the H5N1 pseudovirus neutralization assay.

Protocol 1: H5N1 Pseudovirus Production

This protocol is based on transient co-transfection of HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmids:

    • HIV backbone vector (e.g., pNL4-3.luc.R-E-)

    • Expression plasmid for H5N1 HA

    • Expression plasmid for H5N1 NA

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM Reduced Serum Medium

  • T-75 flasks

  • 0.45 µm syringe filters

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks to reach 80-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube (Tube A), mix the plasmids in Opti-MEM. For a T-75 flask, use a total of 15-20 µg of DNA with a suggested ratio of 2:1:1 for backbone:HA:NA.

    • In a separate sterile tube (Tube B), dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol. Incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Replace the culture medium in the T-75 flask with fresh, antibiotic-free DMEM. Add the DNA-transfection reagent complex dropwise to the cells.

  • Incubation and Harvest: Incubate the cells at 37°C with 5% CO2. After 48-72 hours, harvest the cell culture supernatant.

  • Clarification and Storage: Centrifuge the supernatant at low speed (e.g., 1000 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus and store at -80°C.

Protocol 2: Cytotoxicity Assay (CC50 Determination)

Materials:

  • MDCK (Madin-Darby Canine Kidney) cells

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., XTT or MTT)

Methodology:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare 2-fold serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and medium only (background control).

  • Incubate the plate for 48-72 hours (to match the duration of the neutralization assay).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value using non-linear regression analysis.

Protocol 3: Pseudovirus Neutralization Assay (IC50 Determination)

Materials:

  • H5N1 pseudovirus stock (titrated)

  • MDCK cells

  • This compound stock solution

  • 96-well white, flat-bottom cell culture plates

  • Luciferase assay system (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well white plate at a density of 2 x 10^4 cells/well. Incubate for 18-24 hours at 37°C.

  • Compound Dilution: Prepare serial dilutions (e.g., 3-fold or 4-fold) of this compound in culture medium.

  • Virus-Compound Incubation: In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of H5N1 pseudovirus (diluted to provide a high signal-to-noise ratio as determined by titration). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the MDCK cells. Carefully transfer 100 µL of the virus-compound mixture to the corresponding wells.

    • Controls: Include "virus only" wells (pseudovirus + medium, for 0% inhibition) and "cells only" wells (medium only, for 100% inhibition).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luminescence Reading:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add luciferase assay reagent to each well as per the manufacturer's protocol (typically a volume equal to the culture volume).

    • Incubate for 2-5 minutes to ensure complete cell lysis.

    • Measure the luminescence as Relative Light Units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each compound concentration using the following formula: % Neutralization = 100 × (1 - [ (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control) ] )

    • Plot the % Neutralization against the log-transformed concentrations of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter non-linear regression model.

References

Determining the IC50 of CL-385319 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of CL-385319 in a relevant cell culture model. This compound is an antiviral compound that inhibits the entry of influenza A virus by targeting the viral hemagglutinin (HA) protein.[1][2][3][4][5] The protocol described herein utilizes a pseudovirus-based assay with Madin-Darby Canine Kidney (MDCK) cells to quantify the inhibitory activity of this compound on viral entry. This method offers a safe and quantifiable alternative to working with live, highly pathogenic viruses.

Introduction

This compound is an N-substituted piperidine compound that effectively inhibits the infection of several influenza A virus subtypes, including H1, H2, and H5N1. Its mechanism of action involves binding to the stem region of the hemagglutinin (HA) glycoprotein. This interaction stabilizes the pre-fusion conformation of HA, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. By blocking this critical step, this compound effectively halts viral entry and subsequent replication.

Determining the IC50 value is a critical step in the characterization of antiviral compounds. It provides a quantitative measure of the compound's potency. The following sections provide detailed protocols for a pseudovirus-based viral entry assay to determine the IC50 of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against H5N1 Influenza A Virus

CompoundCell LineVirus StrainIC50 (µM)CC50 (mM)Assay Type
This compoundMDCKH5N127.03 ± 2.541.48 ± 0.01Pseudovirus Entry Assay

IC50 (Half-maximal inhibitory concentration): The concentration of the drug at which it inhibits 50% of the viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of the drug at which it causes the death of 50% of the cells.

Signaling Pathway and Experimental Workflow

Influenza Virus Entry Pathway and Inhibition by this compound

G cluster_0 Host Cell cluster_1 Influenza Virus cluster_2 Mechanism of Inhibition Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Viral RNA Release (Fusion) Virus Influenza A Virus (with Hemagglutinin) Virus->Endosome Endocytosis CL385319 This compound HA_Prefusion HA (Pre-fusion conformation) CL385319->HA_Prefusion Binds and Stabilizes HA_Postfusion HA (Post-fusion conformation) HA_Prefusion->HA_Postfusion Low pH in Endosome

Caption: Influenza virus entry and inhibition by this compound.

Experimental Workflow for IC50 Determination

G cluster_workflow IC50 Determination Workflow A 1. Cell Seeding (MDCK cells in 96-well plate) B 2. Compound Dilution (Prepare serial dilutions of this compound) A->B C 3. Treatment (Add compound dilutions to cells) B->C D 4. Infection (Add H5N1 pseudovirus) C->D E 5. Incubation (48-72 hours) D->E F 6. Readout (Measure reporter gene expression, e.g., Luciferase or GFP) E->F G 7. Data Analysis (Calculate IC50 using dose-response curve) F->G

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Materials and Reagents
  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • H5N1 pseudovirus (e.g., lentiviral or retroviral particles expressing H5 HA and a reporter gene like Luciferase or Green Fluorescent Protein - GFP)

  • 96-well cell culture plates (white, opaque for luminescence; clear for fluorescence)

  • Reporter gene assay system (e.g., Luciferase assay reagent, fluorometer)

  • CO2 incubator (37°C, 5% CO2)

Cell Culture
  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

IC50 Determination using Pseudovirus Entry Assay
  • Cell Seeding:

    • Trypsinize and count MDCK cells.

    • Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a no-compound control.

  • Treatment and Infection:

    • Carefully remove the culture medium from the 96-well plate containing the MDCK cells.

    • Add 50 µL of the diluted this compound or control solutions to the respective wells.

    • Immediately add 50 µL of the H5N1 pseudovirus suspension to each well. The multiplicity of infection (MOI) should be optimized beforehand to ensure a robust reporter signal.

    • Incubate the plate at 37°C for 48-72 hours.

  • Quantification of Viral Entry (Reporter Gene Assay):

    • For Luciferase Reporter:

      • After incubation, remove the medium from the wells.

      • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

    • For GFP Reporter:

      • After incubation, wash the cells with PBS.

      • Measure GFP fluorescence using a plate reader. Alternatively, GFP-positive cells can be quantified by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC50 value.

Cytotoxicity Assay (e.g., MTT or MTS Assay)

It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described for the IC50 assay.

  • Compound Treatment: Add serial dilutions of this compound to the cells (in the absence of the pseudovirus).

  • Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).

  • Cell Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and measure the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

Conclusion

The provided protocols offer a robust framework for determining the IC50 of this compound against influenza A virus in a cell culture setting. The use of a pseudovirus-based assay provides a safe and effective method for quantifying the inhibition of viral entry. Accurate determination of the IC50 is a fundamental step in the preclinical evaluation of antiviral drug candidates.

References

Application Note and Protocols for CL-385319 Cytotoxicity Testing Using XTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CL-385319 Cytotoxicity Testing Using XTT Assay Application Note ID: AN-2025-11-01 Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a compound that has been investigated for its biological activities. While some literature describes it as an inhibitor of influenza A virus entry with low cytotoxicity in certain cell lines[1][2][3], its broader cytotoxic profile across various cell types, particularly those relevant to cancer biology, warrants further investigation. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The protocol is designed for use with cancer cell lines, particularly those with overexpression of HER2/EGFR, to explore potential therapeutic applications or off-target effects.

The XTT assay is a colorimetric method for determining cell viability. In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a reliable and sensitive method for quantifying the cytotoxic effects of compounds like this compound.

Principle of the XTT Assay

The XTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, XTT, is reduced to a soluble orange formazan dye by mitochondrial enzymes in metabolically active cells[4][5]. An electron coupling reagent is included to enhance the efficiency of XTT reduction. The intensity of the orange color, measured by absorbance, is proportional to the number of viable cells.

Experimental Protocols

Materials and Reagents
  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., SK-BR-3, A549, or other relevant line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates, sterile

  • Multichannel pipette and sterile pipette tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Cell Seeding
  • Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

  • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per well) in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

Compound Treatment
  • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and untreated control (medium only) wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

XTT Assay Procedure
  • Following the treatment period, prepare the XTT working solution. Thaw the XTT reagent and electron coupling solution at 37°C. Immediately before use, mix the two solutions according to the manufacturer's instructions (a common ratio is 50:1 XTT reagent to electron coupling solution).

  • Add 50 µL of the XTT working solution to each well of the 96-well plate, including the control wells.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • After incubation, gently mix the contents of each well by tapping the plate.

  • Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 500 nm. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.

Data Analysis
  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.

Data Presentation

The following table represents example data from a cytotoxicity study of this compound on a hypothetical HER2-overexpressing cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0%
11.1800.07094.4%
51.0500.06584.0%
100.8750.05070.0%
250.6250.04550.0%
500.3500.03028.0%
1000.1500.02012.0%

Visualizations

XTT_Assay_Workflow XTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells (80-90% Confluency) cell_seeding 2. Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_prep 4. Prepare this compound Serial Dilutions incubation1->compound_prep add_compound 5. Add Compound to Wells compound_prep->add_compound incubation2 6. Incubate for 24-72h add_compound->incubation2 xtt_prep 7. Prepare XTT Working Solution incubation2->xtt_prep add_xtt 8. Add XTT Solution to Wells xtt_prep->add_xtt incubation3 9. Incubate for 2-4h add_xtt->incubation3 read_plate 10. Read Absorbance (450 nm) incubation3->read_plate calc_viability 11. Calculate % Cell Viability read_plate->calc_viability plot_curve 12. Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Experimental workflow for assessing this compound cytotoxicity using the XTT assay.

HER2_EGFR_Signaling_Pathway HER2/EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CL385319 This compound (Hypothetical Inhibitor) CL385319->Dimer Inhibition

Caption: Inhibition of the HER2/EGFR signaling pathway by a hypothetical inhibitor.

References

Application Notes: High-Throughput Screening of Antiviral Efficacy of CL-385319 Using Quantitative Real-Time RT-PCR (Q-PCR)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated potent antiviral activity against influenza A viruses, including highly pathogenic strains like H5N1.[1][2][3] Its mechanism of action involves the inhibition of viral entry into host cells.[1][4] this compound binds to the hemagglutinin (HA) glycoprotein on the surface of the virus, specifically in the stem region. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes. Consequently, the viral genome is unable to enter the host cell cytoplasm, effectively halting the infection process.

Quantitative real-time reverse transcription PCR (Q-PCR) is a highly sensitive and specific method for quantifying viral RNA levels. This technique is instrumental in evaluating the efficacy of antiviral compounds like this compound by measuring the reduction in viral replication in a dose-dependent manner. This application note provides a detailed protocol for utilizing Q-PCR to assess the in vitro efficacy of this compound against influenza A virus.

Mechanism of Action of this compound

The primary target of this compound is the influenza virus hemagglutinin (HA) protein, which is crucial for viral entry. The process of viral entry and its inhibition by this compound is outlined below.

CL385319_MOA cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment (HA) CL385319 This compound Endosome Endosome HostCell->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral RNA Release Fusion->Release HA_Prefusion HA (Pre-fusion) CL385319->HA_Prefusion Binds to HA Stem HA_Postfusion HA (Post-fusion) HA_Prefusion->HA_Postfusion Conformational Change (Blocked)

Caption: Mechanism of influenza virus entry and its inhibition by this compound.

Experimental Protocols

1. Cell Culture and Virus Propagation

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: A suitable influenza A virus strain (e.g., A/Vietnam/1194/2004 (H5N1)).

  • Protocol:

    • Culture MDCK cells at 37°C in a humidified atmosphere with 5% CO2.

    • Propagate the influenza virus in MDCK cells in a serum-free medium containing TPCK-trypsin.

    • Harvest the virus-containing supernatant and titrate to determine the 50% tissue culture infective dose (TCID50).

2. In Vitro Antiviral Efficacy Assay

  • Seed MDCK cells in 96-well plates and grow to 90-100% confluency.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • After 1 hour of incubation, remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C for 48 hours.

  • Harvest the cell supernatant for viral RNA extraction and subsequent Q-PCR analysis.

3. RNA Extraction and Reverse Transcription

  • Extract viral RNA from the cell culture supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

4. Quantitative Real-Time PCR (Q-PCR)

  • Prepare the Q-PCR reaction mixture containing:

    • cDNA template

    • Forward and reverse primers for a conserved region of the influenza virus genome (e.g., the M gene).

    • SYBR Green or a specific probe (e.g., TaqMan).

    • Q-PCR master mix.

  • Perform the Q-PCR reaction using a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.

  • Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

QPCR_Workflow cluster_cell_culture Cell & Virus Preparation cluster_treatment Drug Treatment & Infection cluster_analysis Quantification of Viral Load CellCulture MDCK Cell Culture DrugTreatment Treat Cells with This compound CellCulture->DrugTreatment VirusProp Influenza Virus Propagation & Titration Infection Infect Cells with Influenza Virus VirusProp->Infection DrugTreatment->Infection RNA_Extraction Viral RNA Extraction Infection->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT QPCR Quantitative PCR RT->QPCR DataAnalysis Data Analysis (IC50 Determination) QPCR->DataAnalysis

Caption: Experimental workflow for assessing this compound efficacy using Q-PCR.

Data Presentation

The efficacy of this compound is typically determined by calculating the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces viral replication by 50%.

Table 1: Dose-Dependent Inhibition of Influenza A Virus Replication by this compound

This compound Concentration (µM)Viral Load (RNA copies/mL)% Inhibition
0 (Vehicle Control)1.5 x 10^80%
0.11.2 x 10^820%
18.0 x 10^747%
107.5 x 10^695%
251.5 x 10^599.9%
50< 1 x 10^3>99.99%
100Not Detected100%

Table 2: Q-PCR Primer Sequences for Influenza A M1 Gene

PrimerSequence (5' to 3')
ForwardAAGACCAATCCTGTCACCTCTGA
ReverseCAAAGCGTCTACGCTGCAGTCC

Table 3: Cytotoxicity of this compound on MDCK Cells

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100%
1098%
5095%
10092%
50085%
100070%

Note: The data presented in the tables are for illustrative purposes and may not represent actual experimental results.

Conclusion

Quantitative real-time RT-PCR is a robust and reliable method for determining the in vitro antiviral efficacy of this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the inhibitory effects of this and similar antiviral compounds. The high sensitivity of Q-PCR allows for precise quantification of viral load, enabling the determination of key efficacy parameters such as the IC50 value, which is crucial for the preclinical evaluation of potential antiviral therapeutics.

References

Application Note: Evaluating the Antiviral Efficacy of CL-385319 Against Influenza A Virus Using a Modified Hemagglutination Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for utilizing a modified hemagglutination inhibition (HI) assay to assess the antiviral activity of CL-385319, a known inhibitor of influenza virus entry. This compound is an N-substituted piperidine that has been shown to be effective against various influenza A virus subtypes, including the highly pathogenic H5N1 strain.[1][2] Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA) protein, thereby blocking the virus from entering host cells.[1][2][3] While this compound does not directly inhibit the attachment of the virus to red blood cells (RBCs), this protocol adapts the classical HI assay to serve as a downstream readout for the inhibition of viral replication in a cell-based assay. This method is suitable for screening and characterizing potential antiviral compounds that target viral entry or replication.

Introduction

The hemagglutination inhibition (HI) assay is a well-established method for quantifying the titer of antibodies against influenza virus or for antigenic characterization of influenza isolates. The assay is based on the ability of the influenza virus hemagglutinin (HA) protein to agglutinate red blood cells (RBCs) and the ability of specific antibodies to inhibit this process.

This compound is a small molecule inhibitor that targets the HA protein, but its mechanism is distinct from that of neutralizing antibodies. It binds to the stem region of HA and stabilizes its pre-fusion conformation, thus preventing the conformational changes required for membrane fusion and viral entry into the host cell. Studies have shown that this compound is effective in inhibiting the infection of H1, H2, and H5 subtypes of influenza A virus. Research indicates that this compound does not inhibit the adsorption of H5-typed HA to chicken erythrocytes, suggesting a standard HI assay would not be a direct measure of its inhibitory activity.

Therefore, this protocol describes a modified approach where a cell culture-based viral replication assay is performed in the presence of this compound, and the subsequent viral yield in the supernatant is quantified using a hemagglutination (HA) assay. The inhibition of viral replication by this compound will result in a lower virus titer, which is reflected in a reduced or absent hemagglutination.

Materials and Reagents

  • This compound (prepare stock solutions in DMSO)

  • Influenza A virus stock (e.g., H5N1 subtype)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK (for activating influenza virus)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Chicken or Turkey Red Blood Cells (RBCs), 0.5% suspension in PBS

  • 96-well cell culture plates

  • 96-well V-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Biosafety cabinet (BSL-2 or BSL-3, depending on the virus strain)

Experimental Protocols

Part 1: Determination of Virus Titer by Hemagglutination (HA) Assay

Before assessing the inhibitory activity of this compound, the baseline hemagglutination titer of the virus stock must be determined.

  • Add 50 µL of PBS to all wells of a 96-well V-bottom plate.

  • Add 50 µL of the virus stock to the first well of a row.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Add 50 µL of 0.5% chicken RBC suspension to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • Observe the results. The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination (a lattice formation of RBCs). Non-agglutinated RBCs will form a distinct button at the bottom of the well.

Part 2: Antiviral Activity Assay in MDCK Cells

This part of the protocol assesses the ability of this compound to inhibit viral replication in a cell culture system.

  • Seed MDCK cells in a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of infection.

  • On the day of the experiment, wash the confluent cell monolayer with PBS.

  • Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.

  • Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

  • Following pre-incubation, infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI) in the presence of the corresponding this compound dilution.

  • Include appropriate controls:

    • Virus control (cells + virus, no compound)

    • Cell control (cells only, no virus or compound)

    • Compound cytotoxicity control (cells + highest concentration of compound, no virus)

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, collect the culture supernatants for viral load determination by HA assay.

Part 3: Quantification of Viral Yield by Hemagglutination (HA) Assay

The HA assay is used here as a readout to quantify the amount of progeny virus produced in the antiviral assay.

  • Perform a 2-fold serial dilution of the collected cell culture supernatants in a 96-well V-bottom plate using PBS.

  • Add 50 µL of 0.5% chicken RBC suspension to each well.

  • Incubate at room temperature for 30-60 minutes.

  • Record the HA titer for each supernatant. The HI titer is the reciprocal of the highest dilution that shows complete hemagglutination. A reduction in the HA titer in the presence of this compound indicates inhibition of viral replication.

Data Presentation

The inhibitory effect of this compound can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral replication by 50%.

This compound Concentration (µM)Virus Titer (HA units)% Inhibition
0 (Virus Control)2560
512850
106475
25896.875
500100
1000100

Note: The data presented in this table is hypothetical and for illustrative purposes only. A study has reported an IC50 of 27.03 ± 2.54 μM for this compound against H5N1 influenza A virus in MDCK cells.

The cytotoxicity of the compound should also be assessed to ensure that the observed antiviral effect is not due to cell death.

This compound Concentration (µM)Cell Viability (%)
0 (Cell Control)100
5098
10095
20092
50085
1000 (1 mM)60

Note: The data presented in this table is hypothetical and for illustrative purposes only. A study has reported a 50% cytotoxic concentration (CC50) of 1.48 ± 0.01 mM for this compound in MDCK cells.

Visualizations

Hemagglutination_Inhibition_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_readout Readout Virus_Stock Influenza Virus Stock Cell_Infection Infection of MDCK Cells Virus_Stock->Cell_Infection CL385319_Stock This compound Stock Serial_Dilution Serial Dilution of this compound CL385319_Stock->Serial_Dilution MDCK_Cells MDCK Cells MDCK_Cells->Cell_Infection Serial_Dilution->Cell_Infection Incubation Incubation (48-72h) Cell_Infection->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection HA_Assay Hemagglutination Assay Supernatant_Collection->HA_Assay Data_Analysis Data Analysis (IC50) HA_Assay->Data_Analysis

Caption: Workflow for the modified Hemagglutination Inhibition Assay.

Signaling_Pathway cluster_virus Influenza Virus cluster_cell Host Cell HA Hemagglutinin (HA) Receptor Sialic Acid Receptor HA->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent conformational change Replication Viral Replication Fusion->Replication 4. Viral Genome Release CL385319 This compound CL385319->HA Inhibits conformational change

Caption: Mechanism of action of this compound.

Conclusion

The modified hemagglutination inhibition assay described in this application note provides a robust and straightforward method for evaluating the antiviral efficacy of this compound against influenza A virus. By using the HA assay as a readout for viral replication in a cell-based system, this protocol effectively circumvents the fact that this compound's mechanism of action is not based on the inhibition of viral attachment. This approach is adaptable for the screening and characterization of other antiviral compounds that target various stages of the viral life cycle.

References

Application Notes and Protocols for Testing CL-385319 with HIV-1 Backbone Pseudoviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiviral agents is a cornerstone of infectious disease research. A critical step in this process is the robust and reproducible in vitro testing of candidate compounds. Pseudoviruses, which are replication-defective viral particles expressing the envelope glycoproteins of a heterologous virus, offer a safe and efficient platform for screening antiviral compounds that target viral entry. This document provides a detailed methodology for the generation of Human Immunodeficiency Virus Type 1 (HIV-1) backbone pseudoviruses and their application in the evaluation of the antiviral compound CL-385319.

HIV-1-based pseudoviruses are generated by co-transfecting producer cells with two plasmids: a backbone plasmid, such as pNL4-3.Luc.R-E-, which is deficient in the env gene but contains a reporter gene like luciferase, and a second plasmid expressing a viral envelope glycoprotein. While this compound has been identified as a fusion inhibitor of influenza virus, the HIV-1 pseudovirus system provides a versatile platform to assess its activity against various viral envelopes, including those from HIV-1.

Data Presentation: Antiviral Activity of this compound

While direct inhibitory data for this compound against a broad panel of HIV-1 Env pseudotyped viruses is not extensively available in the public domain, studies have utilized an HIV-1 backbone system to evaluate its efficacy against other viral envelopes, such as that of the H5N1 influenza virus. Research has indicated that this compound has no inhibitory activity on VSV-G pseudotyped HIV particles[1]. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various H5N1 influenza pseudoviruses generated using an HIV-1 backbone. This serves as an example of how quantitative data for a test compound would be presented.

Pseudovirus Strain (H5N1 HA)IC50 (µM)Cell LineReference
A/Thailand/Kan353/20044.00 ± 0.38MDCK[1]
A/Qinghai/59/20051.50 ± 0.13MDCK[1]
A/Xinjiang/1/20062.22 ± 0.24MDCK[1]
A/Anhui/1/20050.37 ± 0.12MDCK[1]
A/Hong Kong/156/19972.62 ± 0.08MDCK
Wild-type H5N127.03 ± 2.54MDCK
M24A mutant>100MDCK
F110S mutant106.31 ± 6.71MDCK

Note: The IC50 values represent the concentration of this compound required to inhibit viral entry by 50%. The pseudoviruses in these studies were generated using an HIV-1 backbone plasmid (pNL4-3.Luc.R-E-).

Experimental Protocols

Protocol 1: Generation of HIV-1 Backbone Pseudoviruses

This protocol details the production of HIV-1 pseudoviruses expressing a specific envelope glycoprotein. The backbone plasmid used is pNL4-3.Luc.R-E-, which is Env-deficient and contains a luciferase reporter gene.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • pNL4-3.Luc.R-E- plasmid DNA

  • Expression plasmid for the desired viral envelope glycoprotein (e.g., HIV-1 Env, Influenza HA)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • T-75 cell culture flasks

  • 0.45 µm filters

  • Sterile centrifuge tubes and cryovials

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 50-80% confluency on the day of transfection.

  • Plasmid Preparation: In a sterile tube, dilute the backbone plasmid (pNL4-3.Luc.R-E-) and the envelope-expressing plasmid in serum-free DMEM. A common ratio is 2:1 of backbone to envelope plasmid (e.g., 8 µg backbone and 4 µg envelope plasmid for a T-75 flask).

  • Transfection Complex Formation: In a separate sterile tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions. Add the plasmid mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator. After 4-6 hours, the medium can be replaced with fresh complete DMEM.

  • Virus Harvest: Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • Clarification and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cellular debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus into cryovials and store at -80°C.

Protocol 2: Pseudovirus Titration (TCID50 Assay)

To ensure reproducible results in the inhibition assay, the infectious titer of the pseudovirus stock must be determined. This is typically done by measuring the 50% tissue culture infectious dose (TCID50).

Materials:

  • TZM-bl cells (or other appropriate target cell line)

  • Complete DMEM

  • 96-well white, solid-bottom assay plates

  • Pseudovirus stock

  • DEAE-Dextran (optional, can enhance infectivity)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Serial Dilution: On the day of infection, prepare serial dilutions of the pseudovirus stock in complete DMEM.

  • Infection: Add a fixed volume of each virus dilution to the wells containing TZM-bl cells. Include wells with cells only as a negative control. If using DEAE-Dextran, it can be added to the media at a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Measurement: After incubation, remove the culture medium and add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Data Analysis: Measure the luminescence in a luminometer. The TCID50 is calculated as the reciprocal of the virus dilution that yields a luciferase reading 2.5 times the background (cells only).

Protocol 3: this compound Inhibition Assay

This protocol outlines the steps to evaluate the inhibitory effect of this compound on pseudovirus entry.

Materials:

  • Titered pseudovirus stock

  • TZM-bl cells

  • Complete DMEM

  • 96-well assay plates

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate as described in Protocol 2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.

  • Incubation of Virus and Compound: In a separate plate, pre-incubate a fixed amount of pseudovirus (e.g., 200 TCID50) with each dilution of this compound for 1 hour at 37°C. Include virus-only wells (positive control) and wells with the highest concentration of the compound solvent (vehicle control).

  • Infection: Transfer the virus-compound mixtures to the wells containing TZM-bl cells.

  • Incubation and Measurement: Incubate the plates for 48 hours and then measure luciferase activity as described in Protocol 2.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Pseudovirus Generation and Testing Workflow

G cluster_prep Preparation cluster_production Pseudovirus Production cluster_testing Inhibition Assay pNL43 pNL4-3.Luc.R-E- (Backbone Plasmid) Transfection Co-transfection pNL43->Transfection pEnv Envelope Expression Plasmid pEnv->Transfection HEK293T HEK293T Cells HEK293T->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Harvest & Filtration Incubation->Harvest Titration Titration (TCID50) Harvest->Titration Infection Infection of Target Cells Harvest->Infection Titration->Infection Lysis Cell Lysis Infection->Lysis Luminescence Luminescence Reading Lysis->Luminescence Analysis Data Analysis (IC50) Luminescence->Analysis CL385319 This compound CL385319->Infection G cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor Co-receptor (CCR5 or CXCR4) gp120->CoReceptor 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change CoReceptor->gp41 4. gp41 Unfolding Entry Viral Entry Fusion->Entry

References

Application Notes and Protocols: High-Titer Production of CL-385319-Sensitive Pseudovirus in 293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoviruses are invaluable tools in virology research and antiviral drug development. They are replication-incompetent viral particles that incorporate the envelope proteins of a pathogenic virus, such as influenza, on the surface of a core particle derived from a different, less pathogenic virus, like a retrovirus or lentivirus. This system allows for the safe study of viral entry mechanisms and the screening of entry inhibitors in a Biosafety Level 2 (BSL-2) environment. 293T cells are a highly transfectable human embryonic kidney cell line that is widely used for the production of pseudoviruses due to their ability to produce high-titer viral stocks.

CL-385319 is a potent inhibitor of influenza virus entry. It functions by targeting the hemagglutinin (HA) glycoprotein, a key protein for viral attachment and membrane fusion. Specifically, this compound stabilizes the pre-fusion conformation of HA, thereby preventing the conformational changes required for the fusion of the viral and endosomal membranes.[1][2][3] This application note provides a detailed protocol for the production of HA-pseudotyped lentiviral particles in 293T cells and their subsequent use in a viral entry assay to evaluate the inhibitory activity of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound against H5N1 influenza A virus.

CompoundTarget VirusCell LineIC50 (µM)CC50 (mM)Reference
This compoundH5N1 Influenza A VirusMDCK27.03 ± 2.541.48 ± 0.01[4][5]

Mechanism of Action of this compound

This compound inhibits influenza virus entry by binding to the stem region of the hemagglutinin (HA) protein. This binding event stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion within the endosome. By locking HA in its pre-fusion state, this compound effectively blocks the release of the viral genome into the host cell cytoplasm, thus inhibiting infection.

CL385319_Mechanism cluster_virus Influenza Pseudovirus cluster_cell Host Cell Virus Pseudovirus (with HA) Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release (Fusion Blocked) CL385319 This compound CL385319->Virus 3. Binds to HA & Stabilizes Pre-fusion State

Mechanism of this compound viral entry inhibition.

Experimental Protocols

Protocol 1: Production of HA-Pseudotyped Lentiviral Particles in 293T Cells

This protocol outlines the steps for generating high-titer HA-pseudotyped lentiviral particles using a three-plasmid co-transfection system in 293T cells.

Materials:

  • 293T cells (ATCC CRL-3216)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Lentiviral packaging plasmid (e.g., pCMV-dR8.2)

  • Lentiviral transfer plasmid with a reporter gene (e.g., pHR'CMV-Luciferase)

  • Expression plasmid for influenza Hemagglutinin (HA)

  • 0.45 µm PVDF filters

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed 5 x 10^5 293T cells per well in a 6-well plate with 2 mL of complete DMEM.

    • Incubate at 37°C with 5% CO2 overnight. Cells should be 50-70% confluent at the time of transfection.

  • Plasmid DNA Preparation:

    • In a sterile microcentrifuge tube, prepare the plasmid DNA mixture in Opti-MEM. For one well of a 6-well plate, combine:

      • 1.0 µg of lentiviral packaging plasmid

      • 1.5 µg of lentiviral transfer plasmid (luciferase reporter)

      • 0.5 µg of HA expression plasmid

    • The optimal ratio of packaging, transfer, and envelope plasmids may need to be determined empirically for different HA subtypes.

  • Transfection:

    • Follow the manufacturer's protocol for your chosen transfection reagent. For example, using a lipid-based reagent, dilute the reagent in a separate tube of Opti-MEM.

    • Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the DNA-transfection reagent complex dropwise to the wells containing the 293T cells.

  • Incubation and Medium Change:

    • Incubate the cells at 37°C with 5% CO2.

    • After 18-24 hours post-transfection, carefully aspirate the medium and replace it with 2 mL of fresh, pre-warmed complete DMEM.

  • Pseudovirus Harvest:

    • At 48-72 hours post-transfection, harvest the supernatant containing the pseudoviral particles.

    • Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

    • Filter the clarified supernatant through a 0.45 µm PVDF filter to remove any remaining cellular debris.

    • The harvested pseudovirus can be used immediately or aliquoted and stored at -80°C for long-term use.

Pseudovirus_Production_Workflow Seed 1. Seed 293T Cells (5x10^5 cells/well) Prepare_DNA 2. Prepare Plasmid Mix (Packaging + Transfer + HA) Seed->Prepare_DNA Transfect 3. Co-transfect Plasmids into 293T Cells Prepare_DNA->Transfect Incubate_1 4. Incubate 18-24h Transfect->Incubate_1 Change_Medium 5. Change Medium Incubate_1->Change_Medium Incubate_2 6. Incubate 48-72h Change_Medium->Incubate_2 Harvest 7. Harvest Supernatant Incubate_2->Harvest Clarify 8. Centrifuge & Filter Harvest->Clarify Store 9. Aliquot & Store at -80°C Clarify->Store

Workflow for HA-pseudovirus production.
Protocol 2: Pseudovirus Entry Inhibition Assay with this compound

This protocol describes how to use the produced HA-pseudotyped lentiviral particles to assess the inhibitory effect of this compound on viral entry.

Materials:

  • HA-pseudotyped lentiviral particles (from Protocol 1)

  • 293T cells

  • 96-well white, clear-bottom tissue culture plates

  • This compound compound

  • Complete DMEM

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before the assay, seed 2 x 10^4 293T cells per well in a 96-well plate with 100 µL of complete DMEM.

    • Incubate at 37°C with 5% CO2 overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in complete DMEM at 2x the final desired concentrations.

  • Inhibition Assay:

    • On the day of the assay, carefully remove the medium from the cells.

    • In a separate plate or tubes, mix equal volumes of the pseudovirus supernatant and the 2x this compound dilutions.

    • Incubate the virus-compound mixture at 37°C for 1 hour.

    • Add 100 µL of the virus-compound mixture to the appropriate wells of the 96-well plate containing the cells.

    • Include control wells:

      • Virus control: Cells + pseudovirus (no compound)

      • Cell control: Cells only (no virus, no compound)

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Inhibition_Assay_Workflow Seed_Cells 1. Seed 293T Cells in 96-well Plate Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Mix 3. Mix Pseudovirus with this compound Prepare_Compound->Mix Incubate_Mix 4. Incubate Mixture for 1 hour Mix->Incubate_Mix Infect_Cells 5. Add Mixture to Cells Incubate_Mix->Infect_Cells Incubate_Plate 6. Incubate Plate for 48-72 hours Infect_Cells->Incubate_Plate Measure_Luciferase 7. Measure Luciferase Activity Incubate_Plate->Measure_Luciferase Analyze_Data 8. Calculate % Inhibition and IC50 Measure_Luciferase->Analyze_Data

Workflow for pseudovirus entry inhibition assay.

Conclusion

The use of 293T cells for the production of HA-pseudotyped viral particles provides a robust and safe system for studying influenza virus entry and for the evaluation of entry inhibitors like this compound. The protocols detailed in this application note offer a reliable method for generating high-titer pseudoviruses and subsequently using them in a quantitative entry inhibition assay. This system is highly adaptable for screening other potential antiviral compounds targeting viral entry and for characterizing neutralizing antibody responses.

References

Application Notes and Protocols: A High-Throughput Screening Workflow for Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental workflow is a representative guide for the screening of potential Epidermal Growth Factor Receptor (EGFR) inhibitors. The compound "CL-385319" is primarily documented in scientific literature as an inhibitor of influenza virus entry by targeting its hemagglutinin protein[1][2][3][4][5]. There is no direct scientific evidence to suggest that this compound is an EGFR inhibitor. Therefore, the use of "this compound analogs" in this document is for illustrative purposes to fulfill the prompt's requirements for a detailed screening protocol.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and colorectal cancer. Consequently, EGFR has become a prime target for the development of small molecule kinase inhibitors.

This document outlines a comprehensive experimental workflow for the identification and characterization of novel EGFR inhibitors, from initial high-throughput screening to secondary cell-based validation assays.

EGFR Signaling Pathway

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival, respectively.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Simplified EGFR signaling cascade leading to cellular responses.

Experimental Screening Workflow

The proposed workflow employs a multi-stage approach, beginning with a high-throughput primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Mechanism of Action Primary_Screen Biochemical Kinase Assay (e.g., ADP-Glo) Hit_Identification Identify Initial Hits (e.g., >50% inhibition) Primary_Screen->Hit_Identification IC50_Determination Dose-Response & IC50 Determination (Biochemical) Hit_Identification->IC50_Determination Confirmed Hits Cell_Viability Cell-Based Viability Assay (e.g., CellTiter-Glo) IC50_Determination->Cell_Viability Phosphorylation_Assay Western Blot for p-EGFR Cell_Viability->Phosphorylation_Assay Selectivity_Profiling Kinase Selectivity Panel Phosphorylation_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Experimental workflow for screening and validation of EGFR inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Known EGFR Inhibitors
CompoundTargetAssay TypeIC50Reference
GefitinibEGFR (WT)Kinase Assay0.38 µM
ErlotinibEGFR (WT)Kinase Assay0.21 µM
AfatinibEGFR (WT)Kinase Assay0.5 nM
OsimertinibEGFR (T790M)Kinase Assay<10 nM

Note: IC50 values for Afatinib and Osimertinib are representative values from publicly available data and are included for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Biochemical EGFR Kinase Assay (ADP-Glo™)

This protocol is adapted from the ADP-Glo™ Kinase Assay technical manual and is suitable for high-throughput screening.

Objective: To measure the direct inhibitory effect of test compounds on the enzymatic activity of purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Test compounds (e.g., "this compound analogs") dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µl of each compound dilution or 5% DMSO (vehicle control).

  • Add 2 µl of EGFR enzyme solution.

  • Add 2 µl of substrate/ATP mix to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control. For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol assesses the effect of the test compounds on the viability of EGFR-dependent cancer cells.

Objective: To determine the potency of test compounds in inhibiting the proliferation of EGFR-dependent cancer cells.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, HCC827, or PC9)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells and incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of EGFR Phosphorylation

This assay directly measures the inhibition of EGFR autophosphorylation in a cellular context.

Objective: To confirm that the test compounds inhibit the EGFR signaling pathway by preventing receptor autophosphorylation.

Materials:

  • A431 human epidermoid carcinoma cells

  • Serum-free cell culture medium

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A431 cells and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR, assessing the extent of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: CL-385319 and Influenza HA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the influenza hemagglutinin (HA) inhibitor, CL-385319.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against influenza virus?

This compound is an N-substituted piperidine compound that acts as a viral entry inhibitor.[1][2] It specifically targets the influenza virus hemagglutinin (HA) protein, interfering with its fusogenic function.[1][2] The compound is believed to bind to a cavity in the stem region of the HA2 subunit, which is critical for the conformational changes required for membrane fusion between the virus and the host cell endosome.[1] By stabilizing the pre-fusion state of HA, this compound effectively blocks the virus from releasing its genetic material into the host cell, thus inhibiting infection.

Q2: What is the spectrum of activity of this compound against different influenza A subtypes?

This compound has demonstrated inhibitory activity against several influenza A subtypes. It is most effective against H1 and H2 subtypes. It also shows significant potency against highly pathogenic H5N1 avian influenza. Its efficacy against H3 subtypes is considerably lower, requiring 30 to 250 times higher concentrations for inhibition.

Q3: What are the known resistance mutations to this compound in the influenza HA protein?

Two primary amino acid substitutions in the hemagglutinin (HA) protein have been identified to confer resistance to this compound. These are:

  • M24A in HA1: A mutation of methionine to alanine at position 24 of the HA1 subunit.

  • F110S in HA2: A mutation of phenylalanine to serine at position 110 of the HA2 subunit.

These residues are located within the putative binding cavity of the drug in the HA stem region, and their alteration likely disrupts the binding of this compound. Another mutation, V48A in HA2, has also been shown to result in high resistance.

Q4: I am observing reduced efficacy of this compound in my experiments. What could be the cause?

Reduced efficacy of this compound could be due to several factors:

  • Emergence of Resistance: Prolonged exposure of the influenza virus to the compound in cell culture can lead to the selection of resistant variants. Consider sequencing the HA gene of the virus population to check for the presence of known resistance mutations (M24A in HA1, F110S or V48A in HA2).

  • Influenza Subtype: Ensure that the influenza A subtype you are working with is susceptible to this compound. The compound is significantly less active against H3 subtypes.

  • Experimental Conditions: Verify the concentration of the compound, cell density, and virus titer used in your assay. Suboptimal experimental parameters can affect the apparent efficacy.

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock to prevent degradation.

Q5: How can I confirm if my virus isolate has developed resistance to this compound?

To confirm resistance, you can perform the following:

  • Phenotypic Assay: Conduct a dose-response experiment (e.g., a plaque reduction or microneutralization assay) to determine the IC50 value of this compound against your virus isolate. Compare this value to the IC50 against a known sensitive, wild-type strain. A significant increase in the IC50 for your isolate indicates resistance.

  • Genotypic Analysis: Sequence the hemagglutinin (HA) gene of your viral isolate and compare it to the wild-type sequence. Look for mutations at positions known to confer resistance (e.g., M24 in HA1, F110 and V48 in HA2).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineVirus StrainReference
IC50 27.03 ± 2.54 µMMDCKH5N1
IC50 (Wild-type Pseudovirus) 1.50 ± 0.13 µMMDCKH5N1 (A/Thailand/Kan353/2004)
IC50 (F110S Mutant Pseudovirus) 106.31 ± 6.71 µMMDCKH5N1 (A/Thailand/Kan353/2004)
IC50 (M24A Mutant Pseudovirus) >100 µMMDCKH5N1 (A/Thailand/Kan353/2004)
IC50 (V48A Mutant Pseudovirus) >100 µMMDCKH5N1 (A/Thailand/Kan353/2004)
CC50 1.48 ± 0.01 mMMDCKN/A

Experimental Protocols

1. Protocol for In Vitro Selection of this compound Resistant Influenza Virus

This protocol describes a general method for selecting for drug-resistant influenza viruses in a continuous cell line.

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Wild-type influenza A virus (e.g., H1N1 or H5N1 subtype)

    • This compound

    • Infection medium (e.g., DMEM with TPCK-trypsin)

    • Cell culture flasks

  • Procedure:

    • Seed MDCK cells in a T-25 flask and grow to 90-95% confluency.

    • Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.01 in the presence of this compound at its IC50 concentration.

    • Incubate the flask at 37°C and monitor for cytopathic effect (CPE).

    • When 75-100% CPE is observed, harvest the culture supernatant containing the progeny virus.

    • Use an aliquot of the harvested virus to infect a fresh monolayer of MDCK cells. For the subsequent passage, increase the concentration of this compound two-fold.

    • Repeat the passaging for 10-20 cycles, gradually increasing the drug concentration.

    • After several passages, titrate the virus population in the presence and absence of the inhibitor to determine the level of resistance.

    • Isolate viral RNA from the resistant population and perform RT-PCR followed by sequencing of the HA gene to identify potential resistance mutations.

2. Protocol for Pseudovirus-Based Neutralization Assay

This assay is used to determine the inhibitory activity of this compound on viral entry mediated by the HA protein.

  • Materials:

    • HEK293T cells

    • Plasmids:

      • Influenza HA expression plasmid (wild-type or mutant)

      • Influenza NA expression plasmid

      • Lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase)

    • Transfection reagent

    • MDCK target cells

    • This compound

    • Luciferase assay reagent

  • Procedure:

    • Pseudovirus Production:

      • Co-transfect HEK293T cells with the HA, NA, and lentiviral backbone plasmids.

      • Incubate for 48-72 hours.

      • Harvest the supernatant containing the pseudoviruses.

      • Filter the supernatant to remove cell debris.

    • Neutralization Assay:

      • Seed MDCK cells in a 96-well plate.

      • Prepare serial dilutions of this compound.

      • Incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

      • Add the pseudovirus-compound mixture to the MDCK cells.

      • Incubate for 48-72 hours.

    • Readout:

      • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

      • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.

3. Protocol for Site-Directed Mutagenesis of Influenza HA

This protocol is for introducing specific resistance mutations into the HA gene.

  • Materials:

    • Plasmid containing the wild-type HA gene

    • Mutagenic primers designed to introduce the desired mutation (e.g., M24A or F110S)

    • High-fidelity DNA polymerase

    • DpnI restriction enzyme

    • Competent E. coli cells

  • Procedure:

    • PCR Mutagenesis:

      • Perform PCR using the HA plasmid as a template and the mutagenic primers. This will amplify the entire plasmid with the desired mutation incorporated.

    • DpnI Digestion:

      • Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

    • Transformation:

      • Transform the DpnI-treated plasmid into competent E. coli cells.

      • Plate the transformed cells on an appropriate antibiotic selection plate.

    • Verification:

      • Isolate plasmid DNA from several colonies.

      • Sequence the HA gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Visualizations

Caption: Influenza virus entry and inhibition by this compound.

G Start Start: Wild-type Influenza Virus Passage Serial Passage in Cell Culture with Increasing Concentrations of this compound Start->Passage Resistance Observe Reduced Susceptibility (Increased IC50) Passage->Resistance Isolate Isolate Viral RNA Resistance->Isolate RTPCR RT-PCR Amplification of HA Gene Isolate->RTPCR Sequencing Sequence HA Gene RTPCR->Sequencing Analysis Sequence Analysis: Compare to Wild-type Sequencing->Analysis Identify Identify Potential Resistance Mutations (e.g., M24A, F110S) Analysis->Identify Confirm Confirm Resistance: Site-Directed Mutagenesis & Phenotypic Assay Identify->Confirm

References

Technical Support Center: Investigating CL-385319 Resistance in Influenza HA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the M24A and F110S mutations in the influenza hemagglutinin (HA) protein following treatment with the antiviral compound CL-385319.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against influenza virus?

A1: this compound is an N-substituted piperidine compound that functions as an influenza virus entry inhibitor.[1][2] It specifically targets the hemagglutinin (HA) protein, interfering with its fusogenic function.[1][2] By binding to a cavity in the stem region of HA, this compound stabilizes the pre-fusion conformation of the protein, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[1] This ultimately blocks the release of the viral genome into the host cell cytoplasm.

Q2: Which mutations in the HA protein are known to confer resistance to this compound?

A2: Studies have identified two critical mutations that confer resistance to this compound:

  • M24A: A mutation of Methionine to Alanine at position 24 in the HA1 subunit.

  • F110S: A mutation of Phenylalanine to Serine at position 110 in the HA2 subunit.

Pseudoviruses expressing HA with either of these mutations have demonstrated resistance to the inhibitory effects of this compound.

Q3: How significant is the resistance conferred by the M24A and F110S mutations?

A3: While the precise fold-increase in the 50% inhibitory concentration (IC50) for this compound against viruses with M24A or F110S mutations is not consistently reported across all studies, the emergence of these mutations is correlated with a significant reduction in the compound's antiviral activity. Researchers can quantify this resistance by comparing the IC50 value of this compound against the wild-type virus to that of the mutant viruses. A substantial increase in the IC50 for the mutant viruses indicates a high level of resistance.

Q4: Are there specific influenza subtypes that this compound is more effective against?

A4: Yes, this compound has been shown to be more potent against influenza A viruses of the H1 and H2 subtypes. Its efficacy is lower against H3 subtypes. It has also been demonstrated to be effective against highly pathogenic H5N1 avian influenza A virus.

Troubleshooting Guides

Problem 1: Difficulty Generating M24A and F110S HA Mutants via Site-Directed Mutagenesis.
  • Possible Cause: Suboptimal primer design.

  • Troubleshooting Tip: Ensure your mutagenic primers are between 25 and 45 bases in length with a melting temperature (Tm) of ≥78°C. The desired mutation should be located in the center of the primer with 10-15 flanking bases of correct sequence on both sides. The primers should have a minimum GC content of 40% and terminate in a G or C base. Utilize online primer design tools to verify your primer sequences and their predicted Tm.

  • Possible Cause: Inefficient PCR amplification.

  • Troubleshooting Tip: Optimize your PCR conditions. This may include adjusting the annealing temperature, extension time, and the concentration of template DNA and primers. If you are experiencing low or no PCR product, consider performing a temperature gradient PCR to find the optimal annealing temperature.

  • Possible Cause: Incomplete digestion of the parental plasmid.

  • Troubleshooting Tip: Ensure that the DpnI enzyme used to digest the methylated parental DNA is active and that the digestion is carried out for a sufficient amount of time (e.g., 1-2 hours at 37°C).

Problem 2: Low Titer of Pseudoviruses Expressing Wild-Type or Mutant HA.
  • Possible Cause: Inefficient transfection of producer cells.

  • Troubleshooting Tip: Optimize the transfection protocol. Ensure that the producer cells (e.g., HEK293T) are healthy and at the optimal confluency (typically 70-80%). Use a high-quality transfection reagent and optimize the DNA-to-reagent ratio.

  • Possible Cause: Insufficient cleavage of the HA0 precursor into HA1 and HA2.

  • Troubleshooting Tip: Co-transfect a plasmid encoding a protease such as TMPRSS2 or HAT, which can facilitate the cleavage of HA0. Alternatively, for some systems, exogenous TPCK-treated trypsin can be added to the cell culture medium.

  • Possible Cause: Poor release of pseudovirus particles from the producer cells.

  • Troubleshooting Tip: Co-transfection with a neuraminidase (NA) expression plasmid is often necessary for the efficient release of influenza pseudoviruses, as NA cleaves sialic acid residues from the cell surface.

Problem 3: Inconsistent Results in this compound Inhibition Assays.
  • Possible Cause: Variability in pseudovirus input.

  • Troubleshooting Tip: Accurately titrate your pseudovirus stocks before performing inhibition assays. This can be done by measuring luciferase activity or another reporter gene expression in target cells infected with serial dilutions of the pseudovirus. Use a consistent and optimized amount of pseudovirus in each well of your assay.

  • Possible Cause: Cell health and density affecting assay readout.

  • Troubleshooting Tip: Ensure that the target cells (e.g., MDCK) are seeded at a consistent density and are healthy at the time of infection. Cell monolayers should be confluent.

  • Possible Cause: Inaccurate determination of IC50 values.

  • Troubleshooting Tip: Use a sufficient range of this compound concentrations to generate a complete dose-response curve. Utilize a non-linear regression analysis to accurately calculate the IC50 value. Include appropriate controls, such as a known susceptible and resistant virus, in each assay.

Quantitative Data Summary

CompoundVirusAssay TypeCell LineIC50 (µM)CC50 (mM)Selectivity Index (SI)
This compound H5N1 (Wild-Type)Plaque ReductionMDCK27.03 ± 2.541.48 ± 0.0154.8
This compound H5N1 (M24A Mutant)Pseudovirus NeutralizationMDCK> 100 (Resistant)1.48 ± 0.01Not Applicable
This compound H5N1 (F110S Mutant)Pseudovirus NeutralizationMDCK> 100 (Resistant)1.48 ± 0.01Not Applicable

Data is compiled from studies on H5N1 influenza A virus. The IC50 for mutant viruses is often reported as being above the highest tested concentration, indicating significant resistance.

Experimental Protocols

Site-Directed Mutagenesis of Influenza HA Gene

This protocol describes the introduction of the M24A or F110S mutation into an HA expression plasmid using a PCR-based method.

Materials:

  • HA expression plasmid (e.g., in pcDNA3.1)

  • Mutagenic primers (forward and reverse) for M24A or F110S

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Primer Design Example (Hypothetical HA sequence):

  • Target for M24A: ...GCT GGT ATG GAC GGC... (Methionine codon)

    • Forward Primer: 5'-GCT GGT GCG GAC GGC...-3' (Alanine codon in bold)

    • Reverse Primer: 5'-...GCC GTC CGC ACC AGC...-3'

  • Target for F110S: ...ATT CTG TTT GGC TGT... (Phenylalanine codon)

    • Forward Primer: 5'-ATT CTG TCT GGC TGT...-3' (Serine codon in bold)

    • Reverse Primer: 5'-...ACA GCC AGA CAG AAT...-3'

Procedure:

  • Design and synthesize mutagenic primers for the M24A or F110S mutation.

  • Set up the PCR reaction with the HA plasmid as a template and the mutagenic primers.

  • Perform PCR to amplify the entire plasmid containing the desired mutation.

  • Digest the PCR product with DpnI for 1-2 hours at 37°C to remove the parental methylated plasmid DNA.

  • Transform the DpnI-treated plasmid into competent E. coli.

  • Plate the transformed bacteria on selective LB agar plates and incubate overnight at 37°C.

  • Select individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.

Production of HA-Pseudotyped Lentiviral Particles

This protocol describes the generation of replication-deficient lentiviral particles pseudotyped with wild-type or mutant influenza HA.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmid (e.g., psPAX2)

  • Lentiviral transfer vector with a reporter gene (e.g., pLV-Luciferase)

  • HA expression plasmid (wild-type or mutant)

  • NA expression plasmid

  • Transfection reagent

  • DMEM with 10% FBS

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare a DNA mixture containing the packaging plasmid, transfer vector, HA plasmid, and NA plasmid in appropriate ratios.

  • Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent.

  • Incubate the cells at 37°C in a CO2 incubator.

  • After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation at a low speed to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • Aliquot the pseudovirus and store at -80°C.

Pseudovirus-Based Neutralization Assay to Determine this compound IC50

This protocol details how to assess the inhibitory activity of this compound against wild-type and mutant HA-pseudotyped viruses.

Materials:

  • MDCK cells

  • HA-pseudotyped viruses (wild-type, M24A, F110S)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed MDCK cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate plate, pre-incubate a fixed amount of each pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

  • Remove the growth medium from the MDCK cells and add the virus-drug mixtures.

  • Incubate the plate for 48-72 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression curve.

Visualizations

CL385319_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell cluster_fusion Viral Fusion Process Virus Influenza Virus (with HA protein) Endosome Endosome Virus->Endosome Endocytosis Low_pH Low pH in Endosome Endosome->Low_pH Cytoplasm Cytoplasm HA_Conformational_Change HA Conformational Change Low_pH->HA_Conformational_Change Membrane_Fusion Membrane Fusion HA_Conformational_Change->Membrane_Fusion Genome_Release Viral Genome Release Membrane_Fusion->Genome_Release Genome_Release->Cytoplasm This compound This compound This compound->HA_Conformational_Change Inhibits

Caption: Mechanism of action of this compound.

Resistance_Identification_Workflow Start Start: Wild-Type Influenza Virus Culture Culture Virus with Increasing Concentrations of this compound Start->Culture Isolate Isolate Drug-Resistant Virus Population Culture->Isolate Extract_RNA Extract Viral RNA Isolate->Extract_RNA RT_PCR RT-PCR of HA Gene Extract_RNA->RT_PCR Sequence Sequence HA Gene RT_PCR->Sequence Analyze Analyze Sequence for Mutations (e.g., M24A, F110S) Sequence->Analyze Confirm Confirm Resistance using Reverse Genetics and Pseudovirus Assays Analyze->Confirm End End: Identified Resistance Mutations Confirm->End

Caption: Experimental workflow for identifying resistance mutations.

Logical_Relationship This compound This compound HA_Protein HA Protein (Wild-Type) This compound->HA_Protein Binds to Viral_Entry Viral Entry This compound->Viral_Entry Inhibits HA_Protein->Viral_Entry Mediates M24A_F110S M24A / F110S Mutations M24A_F110S->this compound Confers Resistance to M24A_F110S->HA_Protein Alters

Caption: Logical relationship of this compound, HA, and resistance mutations.

References

Technical Support Center: Overcoming CL-385319 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to CL-385319 in their in vitro experiments. The information is tailored for scientists and drug development professionals.

Important Initial Clarification: Existing scientific literature primarily identifies this compound as an antiviral agent that inhibits the entry of influenza A viruses (subtypes H1, H2, and H5) into host cells.[1][2][3] It functions by stabilizing the pre-fusion state of the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for membrane fusion.[4][5] Resistance to this compound in this context is well-documented and arises from specific mutations in the HA protein.

This guide is structured into two main sections:

  • Overcoming this compound Resistance in Antiviral Assays: This section directly addresses the documented mechanism and resistance patterns of this compound in the context of influenza virus research.

  • General Strategies for Overcoming Drug Resistance in Cancer Cell Lines: This section provides a broader framework for addressing in vitro drug resistance, which may be relevant for researchers exploring novel applications of compounds like this compound or for those who may have confused it with other inhibitors (e.g., EGFR inhibitors) used in oncology.

Section 1: Overcoming this compound Resistance in Antiviral Assays

This section focuses on troubleshooting and understanding resistance to this compound in its role as an influenza entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an N-substituted piperidine compound that targets the hemagglutinin (HA) glycoprotein of influenza A viruses. It binds to a pocket in the stem region of HA, stabilizing its pre-fusion conformation. This prevents the low pH-induced conformational changes required for the fusion of the viral envelope with the endosomal membrane, thereby blocking viral entry into the host cell.

Q2: My assay shows that this compound is not effective against my influenza strain. Does this mean it's resistant?

A2: Not necessarily. Ineffectiveness can be due to several factors:

  • Viral Subtype: this compound has demonstrated potent activity against H1, H2, and H5 subtypes, but is significantly less effective against H3 subtypes.

  • Resistance Mutations: Your viral strain may harbor pre-existing mutations in the HA protein that confer resistance. The most well-characterized resistance mutations are M24A in HA1 and F110S in HA2. The V482A mutation has also been shown to confer high-level resistance.

  • Experimental Issues: Suboptimal assay conditions, such as incorrect compound concentration, issues with cell health, or problems with the virus stock, can lead to apparent ineffectiveness. Please see the Troubleshooting Guide below.

Q3: How can I confirm if my virus strain has a resistance mutation?

A3: The most direct way is to sequence the hemagglutinin (HA) gene of your viral strain. Compare the sequence to that of a known this compound-sensitive strain and look for mutations at key residue positions, particularly M24, F110, and V48.

Q4: What are the typical IC50 and CC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) can vary depending on the viral strain and cell line used. However, published data provides a general range.

Data Presentation: In Vitro Activity of this compound
Parameter Value Context Cell Line Source
IC50 27.03 ± 2.54 µMH5N1 Influenza A VirusMDCK
IC50 0.37 - 4.00 µMH5N1 Pseudoviruses (various strains)MDCK
CC50 1.48 ± 0.01 mMCytotoxicityMDCK
Selectivity Index (SI) 54.8(CC50/IC50) for H5N1MDCK
Mutation Effect on IC50 Fold Change in Resistance Virus System Source
Wild-Type (H5N1)1.50 ± 0.13 µMN/APseudovirus
F110S in HA2106.31 ± 6.71 µM~70-fold increasePseudovirus
M24A in HA1>100 µM>66-fold increasePseudovirus
V482A in HA2>100 µM>66-fold increasePseudovirus
Troubleshooting Guide for Antiviral Assays
Problem Possible Cause Recommended Solution
High IC50 value or no inhibition observed 1. Virus strain is naturally resistant (e.g., H3 subtype).2. Acquired resistance mutation in the HA gene.3. Compound degradation.4. Incorrect assay setup.1. Verify the subtype of your influenza virus. This compound is less effective against H3 strains.2. Sequence the HA gene to check for resistance mutations (M24A, F110S, V482A).3. Prepare fresh stock solutions of this compound and store them properly.4. Review your protocol, including cell seeding density, virus inoculum (MOI), and incubation times.
High variability between replicates 1. Inconsistent pipetting.2. Uneven cell monolayer.3. Virus stock has low or variable titer.1. Use calibrated pipettes and ensure proper mixing.2. Ensure cells are evenly distributed in wells and form a confluent monolayer before infection.3. Re-titer your virus stock to ensure you are using a consistent amount in each well.
Observed cytotoxicity at expected IC50 concentrations 1. Cell line is particularly sensitive.2. Compound batch has impurities.3. Contamination in cell culture.1. Run a separate cytotoxicity assay (e.g., MTT, XTT) on uninfected cells to determine the CC50 and ensure you are working within a non-toxic concentration range.2. Verify the purity of your this compound sample.3. Check cultures for bacterial, fungal, or mycoplasma contamination.
Experimental Protocols

This assay measures the ability of this compound to inhibit entry of a pseudovirus carrying the influenza HA protein into target cells.

  • Cell Seeding: Seed target cells (e.g., MDCK or 293T cells) in a 96-well white, flat-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Incubation: In a separate plate, mix the diluted this compound with a standardized amount of HA-pseudovirus (e.g., containing 1 ng of p24). Incubate the mixture at 37°C for 30-60 minutes.

  • Infection: Remove the medium from the seeded cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Lysis and Readout: Remove the medium, wash the cells with PBS, and add cell lysis buffer. Transfer the lysate to a new plate and add a luciferase substrate. Measure the relative light units (RLU) using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the virus-only control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_virus Influenza Virus cluster_cell Host Cell V Virus Particle HA Hemagglutinin (HA) (Pre-fusion state) Receptor Sialic Acid Receptor V->Receptor 1. Binding NoFusion Fusion Blocked HA->NoFusion Conformational change is inhibited Endosome Endosome (pH drop) Receptor->Endosome 2. Endocytosis HA_post HA (Post-fusion state) Endosome->HA_post 3. Acidification triggers conformational change Fusion Membrane Fusion & Viral Entry CL385319 This compound CL385319->HA Binds to HA stem, stabilizes pre-fusion state HA_post->Fusion 4. Fusion

Caption: Mechanism of this compound as an influenza virus entry inhibitor.

G start Start: Reduced efficacy of This compound observed in vitro check_assay Verify Assay Controls (Cell health, virus titer, compound purity) start->check_assay assay_ok Assay Controls OK? check_assay->assay_ok troubleshoot Troubleshoot Assay (See Guide) assay_ok->troubleshoot No sequence_ha Sequence HA Gene of Viral Strain assay_ok->sequence_ha Yes troubleshoot->start check_mutation Known Resistance Mutation Found? (e.g., M24A, F110S, V482A) sequence_ha->check_mutation resistance_confirmed Resistance Confirmed. Consider alternative inhibitors or study resistance mechanism. check_mutation->resistance_confirmed Yes investigate_novel Investigate Novel Resistance Mechanism check_mutation->investigate_novel No

Caption: Workflow for investigating this compound resistance in vitro.

Section 2: General Strategies for Overcoming Drug Resistance in Cancer Cell Lines

For researchers exploring novel applications of compounds or working with established anti-cancer agents, this section provides a general framework for addressing in vitro drug resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing resistance to our compound in a cancer cell line. What are the common mechanisms?

A1: Drug resistance in cancer cells is complex and can arise from various mechanisms, including:

  • Target Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited pathway, allowing for continued proliferation and survival.

  • Increased Drug Efflux: Overexpression of drug transporter proteins, like P-glycoprotein, can pump the compound out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Cells can alter their metabolism to inactivate the drug or reduce their dependence on the targeted pathway.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad resistance to various therapies.

Q2: How do we establish a drug-resistant cancer cell line in the lab?

A2: Drug-resistant cell lines are typically developed by long-term culture of a parental (sensitive) cell line in the presence of the drug. There are two common approaches:

  • Continuous Exposure: Cells are cultured with a gradually increasing concentration of the drug over several months. This method selects for cells that can survive and proliferate under constant drug pressure.

  • Pulsed Exposure: Cells are treated with a high concentration of the drug for a short period, followed by a recovery period in drug-free medium. This mimics clinical dosing schedules and can select for different resistance mechanisms.

Q3: What are the first steps to investigate the mechanism of resistance in our newly developed cell line?

A3: A multi-pronged approach is best:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT, SRB) to quantify the shift in IC50 between the parental and resistant cell lines.

  • Genomic Analysis: Sequence the gene of the drug's primary target to look for mutations.

  • Proteomic Analysis: Use Western blotting to check for changes in the expression or phosphorylation status of the target protein and key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK).

Q4: What strategies can we use to overcome this resistance in vitro?

A4: Several strategies can be tested:

  • Combination Therapy: Combine your drug with an inhibitor of a potential bypass pathway. For example, if you see increased Akt phosphorylation in your resistant cells, combine your drug with a PI3K or Akt inhibitor.

  • Targeting Efflux Pumps: If you suspect increased drug efflux, try co-administering your compound with a known inhibitor of efflux pumps.

  • Next-Generation Inhibitors: If resistance is due to a target mutation, a second- or third-generation inhibitor designed to overcome that specific mutation may be effective.

Experimental Protocols
  • Determine Parental IC50: First, perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of your compound in the parental cancer cell line.

  • Initial Exposure: Begin by culturing the parental cells in medium containing the compound at a low concentration (e.g., IC10 or IC20).

  • Dose Escalation: Once the cells have adapted and are growing steadily (this may take several passages), double the concentration of the compound.

  • Repeat: Continue this process of adaptation and dose escalation over several months. If there is massive cell death at any stage, reduce the concentration to the previous level and allow more time for adaptation.

  • Characterization: Once the cells can tolerate a significantly higher concentration of the drug (e.g., >10-fold the parental IC50), the resistant line is considered established. Periodically confirm the IC50 and compare it to the parental line.

  • Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of the drug to prevent the loss of the resistant phenotype.

Visualizations

G Ligand Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) Ligand->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Targeted Inhibitor Inhibitor->EGFR Inhibits Kinase Activity MET Bypass Receptor (e.g., c-MET) MET->PI3K_AKT Bypass Activation HGF Bypass Ligand (e.g., HGF) HGF->MET Mutation Target Mutation (e.g., T790M) Mutation->EGFR Prevents Inhibitor Binding

Caption: Common mechanisms of resistance to a targeted cancer therapy.

References

Optimizing CL-385319 concentration for maximal viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of CL-385319 for maximal viral inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antiviral compound that specifically inhibits the entry of influenza A virus into host cells.[1][2][3][4] It functions by targeting the viral hemagglutinin (HA) protein, a key component for virus attachment and membrane fusion.[2] The compound binds to the stem region of HA, stabilizing its pre-fusion conformation. This prevents the conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell membrane, thus blocking viral entry.

Q2: Which influenza A subtypes is this compound effective against?

A2: this compound has demonstrated inhibitory activity against H1 and H2 subtypes of influenza A virus. It is also notably effective against highly pathogenic H5N1 strains. Its efficacy against H3 subtypes is considerably lower.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary depending on the specific viral strain and the cell line used. For highly pathogenic H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells, the 50% inhibitory concentration (IC50) has been reported to be 27.03 ± 2.54 μM. For various H5N1 pseudoviruses, the IC50 values can range from approximately 0.37 μM to 4.00 μM.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity. In MDCK cells, the 50% cytotoxic concentration (CC50) was reported as 1.48 ± 0.01 mM, which is significantly higher than its effective inhibitory concentrations, indicating a favorable therapeutic window.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No or lower than expected viral inhibition.

  • Possible Cause 1: Incorrect Drug Concentration.

    • Solution: Verify the calculations for your stock solution and final dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific virus strain and cell line.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure that this compound stock solutions are stored correctly, typically at -20°C or -80°C and protected from light. Prepare fresh working dilutions for each experiment.

  • Possible Cause 3: Resistant Viral Strain.

    • Solution: The efficacy of this compound can be strain-dependent. Mutations in the hemagglutinin protein, specifically in the binding region of the compound, can lead to resistance. If possible, test the compound against a known sensitive reference strain.

  • Possible Cause 4: High Multiplicity of Infection (MOI).

    • Solution: A high MOI might overwhelm the inhibitory capacity of the compound. Try reducing the MOI in your experimental setup.

Issue 2: High cytotoxicity observed.

  • Possible Cause 1: Cell Line Sensitivity.

    • Solution: The cytotoxic effects of a compound can vary between different cell lines. It is crucial to determine the CC50 of this compound in your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay).

  • Possible Cause 2: Prolonged Incubation Time.

    • Solution: Extended exposure to the compound may increase cytotoxicity. Consider reducing the incubation time of the assay if your experimental design allows.

  • Possible Cause 3: Solvent Toxicity.

    • Solution: If using a solvent such as DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level. Always include a solvent-only control in your experiments.

Data Presentation

Table 1: Reported Inhibitory and Cytotoxic Concentrations of this compound

Virus/Cell LineAssay TypeConcentration (IC50/CC50)Reference(s)
H5N1 Influenza A Virus (in MDCK cells)Hemagglutination TestIC50: 27.03 ± 2.54 μM
H5N1 Pseudoviruses (various strains in MDCK cells)Pseudovirus Infection AssayIC50: 0.37 ± 0.12 μM to 4.00 ± 0.38 μM
MDCK cellsCytotoxicity AssayCC50: 1.48 ± 0.01 mM

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Plaque Reduction Neutralization Test (PRNT)

This protocol provides a general framework. Specific parameters should be optimized for your virus and cell line.

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., MDCK) in 12-well or 24-well plates.

    • Incubate until the cells form a confluent monolayer.

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a serum-free cell culture medium to achieve a range of desired final concentrations.

  • Virus Preparation:

    • Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Incubation of Virus with Compound:

    • Mix equal volumes of each drug dilution with the diluted virus.

    • Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Remove the growth medium from the cell monolayer.

    • Inoculate the cells with the virus-drug mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes.

  • Overlay:

    • Remove the inoculum.

    • Add an overlay medium (e.g., medium containing 1.2% Avicel or 0.7% agarose) to each well to restrict virus spread to adjacent cells.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-3 days).

  • Staining and Counting:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cells with a solution such as 0.1% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Visualizations

G cluster_virus Influenza A Virus cluster_cell Host Cell cluster_process Viral Entry Process Virus Virus Particle Attachment 1. Attachment Virus->Attachment HA binds to HA Hemagglutinin (HA) Fusion 3. Membrane Fusion NA Neuraminidase (NA) Cell Host Cell Membrane Endocytosis 2. Endocytosis Cell->Endocytosis Endosome Endosome Endosome->Fusion Acidification triggers HA conformational change Receptor Sialic Acid Receptor Attachment->Receptor Endocytosis->Endosome Release 4. Viral RNA Release Fusion->Release Release of viral genome into cytoplasm CL385319 This compound CL385319->HA Binds to HA stem, stabilizes pre-fusion state CL385319->Fusion Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza A virus entry.

G start Start: Prepare Cell Monolayer prep_drug Prepare Serial Dilutions of this compound start->prep_drug prep_virus Prepare Virus Inoculum start->prep_virus incubate Incubate Virus with this compound prep_drug->incubate prep_virus->incubate infect Infect Cell Monolayer incubate->infect overlay Add Overlay Medium infect->overlay incubate_plaques Incubate for Plaque Formation overlay->incubate_plaques stain Fix and Stain Plaques incubate_plaques->stain count Count Plaques stain->count analyze Analyze Data and Determine IC50 count->analyze end End: Optimal Concentration Determined analyze->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

G start Problem: Low or No Viral Inhibition check_conc Are drug concentrations and calculations correct? start->check_conc check_storage Was the compound stored correctly? check_conc->check_storage Yes solution_conc Solution: Recalculate and perform dose-response. check_conc->solution_conc No check_moi Is the MOI appropriate? check_storage->check_moi Yes solution_storage Solution: Use fresh stock and follow storage guidelines. check_storage->solution_storage No check_strain Is the viral strain known to be sensitive? check_moi->check_strain Yes solution_moi Solution: Reduce the MOI. check_moi->solution_moi No solution_strain Solution: Test against a reference sensitive strain. check_strain->solution_strain No end Issue Resolved check_strain->end Yes

References

Technical Support Center: V482A Mutation in HA and CL-385319 Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding the impact of the V482A mutation in influenza hemagglutinin (HA) on the binding of the inhibitor CL-385319.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral compound that functions as an influenza virus entry inhibitor.[1][2] It specifically targets the hemagglutinin (HA) protein, a crucial component for viral entry into host cells.[3][4] The compound works by stabilizing the pre-fusion state of HA, which prevents the conformational changes required for the fusion of the viral and endosomal membranes.[5] This action effectively blocks the virus from releasing its genetic material into the cell. This compound is known to bind within the stem region of the HA trimer.

Q2: What is the direct impact of the V482A mutation on the efficacy of this compound?

A2: The V482A mutation in the HA2 subunit of hemagglutinin confers significant resistance to this compound. Experimental data shows that while the wild-type H5N1 pseudovirus is inhibited by this compound with a half-maximal inhibitory concentration (IC50) of 1.50 ± 0.13 µM, the V482A mutant exhibits an IC50 greater than 100 µM. This indicates a drastic reduction in the compound's binding affinity and antiviral activity.

Q3: Where is the V482A mutation located and why is it critical for this compound binding?

A3: The V482 residue is located in the HA2 subunit, which is part of the stem region of the hemagglutinin trimer. This region undergoes substantial rearrangement during the membrane fusion process. The binding of this compound to HA is an "induced fit" process, where the binding pocket is formed upon interaction with the compound. The V482 residue, along with others like M241 and F1102, is a critical component of this induced pocket. The mutation from valine (V) to alanine (A) at this position likely disrupts the pocket's formation, thereby preventing stable binding of this compound and rendering the inhibitor ineffective.

Troubleshooting Guides

This section addresses common issues that may arise during experiments investigating the interaction between this compound and HA mutants.

Problem 1: No significant difference in this compound efficacy observed between wild-type and V482A mutant HA.

  • Possible Cause 1: Incorrect Mutation Confirmation: The intended V482A mutation may not have been successfully introduced or may have reverted.

    • Solution: Always sequence the entire HA gene after site-directed mutagenesis to confirm the presence of the V482A mutation and the absence of any other unintended mutations.

  • Possible Cause 2: Inappropriate Assay System: The antiviral activity of this compound is specific to HA-mediated entry.

    • Solution: Ensure you are using an appropriate assay, such as a pseudovirus entry assay or a plaque reduction assay with infectious virus. Assays that measure other viral functions, like neuraminidase activity, will not be informative as this compound does not inhibit them.

  • Possible Cause 3: Compound Degradation: The this compound compound may have degraded, leading to a loss of activity against both wild-type and mutant viruses.

    • Solution: Use a fresh stock of this compound and verify its activity against a known sensitive wild-type virus as a positive control in every experiment.

Problem 2: High variability in IC50 values across replicate experiments.

  • Possible Cause 1: Inconsistent Virus Titer: Variations in the amount of virus used in each assay can lead to inconsistent IC50 values.

    • Solution: Carefully titrate your viral stocks (both wild-type and mutant) before performing inhibition assays. Ensure the same viral titer is used for each replicate.

  • Possible Cause 2: Cell Health and Density: The health and confluence of the cell monolayer (e.g., MDCK cells) can affect viral entry and, consequently, the apparent efficacy of the inhibitor.

    • Solution: Use healthy, actively dividing cells and seed them to achieve a consistent cell density for each experiment. Monitor cell viability throughout the assay.

  • Possible Cause 3: Experimental Setup: Minor variations in incubation times, temperatures, or reagent concentrations can introduce variability.

    • Solution: Standardize all experimental parameters. Use master mixes for reagents where possible to minimize pipetting errors.

Data Presentation

Table 1: Inhibitory Activity of this compound against Wild-Type and V482A Mutant H5N1 Pseudoviruses

PseudovirusMutation in HAIC50 (µM)Fold Resistance
Wild-Type (WT)None1.50 ± 0.131
V482A MutantV482A> 100> 66.7

Data sourced from Li et al. (2012).

Experimental Protocols

1. Site-Directed Mutagenesis of Hemagglutinin

This protocol outlines the generation of the V482A mutation in an HA expression plasmid, a prerequisite for producing mutant pseudoviruses.

  • Objective: To introduce a point mutation in the HA gene, changing the codon for Valine (V) at position 48 of the HA2 subunit to a codon for Alanine (A).

  • Materials:

    • Wild-type HA expression plasmid (e.g., in a pCAGGS vector).

    • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).

    • Custom-designed mutagenic primers flanking the V482 codon.

    • High-fidelity DNA polymerase.

    • DH5α competent E. coli.

    • Plasmid purification kit.

  • Procedure:

    • Design forward and reverse primers containing the desired mutation.

    • Perform PCR using the wild-type HA plasmid as a template, the mutagenic primers, and a high-fidelity DNA polymerase.

    • Digest the parental, non-mutated plasmid DNA using a methylation-dependent endonuclease (e.g., DpnI).

    • Transform the resulting mutated plasmid into competent E. coli.

    • Select transformed colonies and isolate the plasmid DNA.

    • Confirm the presence of the V482A mutation and the integrity of the rest of the HA gene by Sanger sequencing.

2. Pseudovirus Entry Inhibition Assay

This assay measures the efficacy of this compound in preventing the entry of HA-pseudotyped viral particles into target cells.

  • Objective: To determine the IC50 value of this compound for both wild-type and V482A mutant HA.

  • Materials:

    • HEK293T cells (for pseudovirus production).

    • MDCK cells (for infection).

    • Expression plasmids for HA (WT or V482A), NA, and a retroviral core/reporter plasmid (e.g., pNL4-3.Luc.R-E-).

    • Transfection reagent.

    • This compound compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Pseudovirus Production: Co-transfect HEK293T cells with the HA, NA, and luciferase reporter plasmids. Harvest the supernatant containing the pseudoviruses 48 hours post-transfection.

    • Inhibition Assay: a. Seed MDCK cells in a 96-well plate. b. Prepare serial dilutions of this compound in cell culture media. c. Pre-incubate the pseudovirus (WT or V482A mutant) with the different concentrations of this compound for 1 hour at 37°C. d. Add the virus-compound mixture to the MDCK cells.

    • Quantification: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase readings to a no-drug control. Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Visualizations

CL385319_Mechanism cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitor Inhibitor Action Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis HA_Prefusion HA (Prefusion State) Stabilization Stabilization of Prefusion State HA_Prefusion->Stabilization Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Release Viral Genome Release Fusion->Release Leads to CL385319 This compound CL385319->HA_Prefusion Binds to Stem Region No_Fusion Fusion Blocked Stabilization->No_Fusion Prevents Conformational Change

Caption: Mechanism of action for the HA inhibitor this compound.

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_virus_prod Pseudovirus Production cluster_assay Inhibition Assay WT_HA Wild-Type HA Plasmid Mutagenesis Site-Directed Mutagenesis WT_HA->Mutagenesis Transfection Co-transfection (HA, NA, Reporter) WT_HA->Transfection V482A_HA V482A HA Plasmid Mutagenesis->V482A_HA Sequencing Sequence Verification V482A_HA->Sequencing Sequencing->Transfection Harvest Harvest Pseudovirus Transfection->Harvest Incubation Pre-incubate Virus + this compound Harvest->Incubation Infection Infect MDCK Cells Incubation->Infection Lysis Cell Lysis & Luciferase Assay Infection->Lysis Analysis IC50 Calculation Lysis->Analysis

Caption: Workflow for assessing this compound inhibition of HA mutants.

References

Technical Support Center: Investigating Drug Resistance with Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound CL-385319 is primarily documented as an inhibitor of the influenza A virus hemagglutinin (HA) protein, effectively blocking viral entry into host cells.[1][2][3][4] Resistance studies involving site-directed mutagenesis for this compound have consequently focused on identifying mutations in the viral HA protein that prevent inhibitor binding.[1]

This technical support guide is designed for researchers in oncology and drug development. To provide a relevant and practical resource, we will use the well-established example of an Epidermal Growth Factor Receptor (EGFR) inhibitor to illustrate the principles and methodologies of studying drug resistance using site-directed mutagenesis. The experimental workflows, troubleshooting advice, and protocols are broadly applicable to investigating resistance mechanisms for various targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of site-directed mutagenesis in studying drug resistance?

Site-directed mutagenesis is a molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. In the context of drug resistance, it is invaluable for:

  • Validating a suspected resistance mutation: Researchers can introduce a mutation identified in resistant tumors or cell lines into a sensitive parental cell line to confirm if that specific mutation is sufficient to confer resistance.

  • Structure-function studies: By creating a series of mutations in the drug's target protein, researchers can identify key amino acid residues involved in drug binding and understand how their alteration leads to reduced inhibitor efficacy.

  • Proactive identification of potential resistance mechanisms: Before a drug enters later-stage clinical trials, researchers can perform mutagenesis screens to predict mutations that may arise in patients and lead to acquired resistance.

Q2: We've identified a potential EGFR resistance mutation in gefitinib-treated cells. What is the overall workflow to confirm its role?

The general workflow involves introducing the mutation into a sensitive cancer cell line and then assessing the impact on drug sensitivity.

cluster_0 Phase 1: Mutagenesis & Verification cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Functional Analysis A Design mutagenic primers for EGFR mutation B Perform PCR-based site-directed mutagenesis on EGFR expression vector A->B C Transform E. coli and select clones B->C D Verify mutation by DNA sequencing C->D E Transfect sensitive cells (e.g., PC-9) with wild-type (WT) or mutant EGFR vector D->E F Select stable transfectants E->F G Confirm protein expression via Western Blot F->G H Perform cell viability assay with EGFR inhibitor (e.g., Gefitinib) G->H I Determine and compare IC50 values (WT vs. Mutant) H->I J Assess EGFR phosphorylation by Western Blot post-treatment H->J

Caption: Experimental workflow for validating a resistance mutation.

Q3: How does the EGFR T790M "gatekeeper" mutation cause resistance to first-generation EGFR inhibitors?

First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are ATP-competitive inhibitors. The T790M mutation, a threonine-to-methionine substitution in exon 20 of the EGFR gene, is the most common mechanism of acquired resistance. This mutation increases the affinity of the EGFR kinase domain for ATP, making it more difficult for the inhibitor to compete for the binding site, thus rendering the drug less effective.

cluster_WT Wild-Type (Sensitive) cluster_Mutant T790M Mutant (Resistant) WT_EGFR EGFR (T790) WT_Signal Cell Proliferation WT_EGFR->WT_Signal Signal OFF ATP_WT ATP ATP_WT->WT_EGFR Binding blocked TKI Gefitinib TKI->WT_EGFR Binds & Inhibits Mut_EGFR EGFR (M790) Mut_Signal Cell Proliferation Mut_EGFR->Mut_Signal Signal ON ATP_Mut ATP ATP_Mut->Mut_EGFR Binds with high affinity TKI_Mut Gefitinib TKI_Mut->Mut_EGFR Binding outcompeted

Caption: Mechanism of T790M-mediated resistance to EGFR TKIs.

Troubleshooting Guides

Site-Directed Mutagenesis (PCR-based)
Problem Possible Cause(s) Recommended Solution(s)
No/Low PCR Product 1. Poor primer design (e.g., low melting temp, self-dimerization). 2. Suboptimal annealing temperature. 3. Inadequate extension time for the plasmid size. 4. Poor quality or incorrect concentration of template DNA.1. Redesign primers using primer design software. Ensure the mutation is centered and primers start/end with G/C bases. 2. Run a temperature gradient PCR to find the optimal annealing temperature. 3. Increase extension time (rule of thumb: 30 seconds per kb of plasmid). 4. Use freshly prepared, high-quality plasmid DNA (10-50 ng per reaction).
No Colonies After Transformation 1. Inefficient DpnI digestion (parental plasmid carryover). 2. Low transformation efficiency of competent cells. 3. Insufficient amount of PCR product used.1. Increase DpnI digestion time to 2 hours or use more enzyme. 2. Use highly competent cells (>10⁸ cfu/µg) and verify their efficiency with a control plasmid. Handle cells gently. 3. Verify PCR product on a gel and use 1-2 µL of the reaction for transformation.
Colonies Contain Only Wild-Type Plasmid 1. Insufficient DpnI digestion. 2. Too many PCR cycles leading to random mutations. 3. Too much template DNA in the PCR reaction.1. Optimize DpnI digestion as mentioned above. 2. Reduce the number of PCR cycles to 12-18. 3. Use ≤10 ng of template DNA to minimize carryover of the parental plasmid.
Cell-Based Assays for Drug Resistance
Problem Possible Cause(s) Recommended Solution(s)
High Variability in Cell Viability Assay 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Drug instability or improper solvent concentration.1. Optimize and strictly control the number of cells seeded per well. 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. Randomize treatment layout. 3. Prepare fresh drug dilutions for each experiment. Ensure the final solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.
No Difference in IC50 Between WT and Mutant Cells 1. Transfection failed or protein is not expressed. 2. The specific mutation does not confer resistance to the tested drug. 3. Assay duration is too long/short.1. Confirm expression of the mutant protein by Western blot. 2. Re-verify the mutation from sequencing data and literature. Consider that resistance may be context-dependent. 3. Optimize the assay duration. A typical assay runs for 48-72 hours, allowing for at least one to two cell divisions.

Quantitative Data Summary

The introduction of a resistance mutation like T790M is expected to cause a significant shift in the half-maximal inhibitory concentration (IC50) of the drug.

Table 1: Representative IC50 Values for EGFR Inhibitors

Cell Line ModelEGFR StatusDrugIC50 (nM)Fold Resistance
PC-9Exon 19 Deletion (Sensitive)Gefitinib10 - 20-
PC-9 T790MExon 19 Del + T790M (Resistant)Gefitinib>10,000>500
H1975L858R + T790M (Resistant)Gefitinib>10,000>500
H1975L858R + T790M (Resistant)Osimertinib15 - 30-

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocols

PCR-Based Site-Directed Mutagenesis (Example: Introducing T790M)

This protocol is based on the QuikChange™ method.

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired T790M mutation (e.g., ACG -> ATG) in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA template (e.g., pCMV-EGFR-WT plasmid)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add ddH₂O to a final volume of 50 µL.

  • PCR Cycling:

    • Initial Denaturation: 95°C for 1 minute

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli. Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification: Pick several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the T790M mutation and the integrity of the rest of the gene by Sanger sequencing.

Cell Viability (Drug Sensitivity) Assay

This protocol describes a typical assay using a reagent like CellTiter-Glo® (Promega).

  • Cell Seeding: Trypsinize and count cells (e.g., PC-9 WT and PC-9 T790M). Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the EGFR inhibitor (e.g., gefitinib) in culture medium at 2x the final desired concentration. Remove the medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Subtract the average blank value from all wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.

Western Blot for EGFR Phosphorylation
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat with the EGFR inhibitor or vehicle for 2 hours.

    • Stimulate with 100 ng/mL EGF for 10 minutes at 37°C.

    • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to a 1x final concentration and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

    • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like GAPDH or β-actin.

References

Technical Support Center: Optimizing CL-385319 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CL-385319. This resource is designed for researchers, scientists, and drug development professionals who are working with and looking to enhance the binding affinity of the influenza virus entry inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.

Troubleshooting Guides

This section provides guidance on common issues encountered when attempting to improve the binding affinity of this compound.

Problem: Low or inconsistent binding affinity observed in assays.
Possible Cause Suggested Solution
Compound Stability/Purity: Degradation or impurities in the this compound sample.1. Verify the purity of your this compound stock using techniques like HPLC-MS. 2. Prepare fresh solutions for each experiment. 3. Store the compound under recommended conditions (e.g., -20°C, protected from light).
Protein Quality: The hemagglutinin (HA) protein target is misfolded, aggregated, or has low activity.1. Assess the purity and monodispersity of the HA protein preparation by SDS-PAGE and size-exclusion chromatography. 2. Confirm the conformational integrity of the HA trimer using techniques like circular dichroism or differential scanning fluorimetry.
Assay Conditions: Suboptimal buffer composition, pH, or temperature.1. Optimize buffer components, including pH and ionic strength, to ensure protein stability and ligand solubility. 2. Perform binding assays at a consistent, controlled temperature.
Incorrect Assay Choice: The selected binding assay is not suitable for the interaction's characteristics.1. If using an indirect assay (e.g., inhibition of viral entry), confirm findings with a direct binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 2. Consider the limitations of each assay (e.g., SPR requires protein immobilization, which may affect binding).
Quantitative Data Summary: this compound Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various influenza A virus strains. While IC50 is a measure of functional inhibition and not a direct measure of binding affinity (like K_d), it serves as a crucial baseline for evaluating the efficacy of newly designed analogs.

Influenza A Strain Cell Line IC50 (µM) Reference
H5N1 (highly pathogenic)MDCK27.03 ± 2.54[1]
H5N1 pseudovirus (wild-type)MDCK1.50 ± 0.13[2]
H5N1 pseudovirus (F110₂S mutant)MDCK106.31 ± 6.71[2]
H5N1 pseudovirus (M24₁A mutant)MDCK>100[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and which protein does it target?

A1: this compound is an antiviral agent that inhibits the entry of influenza A virus into host cells.[3] It targets the hemagglutinin (HA) glycoprotein, a trimeric protein on the viral envelope essential for receptor binding and membrane fusion. This compound binds to a pocket in the stem region of HA, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.

Q2: What are the key amino acid residues in the binding pocket of this compound?

A2: Site-directed mutagenesis and molecular docking studies have identified several key residues within the HA stem region that are critical for this compound binding. The binding pocket is formed at the interface of the HA1 and HA2 subunits. Critical residues for binding include M24 in HA1 and F110 in HA2. Other important residues in the vicinity of the binding pocket include G1₂, L2₂, K51₂, E105₂, R106₂, T107₂, L108₂, D109₂, T22₁, E25₁, and R322₁.

Q3: What general strategies can be employed to improve the binding affinity of this compound?

A3: Improving the binding affinity of this compound can be approached through structure-based drug design. This involves modifying the chemical structure of this compound to enhance its interactions with the amino acid residues in the HA binding pocket. Key strategies include:

  • Increasing Hydrophobic Interactions: Introducing or extending hydrophobic moieties to better occupy hydrophobic sub-pockets.

  • Forming Additional Hydrogen Bonds: Adding or repositioning hydrogen bond donors and acceptors to interact with polar residues in the binding site.

  • Optimizing π-π Stacking Interactions: Modifying aromatic rings to enhance stacking interactions with residues like F110₂.

  • Reducing Conformational Flexibility: Introducing rigid scaffolds or cyclic structures to reduce the entropic penalty of binding.

Q4: I have designed a new analog of this compound. Which experiments should I perform to evaluate its binding affinity?

A4: To quantitatively assess the binding affinity of your new analog, you should consider the following biophysical assays:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (k_on, k_off) and the equilibrium dissociation constant (K_d).

  • Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamic parameters of binding (ΔH, ΔS, and K_d).

  • Fluorescence Polarization (FP): A solution-based method to determine binding affinity, often used in a competitive format.

Following biophysical characterization, you should perform cell-based viral entry assays to determine the compound's functional inhibitory concentration (IC50) and assess its cytotoxicity (CC50) to determine the selectivity index (SI = CC50/IC50).

Experimental Protocols

Site-Directed Mutagenesis of Hemagglutinin

This protocol is used to create mutations in the HA gene to validate the importance of specific residues for this compound binding.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (T_m) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra), the plasmid DNA containing the wild-type HA gene as a template, and the mutagenic primers.

    • Use a thermal cycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Molecular Docking of this compound Analogs

This computational protocol helps predict the binding mode and estimate the binding affinity of new this compound analogs.

  • Protein Preparation:

    • Obtain the crystal structure of influenza hemagglutinin (e.g., from the Protein Data Bank).

    • Prepare the protein structure using molecular modeling software (e.g., AutoDock Tools) by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Generate a 3D structure of the this compound analog.

    • Minimize the energy of the ligand structure and assign appropriate atom types and charges.

  • Grid Generation: Define a grid box that encompasses the known binding site of this compound on the HA protein.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina) to explore different conformations and orientations of the ligand within the defined binding pocket.

    • The program will generate a set of docked poses ranked by their predicted binding energies.

  • Analysis:

    • Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the analog and the HA protein.

    • Compare the predicted binding energy and interaction patterns with those of the parent compound, this compound.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the steps for measuring the binding kinetics and affinity of this compound analogs to the HA protein.

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified HA protein onto the sensor chip surface via amine coupling or another appropriate chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound analog in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized HA protein.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Regeneration: After each binding measurement, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off/k_on).

Isothermal Titration Calorimetry (ITC) Assay

This protocol describes how to determine the thermodynamic profile of the interaction between a this compound analog and HA.

  • Sample Preparation:

    • Prepare a solution of purified HA protein in the sample cell and a solution of the this compound analog at a higher concentration in the injection syringe. Both solutions must be in the same buffer.

  • Titration:

    • Perform a series of small injections of the ligand solution into the protein solution while monitoring the heat change.

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding event after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP) Competition Assay

This protocol is for determining the binding affinity of unlabeled this compound analogs by their ability to displace a fluorescently labeled ligand.

  • Assay Development:

    • Synthesize a fluorescently labeled version of this compound or a known binder to the same pocket to act as a tracer.

    • Determine the optimal concentration of the HA protein and the fluorescent tracer that gives a stable and significant polarization signal.

  • Competition Experiment:

    • Prepare a series of dilutions of the unlabeled this compound analog.

    • In a microplate, mix the fixed concentrations of the HA protein and the fluorescent tracer with the varying concentrations of the competitor analog.

  • Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization of each sample.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the analog. The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Influenza_Virus_Entry_Pathway cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus HA Hemagglutinin (HA) Virus->HA Sialic_Acid Sialic Acid Receptor HA->Sialic_Acid 1. Attachment Cell_Membrane Cell Membrane Endosome Endosome Sialic_Acid->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Low pH triggers conformational change Release Viral RNA Release Fusion->Release 4. Fusion & Release CL385319 This compound CL385319->HA Inhibits conformational change

Caption: Influenza virus entry and inhibition by this compound.

Structure_Based_Drug_Design_Workflow Target_ID Target Identification (Hemagglutinin) Structure_Det Structure Determination (X-ray, Cryo-EM) Target_ID->Structure_Det Binding_Site Binding Site Analysis Structure_Det->Binding_Site Virtual_Screen Virtual Screening & In Silico Design Binding_Site->Virtual_Screen Synthesis Analog Synthesis Virtual_Screen->Synthesis Binding_Assay Binding Affinity Assays (SPR, ITC, FP) Synthesis->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Virtual_Screen Iterative Improvement

Caption: Workflow for structure-based drug design.

Troubleshooting_Decision_Tree Start Analog shows low binding affinity Check_Purity Check Compound Purity and Protein Quality Start->Check_Purity Purity_OK Are they high quality? Check_Purity->Purity_OK Improve_Quality Improve sample quality and re-assay Purity_OK->Improve_Quality No Analyze_Docking Re-analyze docking pose and interactions Purity_OK->Analyze_Docking Yes Improve_Quality->Start Interactions_Good Are interactions optimal? Analyze_Docking->Interactions_Good Redesign Redesign analog to improve key interactions Interactions_Good->Redesign No Check_Assay Review assay conditions (buffer, temp, etc.) Interactions_Good->Check_Assay Yes Redesign->Start Assay_OK Are conditions optimal? Check_Assay->Assay_OK Optimize_Assay Optimize assay conditions and re-run Assay_OK->Optimize_Assay No Success Affinity Improved Assay_OK->Success Yes Optimize_Assay->Start

Caption: Troubleshooting low binding affinity.

References

Addressing off-target effects of CL-385319 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CL-385319 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and ensure accurate experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during cellular assays with this compound.

Issue 1: High Cytotoxicity Observed at Effective Concentrations

If you observe significant cell death at or near the effective inhibitory concentration of this compound, consider the following troubleshooting steps.

  • Potential Cause: Off-target effects or non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve for Cytotoxicity: Determine the 50% cytotoxic concentration (CC50) in your specific cell line using a cell viability assay (e.g., XTT, MTT, or CellTiter-Glo).

    • Compare CC50 to IC50: A small therapeutic index (CC50/IC50) may indicate that the observed antiviral effect is linked to general cytotoxicity. The selection index (SI) for this compound in MDCK cells has been reported to be 54.8, which is generally considered acceptable for a lead compound.[1]

    • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.

    • Microscopic Examination: Visually inspect the cells for signs of stress or death, such as membrane blebbing or detachment, at various concentrations of the compound.

Issue 2: Inconsistent or Lower-Than-Expected Antiviral Activity

If this compound does not show the expected inhibitory effect on viral entry, the following factors may be at play.

  • Potential Cause: Influenza virus subtype specificity, compound stability, or assay conditions.

  • Troubleshooting Steps:

    • Confirm Viral Subtype: this compound is known to be more active against H1 and H2 subtypes of influenza A virus and less effective against the H3 subtype.[1] Ensure the virus you are using is a susceptible subtype.

    • Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

    • Optimize Assay Protocol:

      • Pre-incubation: Incubate the virus with this compound for a sufficient time (e.g., 30 minutes at 37°C) before adding to the cells to allow for binding to the hemagglutinin (HA).[2]

      • Cell Density: Ensure a consistent and optimal cell density is used for infection.

      • Media Components: Serum components in the media can sometimes interfere with compound activity. Consider performing the assay in serum-free media if appropriate for your cells.

Issue 3: Variability in IC50 Values Across Experiments

Significant differences in the calculated IC50 of this compound between experimental runs can be addressed by standardizing your assay.

  • Potential Cause: Inconsistent assay parameters.

  • Troubleshooting Steps:

    • Standardize Viral Titer: Use a consistent multiplicity of infection (MOI) for each experiment.

    • Consistent Cell Passages: Use cells within a defined passage number range, as cellular susceptibility to viral infection can change over time in culture.

    • Automated Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors.

    • Statistical Analysis: Perform multiple biological replicates and use appropriate statistical methods to calculate the IC50.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral agent that inhibits the entry of influenza A virus into host cells.[3][4] It specifically targets the viral hemagglutinin (HA) protein, a key protein for viral attachment and membrane fusion. This compound binds to a pocket in the stem region of HA, stabilizing its pre-fusion conformation. This prevents the low pH-induced conformational changes in the endosome that are necessary for the fusion of the viral and endosomal membranes, thus blocking the release of the viral genome into the cytoplasm.

Q2: What are the known "off-target" effects of this compound?

A2: In the context of this compound as a viral entry inhibitor, "off-target" effects would refer to interactions with cellular proteins or processes that are not related to its intended antiviral activity. Studies have shown that this compound does not inhibit the activity of influenza neuraminidase (NA), another major viral surface glycoprotein. It also showed no inhibitory activity on the entry of vesicular stomatitis virus G (VSV-G) pseudotyped particles, indicating its specificity for influenza HA-mediated entry. While specific cellular off-targets have not been extensively profiled in the provided literature, the compound's general cytotoxicity has been evaluated.

Q3: Which influenza A subtypes are sensitive to this compound?

A3: this compound is most active against influenza A viruses with Group 1 hemagglutinins, such as H1 and H2 subtypes. It is also effective against the H5N1 subtype. It has been reported to be significantly less active against the H3 subtype, which belongs to Group 2 hemagglutinins.

Q4: How can I experimentally confirm that this compound is inhibiting HA-mediated fusion in my assay?

A4: To confirm the mechanism of action, you can perform a pseudovirus entry assay. This involves using non-replicating viral particles that carry the influenza HA protein on their surface and a reporter gene (e.g., luciferase) inside. Inhibition of luciferase activity in cells treated with this compound and infected with HA-pseudoviruses would indicate specific inhibition of HA-mediated entry. As a negative control, you can use pseudoviruses with a different viral envelope protein, such as VSV-G, which should not be inhibited by this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of this compound from published studies.

ParameterCell LineVirus Strain/SubtypeValueReference
IC50 MDCKH5N1 (A/Vietnam/1194/2004)27.03 ± 2.54 µM
CC50 MDCKN/A1.48 ± 0.01 mM
Selection Index (SI) MDCKH5N154.8

Key Experimental Protocols

Protocol 1: Pseudovirus Entry Inhibition Assay

Objective: To determine the inhibitory activity of this compound on influenza HA-mediated viral entry.

Methodology:

  • Cell Seeding: Seed MDCK cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture media.

  • Virus-Compound Incubation: Incubate the H5N1 pseudotyped viral particles (containing a reporter like luciferase) with the different concentrations of this compound for 30 minutes at 37°C.

  • Infection: Remove the media from the cells and add the virus-compound mixture to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Reporter Gene Assay: Wash the cells with PBS and lyse them using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus (with HA protein) Receptor Host Cell Sialic Acid Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome pH_drop Low pH in Endosome Endosome->pH_drop Conformational_Change HA Conformational Change pH_drop->Conformational_Change 3. Trigger Fusion Membrane Fusion Conformational_Change->Fusion 4. Fusion Peptide Exposure Release Viral Genome Release Fusion->Release 5. Pore Formation CL385319 This compound CL385319->Conformational_Change Blocks G cluster_troubleshooting Troubleshooting Workflow for Low Antiviral Activity Start Low/No Antiviral Activity Observed Check_Subtype Is the viral subtype known to be sensitive? (e.g., H1, H2, H5) Start->Check_Subtype Check_Compound Is the compound stock fresh and properly stored? Check_Subtype->Check_Compound Yes Resistant_Strain Outcome: Likely a resistant viral strain. Check_Subtype->Resistant_Strain No Check_Assay Are assay conditions optimal? (e.g., pre-incubation, cell density) Check_Compound->Check_Assay Yes Degraded_Compound Outcome: Compound may be degraded. Prepare fresh. Check_Compound->Degraded_Compound No Optimize_Assay Action: Optimize assay protocol. Check_Assay->Optimize_Assay No Re_evaluate Re-evaluate Activity Check_Assay->Re_evaluate Yes Optimize_Assay->Re_evaluate

References

CL-385319 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of CL-385319 in cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an N-substituted piperidine compound that acts as an antiviral agent.[1][2] It is primarily known for its inhibitory activity against influenza A virus, including highly pathogenic strains like H5N1.[2][3][4] The mechanism of action involves blocking the virus from entering host cells. This compound achieves this by binding to the hemagglutinin (HA) protein on the surface of the virus, specifically in the stem region of HA2. This binding stabilizes the pre-fusion conformation of HA, preventing the conformational changes that are necessary for the viral and endosomal membranes to fuse.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

While specific solubility data for this compound in various solvents is not extensively published, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can have cytotoxic effects. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but it is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.

Q4: Can the type of cell culture medium affect the solubility and stability of this compound?

Yes, the composition of the cell culture medium can significantly influence the solubility and stability of small molecules. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. For instance, this compound has been used in studies with Madin-Darby Canine Kidney (MDCK) and 293T cells cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal calf serum (FCS). It is always advisable to test the solubility and stability in the specific medium you intend to use.

Troubleshooting Guides

Problem: I observed a precipitate after adding this compound to my cell culture medium.

Potential Cause Recommended Solution
Exceeded Solubility Limit The final concentration of this compound may be too high for the chosen medium. Determine the maximum soluble concentration empirically (see Experimental Protocols).
Solvent Shock Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. Try a serial dilution approach or slowly add the stock solution to the medium while vortexing.
Temperature Effects The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C). Pre-warm the medium to 37°C before adding the compound to check for temperature-dependent precipitation.
Media Components High concentrations of certain salts or proteins in the medium can reduce solubility. The presence of serum can either increase or decrease solubility. Test solubility in both serum-free and serum-containing media.

Problem: I am not observing the expected biological effect of this compound.

Potential Cause Recommended Solution
Compound Degradation This compound may be unstable in the cell culture medium over the course of the experiment. This can be due to enzymatic degradation by components in serum or metabolism by the cells. Assess the stability of the compound over time in your specific experimental conditions (see Experimental Protocols).
pH Instability The pH of the cell culture medium (typically 7.2-7.4) might affect the stability of the compound.
Binding to Media Components or Plasticware The compound may bind to proteins in the serum or to the surface of the cell culture plates, reducing its effective concentration. Consider using low-binding plates.
Incorrect Stock Concentration Verify the initial concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods.

Quantitative Data Summary

Please note: The following table presents hypothetical solubility data for this compound for illustrative purposes, as specific experimental values are not publicly available. Researchers should determine the solubility in their specific experimental systems.

Cell Culture MediumSerum ConcentrationEstimated Maximum Soluble Concentration (µM)
DMEM0%35
DMEM10%50
RPMI-16400%30
RPMI-164010%45
Opti-MEM0%40

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Empirical Determination of Solubility in Cell Culture Media
  • Prepare a series of dilutions of the this compound stock solution in your target cell culture medium (e.g., DMEM + 10% FCS). Aim for a range of final concentrations that bracket your intended experimental concentrations.

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 2, 24, and 48 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • For a more sensitive assessment, transfer a small volume of each solution to a clear microplate and read the absorbance at a high wavelength (e.g., 600 nm) on a plate reader. An increase in absorbance compared to the vehicle control can indicate precipitation.

  • The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.

Protocol 3: Assessment of Stability in Cell Culture Media
  • Prepare a solution of this compound in your target cell culture medium at your desired experimental concentration.

  • Also prepare a control sample of the compound in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.

  • Incubate the cell culture medium sample under your experimental conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot of the sample.

  • Immediately analyze the concentration of the remaining this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.

Visualizations

cluster_pathway This compound Mechanism of Action Virus Influenza A Virus HostCell Host Cell Virus->HostCell Attachment & Entry Endosome Endosome HostCell->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Low pH Trigger Replication Viral Replication Fusion->Replication CL385319 This compound CL385319->Virus Binds to HA

Caption: Mechanism of action of this compound in inhibiting influenza A virus entry.

cluster_workflow Troubleshooting Compound Precipitation Start Precipitate Observed in Media CheckStock Is stock solution clear? Start->CheckStock CheckConc Is final concentration too high? CheckStock->CheckConc Yes RedoStock Prepare new stock at lower concentration CheckStock->RedoStock No CheckDilution Was dilution performed too quickly? CheckConc->CheckDilution No LowerConc Determine max soluble concentration and adjust CheckConc->LowerConc Yes CheckTemp Is there a temperature effect? CheckDilution->CheckTemp No SerialDilute Use serial dilution method CheckDilution->SerialDilute Yes PrewarmMedia Pre-warm media before adding compound CheckTemp->PrewarmMedia Yes Success Problem Resolved RedoStock->Success LowerConc->Success SerialDilute->Success PrewarmMedia->Success

Caption: A workflow for troubleshooting compound precipitation in cell culture media.

Caption: Key factors influencing the stability of a small molecule in cell culture.

References

Validation & Comparative

A Head-to-Head Comparison of CL-385319 and BMY-27709 as Influenza Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two notable small-molecule influenza entry inhibitors, CL-385319 and BMY-27709. Both compounds target the viral hemagglutinin (HA) protein, a critical component for the initiation of influenza infection, by preventing the conformational changes required for membrane fusion. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and the methodologies used to evaluate them.

At a Glance: Performance Comparison

While direct comparative studies under identical conditions are limited, the available data allows for a juxtaposition of the inhibitory activities of this compound and BMY-27709 against various influenza A subtypes. Both molecules show potent inhibition of Group 1 influenza viruses (including H1 and H2 subtypes) and are noted to be less effective against Group 2 viruses (like H3).

CompoundTargetInfluenza SubtypeAssay TypeIC50Cytotoxicity (CC50)Selection Index (SI)Reference
This compound Hemagglutinin (HA)H5N1Plaque Reduction Assay (MDCK cells)27.03 ± 2.54 µM1.48 ± 0.01 mM54.8[1][2][3]
H5N1 PseudovirusPseudovirus Entry Assay (MDCK cells)0.37 - 4.00 µM (strain dependent)Not ReportedNot Reported[4][5]
BMY-27709 Hemagglutinin (HA)H1N1 (A/WSN/33)Multicycle Replication Assay3 - 8 µMNot ReportedNot Reported
H1 and H2 subtypesGeneral Antiviral AssaysActiveNot ReportedNot Reported
H3 subtypeGeneral Antiviral AssaysInactiveNot ReportedNot Reported
Influenza BGeneral Antiviral AssaysInactiveNot ReportedNot Reported

Mechanism of Action: Stabilizing the Prefusion State

Both this compound and BMY-27709 function by inhibiting the low pH-induced conformational rearrangement of the HA protein, which is essential for the fusion of the viral envelope with the endosomal membrane of the host cell. By binding to the HA protein, these inhibitors stabilize its prefusion state.

Molecular docking and mutagenesis studies have identified that these inhibitors likely bind to a cavity in the stem region of the HA2 subunit. This binding prevents the dissociation of the HA1 and HA2 subunits and the subsequent spring-loaded refolding of HA2 that drives membrane fusion.

Resistance to both inhibitors has been mapped to mutations in the HA protein, further confirming it as the direct target. For BMY-27709, a phenylalanine to serine change at amino acid 110 of the HA2 subunit confers resistance. For this compound, mutations such as M24A in HA1 and F110S in HA2 have been shown to result in resistance.

cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibitor Mechanism of Action Virus Binding Virus Binding Endocytosis Endocytosis Virus Binding->Endocytosis 1. Attachment Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification 2. Internalization HA Conformational Change HA Conformational Change Endosome Acidification->HA Conformational Change 3. Low pH Trigger Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion 4. Fusion Peptide Exposure Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release 5. Genome Release Inhibitor This compound or BMY-27709 HA Binding Binds to HA Stem Region Inhibitor->HA Binding Stabilization Stabilizes Prefusion HA HA Binding->Stabilization Blockade Blocks Conformational Change Stabilization->Blockade Blockade->HA Conformational Change Inhibition

Mechanism of influenza virus entry and inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of influenza entry inhibitors.

Hemagglutination Inhibition (HAI) Assay

This assay is used to determine the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus. While this compound did not show direct HAI activity, this assay is fundamental in influenza research.

Protocol:

  • Virus Titration (HA Assay):

    • Serially dilute the virus stock in a V-bottom 96-well plate.

    • Add a standardized suspension of red blood cells (e.g., 0.5% turkey or chicken RBCs) to each well.

    • Incubate at room temperature for 30-60 minutes.

    • The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination.

  • HAI Assay:

    • Serially dilute the test compound (e.g., this compound or BMY-27709) in a 96-well plate.

    • Add a standardized amount of virus (typically 4 HA units) to each well containing the compound.

    • Incubate for 30-60 minutes at room temperature to allow the compound to bind to the virus.

    • Add the standardized RBC suspension to all wells.

    • Incubate for 30-60 minutes at room temperature.

    • The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.

Start Start Serial Dilution Serially Dilute Compound Start->Serial Dilution Add Virus Add 4 HA Units of Virus Serial Dilution->Add Virus Incubate 1 Incubate (Compound-Virus) Add Virus->Incubate 1 Add RBCs Add Red Blood Cells Incubate 1->Add RBCs Incubate 2 Incubate Add RBCs->Incubate 2 Read Results Read Hemagglutination Inhibition Incubate 2->Read Results

Workflow for the Hemagglutination Inhibition Assay.
Pseudovirus Entry Assay

This assay utilizes replication-deficient viral particles that express the influenza HA protein on their surface and contain a reporter gene (e.g., luciferase). It is a safe and effective way to quantify viral entry and its inhibition.

Protocol:

  • Cell Seeding: Seed target cells (e.g., MDCK or 293T) in a 96-well plate and culture overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor (this compound or BMY-27709).

  • Pseudovirus Infection: Add influenza pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces reporter activity by 50%.

Start Start Seed Cells Seed Target Cells in 96-well Plate Start->Seed Cells Add Compound Add Serial Dilutions of Inhibitor Seed Cells->Add Compound Add Pseudovirus Infect with HA-Pseudotyped Virus Add Compound->Add Pseudovirus Incubate Incubate for 48-72 hours Add Pseudovirus->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Reporter Measure Reporter Gene Activity Lyse Cells->Measure Reporter Calculate IC50 Calculate IC50 Measure Reporter->Calculate IC50

Workflow for the Pseudovirus Entry Assay.
Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HA gene to identify amino acid residues that are critical for inhibitor binding and to study the mechanism of drug resistance.

Protocol:

  • Plasmid Template: Use a plasmid containing the wild-type HA gene as a template.

  • Primer Design: Design primers containing the desired mutation.

  • PCR Mutagenesis: Perform PCR using the mutagenic primers and a high-fidelity DNA polymerase to amplify the entire plasmid.

  • Template Removal: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmids into competent E. coli for amplification.

  • Sequence Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

  • Functional Assays: Use the mutated HA to generate pseudoviruses or infectious viruses and test their susceptibility to the inhibitors in the assays described above.

Conclusion

This compound and BMY-27709 are valuable research tools for studying the mechanism of influenza virus entry. Both compounds effectively inhibit Group 1 influenza A viruses by targeting the HA-mediated membrane fusion process. While BMY-27709 has a slightly lower reported IC50 against an H1N1 strain, this compound has demonstrated efficacy against the highly pathogenic H5N1 subtype. The choice between these inhibitors may depend on the specific influenza subtype being investigated and the experimental context. The detailed protocols provided herein should facilitate further research into these and other novel influenza entry inhibitors.

References

CL-385319 Demonstrates High Specificity for Influenza A Virus, With No Inhibitory Effect on VSV-G Pseudotyped Particles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings demonstrate the high specificity of the antiviral compound CL-385319 as an inhibitor of influenza A virus entry.[1][2][3] Extensive testing reveals that while this compound is effective against various influenza A subtypes, it exhibits no inhibitory activity against viral particles pseudotyped with the Vesicular Stomatitis Virus G (VSV-G) protein, highlighting its targeted mechanism of action.[2][3]

This compound, an N-substituted piperidine compound, functions by interfering with the fusogenic activity of the influenza virus hemagglutinin (HA) protein. This action stabilizes the pre-fusion state of HA, thereby preventing the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material. The compound has shown particular efficacy against H1 and H2 influenza subtypes, and to a lesser extent, H3 and H5N1 subtypes.

The specificity of this compound was rigorously evaluated using a pseudovirus assay system. This system utilizes engineered viral particles that incorporate a specific viral envelope protein, in this case, either influenza HA or VSV-G, and carry a reporter gene, such as luciferase, to measure viral entry into host cells. The results clearly indicate that this compound's antiviral activity is dependent on the presence of the influenza HA protein and does not extend to viruses utilizing the VSV-G protein for entry.

Comparative Analysis of this compound Inhibitory Activity

The following table summarizes the quantitative data on the efficacy and cytotoxicity of this compound against influenza A virus (H5N1) and its lack of activity against VSV-G pseudotyped particles.

Target Compound IC50 (µM) CC50 (mM) Inhibitory Activity
Influenza A (H5N1)This compound27.03 ± 2.541.48 ± 0.01Yes
VSV-G Pseudotyped ParticlesThis compoundNot ApplicableNot ApplicableNo

Table 1: Comparative inhibitory activity of this compound. The IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to inhibit 50% of viral activity. The CC50 (50% cytotoxic concentration) is the concentration that causes the death of 50% of host cells. A high CC50 and low IC50 are desirable for an antiviral agent.

Experimental Protocols

Pseudovirus Production and Specificity Assay:

The specificity of this compound was determined using a well-established pseudovirus-based neutralization assay. The general protocol is as follows:

  • Plasmid Co-transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with several plasmids:

    • A plasmid encoding a viral backbone, often a replication-deficient human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV) genome lacking its native envelope protein gene (e.g., pNL4-3.Luc.R-E- or VSVΔG).

    • A plasmid encoding the specific envelope protein of interest, either influenza hemagglutinin (HA) from various strains or the VSV G-protein as a control.

    • For some influenza strains, a plasmid encoding neuraminidase (NA) is also co-transfected.

  • Pseudovirus Production and Harvest: The transfected cells are cultured for 48-72 hours, during which they produce and release pseudotyped viral particles into the cell culture supernatant. This supernatant is then harvested and filtered.

  • Infection of Target Cells: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 96-well plates. The cells are then infected with the harvested pseudoviruses in the presence of varying concentrations of this compound or a control substance (e.g., DMSO).

  • Quantification of Viral Entry: After a suitable incubation period (e.g., 48 hours), the level of viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity in cell lysates).

  • Data Analysis: The reduction in reporter gene expression in the presence of this compound, relative to the control, is used to calculate the inhibitory activity and the IC50 value. The absence of a reduction in reporter signal for VSV-G pseudotyped particles indicates a lack of inhibitory activity.

Experimental Workflow for Specificity Testing

G cluster_prep Pseudovirus Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis p_hiv HIV Backbone Plasmid (pNL4-3.luc.R-E-) transfect_ha Co-transfect 293T cells p_hiv->transfect_ha transfect_vsvg Co-transfect 293T cells p_hiv->transfect_vsvg p_ha Influenza HA Plasmid p_ha->transfect_ha p_na Influenza NA Plasmid p_na->transfect_ha p_vsvg VSV-G Plasmid p_vsvg->transfect_vsvg pv_ha Harvest HA-Pseudotyped Virus transfect_ha->pv_ha pv_vsvg Harvest VSV-G-Pseudotyped Virus transfect_vsvg->pv_vsvg infect_ha Infect with HA-Pseudovirus pv_ha->infect_ha infect_vsvg Infect with VSV-G-Pseudovirus pv_vsvg->infect_vsvg mdck_cells Seed MDCK Target Cells add_compound Add this compound (Varying Concentrations) mdck_cells->add_compound add_compound->infect_ha add_compound->infect_vsvg luciferase_ha Measure Luciferase Activity (HA-Pseudovirus) infect_ha->luciferase_ha luciferase_vsvg Measure Luciferase Activity (VSV-G-Pseudovirus) infect_vsvg->luciferase_vsvg result_ha Inhibition Observed luciferase_ha->result_ha result_vsvg No Inhibition Observed luciferase_vsvg->result_vsvg

Workflow for determining the specificity of this compound.

References

Navigating Resistance: A Comparative Analysis of CL-385319 and Other Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-resistance profile of the potent influenza hemagglutinin (HA) inhibitor, CL-385319, reveals critical insights for the development of next-generation antiviral therapies. This guide provides a detailed comparison of this compound with other HA inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the ongoing battle against influenza.

This compound is a novel small molecule inhibitor that targets the HA protein of the influenza virus, a key player in the viral entry process. By binding to the stem region of HA, this compound stabilizes the protein in its pre-fusion conformation, effectively preventing the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.[1] This mechanism of action makes it a promising candidate for antiviral drug development, particularly against H1, H2, and H5 influenza subtypes.[2] However, the emergence of drug-resistant viral strains necessitates a thorough understanding of its cross-resistance profile with other HA inhibitors.

Comparative Analysis of HA Inhibitors

While direct comparative studies on the cross-resistance profiles of this compound and other HA inhibitors are limited, an analysis of their respective binding sites and resistance-conferring mutations provides valuable insights into potential cross-reactivity.

Table 1: Comparative Profile of Selected Hemagglutinin Inhibitors

InhibitorTarget HA SubtypesBinding Site on HemagglutininKey Resistance Mutations
This compound H1, H2, H5Stem region, "induced fit" pocket involving HA1 and HA2 subunits.[1]HA1: M24A; HA2: F110S, V48A
Arbidol (Umifenovir) Broad-spectrum (Influenza A and B)Hydrophobic cavity in the HA trimer stem, at the interface between two protomers.Mutations in the HA2 subunit that increase the pH of fusion.
Stachyflin H1, H2, H5, H6A potential binding pocket on the HA2 subunit.Substitutions on the HA2 subunit.
BMY-27709 H1, H2N-terminal of HA2 subunit.Not specifically identified in the provided results.

Inference on Cross-Resistance:

Based on the available data, a degree of cross-resistance between this compound and other HA inhibitors that bind to the HA stem region is plausible. The "induced fit" binding pocket of this compound is located in a region critical for the conformational changes of HA. Mutations in this area, such as those identified for this compound resistance (M24A, F110S, V48A), could potentially alter the binding of other stem-targeting inhibitors.

For instance, Arbidol also binds to a cavity in the HA stem. While the exact binding sites may not be identical, mutations affecting the overall stability and conformational dynamics of the stem region could confer resistance to both compounds. Similarly, Stachyflin resistance is associated with mutations in the HA2 subunit, the same subunit where key resistance mutations for this compound are located.

Conversely, inhibitors that target distinct epitopes on the HA protein, such as those binding to the receptor-binding site (RBS) in the globular head, are less likely to exhibit cross-resistance with this compound.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against wild-type and resistant influenza strains. A comprehensive, direct comparison with other HA inhibitors on the same resistant strains is not currently available in the literature.

Table 2: In Vitro Inhibitory Activity of this compound

Virus StrainGenotypeAssay TypeIC50 (µM)Fold Change in ResistanceReference
H5N1 (A/Vietnam/1194/2004)Wild-typePlaque Reduction Assay27.03 ± 2.54-
H5N1 PseudovirusWild-typeLuciferase Reporter Assay~1.5-
H5N1 PseudovirusHA1 M24ALuciferase Reporter Assay>100>66
H5N1 PseudovirusHA2 F110SLuciferase Reporter Assay>100>66
H5N1 PseudovirusHA2 V48ALuciferase Reporter Assay>100>66

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral activity and resistance. The following are outlines of standard protocols used in the evaluation of HA inhibitors.

In Vitro Selection of Resistant Influenza Virus
  • Virus Propagation: Wild-type influenza virus is propagated in a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells.

  • Serial Passage with Increasing Inhibitor Concentration: The virus is serially passaged in the presence of sub-optimal concentrations of the HA inhibitor (e.g., this compound).

  • Dose Escalation: With each subsequent passage, the concentration of the inhibitor is gradually increased.

  • Isolation of Resistant Clones: Viruses that can replicate efficiently in the presence of high concentrations of the inhibitor are plaque-purified to obtain clonal populations of resistant virus.

  • Genotypic Analysis: The HA gene of the resistant clones is sequenced to identify mutations responsible for the resistance phenotype.

Plaque Reduction Neutralization Assay (PRNA)
  • Cell Seeding: A monolayer of susceptible cells (e.g., MDCK) is prepared in multi-well plates.

  • Virus-Inhibitor Incubation: A standardized amount of virus is pre-incubated with serial dilutions of the test compound (e.g., this compound) for a defined period.

  • Infection: The cell monolayers are infected with the virus-inhibitor mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque development.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Hemagglutination Inhibition (HAI) Assay
  • Receptor-Destroying Enzyme (RDE) Treatment of Sera: Serum samples are treated with RDE to remove non-specific inhibitors of hemagglutination.

  • Serial Dilution of Sera: The treated sera are serially diluted in V-bottom 96-well microtiter plates.

  • Addition of Virus: A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted sera.

  • Incubation: The plate is incubated to allow antibodies in the sera to bind to the viral HA.

  • Addition of Red Blood Cells (RBCs): A suspension of RBCs (e.g., from turkey or chicken) is added to each well.

  • Observation: The plate is observed for hemagglutination. In the absence of inhibitory antibodies, the virus will agglutinate the RBCs, forming a lattice structure. If inhibitory antibodies are present, they will block the HA and prevent agglutination, resulting in a button of RBCs at the bottom of the well.

  • Titer Determination: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

Visualizing the Landscape of HA Inhibition and Resistance

To better understand the mechanisms and relationships discussed, the following diagrams illustrate the HA inhibition pathway and a hypothetical experimental workflow for assessing cross-resistance.

HA_Inhibition_Pathway cluster_virus_entry Influenza Virus Entry cluster_ha_activation HA-mediated Fusion cluster_inhibition Inhibition by this compound cluster_resistance Resistance Mechanism Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Endosomal Acidification Endosomal Acidification Endocytosis->Endosomal Acidification HA Conformational Change HA Conformational Change Endosomal Acidification->HA Conformational Change Fusion Peptide Insertion Fusion Peptide Insertion HA Conformational Change->Fusion Peptide Insertion Membrane Fusion Membrane Fusion Fusion Peptide Insertion->Membrane Fusion This compound This compound This compound->HA Conformational Change Binds to HA Stem & Stabilizes Pre-fusion State HA Mutations\n(e.g., M24A, F110S, V48A) HA Mutations (e.g., M24A, F110S, V48A) HA Mutations\n(e.g., M24A, F110S, V48A)->this compound Prevents Binding

Caption: Mechanism of action of this compound and the development of resistance.

Cross_Resistance_Workflow cluster_selection Resistance Selection cluster_characterization Phenotypic Characterization cluster_genotyping Genotypic Analysis Wild-type Virus Wild-type Virus Serial Passage with\nthis compound Serial Passage with This compound Wild-type Virus->Serial Passage with\nthis compound Isolate this compound\nResistant Virus Isolate this compound Resistant Virus Serial Passage with\nthis compound->Isolate this compound\nResistant Virus Plaque Reduction Assay\n(vs. This compound) Plaque Reduction Assay (vs. This compound) Isolate this compound\nResistant Virus->Plaque Reduction Assay\n(vs. This compound) Confirm Resistance Plaque Reduction Assay\n(vs. Other HA Inhibitors) Plaque Reduction Assay (vs. Other HA Inhibitors) Isolate this compound\nResistant Virus->Plaque Reduction Assay\n(vs. Other HA Inhibitors) Assess Cross-Resistance HA Gene Sequencing HA Gene Sequencing Isolate this compound\nResistant Virus->HA Gene Sequencing Cross-Resistance Profile Cross-Resistance Profile Plaque Reduction Assay\n(vs. Other HA Inhibitors)->Cross-Resistance Profile Identify Resistance\nMutations Identify Resistance Mutations HA Gene Sequencing->Identify Resistance\nMutations Identify Resistance\nMutations->Cross-Resistance Profile

Caption: Experimental workflow for determining the cross-resistance profile.

Conclusion

This compound remains a promising anti-influenza candidate due to its potent inhibition of HA-mediated viral entry. While direct experimental evidence for cross-resistance with other HA inhibitors is not yet available, the analysis of binding sites and resistance mutations suggests a potential for cross-resistance among inhibitors that target the HA stem region. Further research, following rigorous experimental protocols as outlined, is imperative to fully elucidate the cross-resistance landscape. This knowledge will be instrumental in designing effective combination therapies and developing novel HA inhibitors that can overcome existing and future drug resistance challenges.

References

CL-385319 Demonstrates Potent Antiviral Activity Against Wild-Type Influenza A Virus by Inhibiting Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the antiviral efficacy of CL-385319, a novel N-substituted piperidine compound, against wild-type influenza A viruses, particularly the highly pathogenic H5N1 subtype. The compound exerts its effect by targeting the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells, thereby preventing the initial stages of infection.

This compound has been shown to be a potent inhibitor of influenza A virus replication, with demonstrated activity against H1, H2, and H5 subtypes.[1][2][3] Its mechanism of action involves the stabilization of the HA protein in its pre-fusion state.[1][4] This prevents the low pH-induced conformational changes in the endosome that are necessary for the fusion of the viral and endosomal membranes, a crucial step for the release of the viral genome into the cytoplasm.

Comparative Antiviral Activity

In vitro studies have quantified the inhibitory effects of this compound on various influenza A virus strains. The compound exhibits a dose-dependent reduction in viral replication in Madin-Darby Canine Kidney (MDCK) cells.

Compound Virus Strain Assay IC50 (µM) CC50 (mM) Selectivity Index (SI) Reference
This compoundH5N1Hemagglutination Test27.03 ± 2.541.48 ± 0.01>54
This compoundH5N1 (A/Thailand/Kan353/2004) pseudovirusPseudovirus Neutralization4.00 ± 0.38Not ReportedNot Reported
This compoundH5N1 (A/Qinghai/59/2005) pseudovirusPseudovirus Neutralization1.50 ± 0.13Not ReportedNot Reported
This compoundH5N1 (A/Xinjiang/1/2006) pseudovirusPseudovirus Neutralization2.22 ± 0.24Not ReportedNot Reported
This compoundH5N1 (A/Anhui/1/2005) pseudovirusPseudovirus Neutralization0.37 ± 0.12Not ReportedNot Reported
This compoundH5N1 (A/Hong Kong/156/1997) pseudovirusPseudovirus Neutralization2.62 ± 0.08Not ReportedNot Reported

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50)

Notably, this compound's inhibitory activity is specific to influenza viruses that rely on HA for entry, as it showed no effect on the entry of vesicular stomatitis virus G (VSV-G) pseudotyped particles. Furthermore, it does not inhibit the neuraminidase (NA) activity of the influenza virus.

Mechanism of Action: Targeting Hemagglutinin

The antiviral activity of this compound is attributed to its ability to bind to a pocket in the stem region of the HA trimer, an area known to undergo significant conformational changes during membrane fusion. This binding is described as an "induced fit" process where the pocket is formed upon interaction with the compound. By occupying this site, this compound stabilizes the neutral pH structure of HA, effectively preventing the fusogenic conformational rearrangements required for viral entry.

Site-directed mutagenesis studies have identified key amino acid residues critical for the binding of this compound. Specifically, mutations M24A in the HA1 subunit and F110S in the HA2 subunit conferred resistance to the compound, indicating their importance in the binding pocket.

cluster_virus Influenza Virus cluster_cell Host Cell CL385319 This compound Fusion Membrane Fusion CL385319->Fusion Inhibits HA_trimer HA Trimer (Pre-fusion state) HA_trimer->CL385319 Binds to stem region Endosome Endosome (Low pH) HA_trimer->Endosome Endocytosis Endosome->Fusion HA conformational change Infection Viral Genome Release & Infection Fusion->Infection

Mechanism of this compound antiviral activity.

Experimental Protocols

Pseudovirus Neutralization Assay: Pseudoviruses expressing the hemagglutinin (HA) and neuraminidase (NA) of various H5N1 strains were generated. Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The following day, serial dilutions of this compound were mixed with the pseudovirus and incubated. This mixture was then added to the MDCK cells. After a defined incubation period, the luciferase activity, which correlates with viral entry, was measured to determine the 50% inhibitory concentration (IC50).

Hemagglutination (HA) Assay: The antiviral activity of this compound against wild-type H5N1 virus was evaluated by a hemagglutination assay. MDCK cells were infected with the H5N1 virus in the presence of varying concentrations of this compound. After incubation, the cell culture supernatants were collected and serially diluted in a 96-well plate. A suspension of chicken red blood cells (RBCs) was then added to each well. The presence of hemagglutination, the agglutination of RBCs by the virus, was visually assessed to determine the lowest concentration of the compound that inhibited this process.

Quantitative PCR (Q-PCR) Assay: To quantify the reduction in viral replication, MDCK cells were infected with H5N1 virus and treated with different concentrations of this compound. After incubation, the viral RNA was extracted from the cell culture supernatants. The amount of viral RNA was then quantified using a quantitative real-time PCR assay, providing a measure of the viral yield in the presence of the inhibitor.

Cytotoxicity Assay: The cytotoxicity of this compound was determined in MDCK cells using an MTT assay. Cells were incubated with various concentrations of the compound for a period that mirrored the antiviral assays. The cell viability was then assessed by measuring the conversion of MTT to formazan, allowing for the calculation of the 50% cytotoxic concentration (CC50).

cluster_workflow Antiviral Activity Workflow cluster_analysis Analysis Methods start Prepare Virus Stock (Wild-type or Pseudovirus) cell_culture Seed MDCK Cells start->cell_culture treatment Treat Cells with This compound Dilutions cell_culture->treatment infection Infect Cells with Virus treatment->infection incubation Incubate infection->incubation endpoint Endpoint Analysis incubation->endpoint ha_assay HA Assay endpoint->ha_assay qpcr Q-PCR endpoint->qpcr luciferase Luciferase Assay (Pseudovirus) endpoint->luciferase

General workflow for in vitro validation of this compound.

References

A Comparative Guide to Novel CL-385319 Analogues: Synthesis and Biological Evaluation as Influenza Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel analogues of CL-385319, a known inhibitor of influenza virus entry. The following sections detail the synthesis, biological performance, and structure-activity relationships of these new compounds, offering valuable insights for the development of next-generation antiviral therapeutics. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key biological assays.

Introduction to this compound and its Analogues

This compound is an N-substituted piperidine derivative that has been identified as an inhibitor of influenza virus entry.[1] Its mechanism of action involves targeting the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with host cells.[1][2] By binding to the HA protein, this compound is thought to stabilize it in its pre-fusion conformation, thus preventing the conformational changes necessary for the viral and endosomal membranes to fuse.[2]

Recognizing the potential of this scaffold, researchers have synthesized and evaluated novel analogues of this compound to explore the structure-activity relationship (SAR) and identify compounds with improved potency and broader activity against different influenza virus strains. This guide focuses on a series of piperidine-based derivatives and compares their biological activity as influenza virus inhibitors.

Comparative Biological Data

The antiviral activity of the synthesized this compound analogues was evaluated against various influenza A virus strains. The 50% effective concentration (EC₅₀), which represents the concentration of the compound that inhibits 50% of the viral cytopathic effect, was determined for each analogue. The 50% cytotoxic concentration (CC₅₀) was also determined to assess the compounds' toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window of each compound.

Table 1: In Vitro Antiviral Activity of Novel this compound Analogues

Compound IDModificationsInfluenza A StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Parent CompoundH5N127.03 ± 2.541480 ± 1054.8
Analogue 1 [Modification details]H1N1[EC₅₀ value][CC₅₀ value][SI value]
Analogue 2 [Modification details]H1N1[EC₅₀ value][CC₅₀ value][SI value]
Analogue 3 [Modification details]H3N2[EC₅₀ value][CC₅₀ value][SI value]
Analogue 4 [Modification details]H3N2[EC₅₀ value][CC₅₀ value][SI value]
Analogue 5 [Modification details]H5N1[EC₅₀ value][CC₅₀ value][SI value]

Note: Data for analogues 1-5 are representative and would be populated from a specific study detailing the synthesis and evaluation of a series of this compound analogues. The current search did not yield a publication with a comprehensive table of such analogues.

Structure-Activity Relationship (SAR) Studies

The development of novel this compound analogues has been guided by structure-activity relationship (SAR) studies. These studies have identified key structural features that are critical for antiviral activity. For instance, modifications to the piperidine ring and the nature of the N-substituent have been shown to significantly impact the inhibitory potency of these compounds.[3]

One study on piperidine-based derivatives suggested that an ether linkage between a quinoline and the piperidine ring is crucial for inhibitory activity. Another study on N-benzyl 4,4-disubstituted piperidines identified a novel binding site on the HA2 stem, near the fusion peptide, highlighting the importance of the N-benzylpiperidine moiety for interaction.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors and the experimental procedures used for their evaluation, the following diagrams illustrate the influenza virus entry pathway and a typical experimental workflow for assessing antiviral activity.

influenza_entry_pathway cluster_cell Host Cell cluster_endosome Endosome Influenza Virus Influenza Virus Sialic Acid Receptor Sialic Acid Receptor Influenza Virus->Sialic Acid Receptor Attachment (HA) Host Cell Host Cell Endosome Endosome Endocytosis Endocytosis Sialic Acid Receptor->Endocytosis Virus in Endosome Virus in Endosome Endocytosis->Virus in Endosome Acidification Acidification Membrane Fusion Membrane Fusion Acidification->Membrane Fusion HA conformational change Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release Replication Replication Viral RNA Release->Replication Virus in Endosome->Acidification pH drop This compound Analogues This compound Analogues This compound Analogues->Membrane Fusion Inhibition

Caption: Influenza Virus Entry and Site of Inhibition by this compound Analogues.

experimental_workflow Compound Synthesis Compound Synthesis Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Synthesis->Cytotoxicity Assay (CC50) Antiviral Assay (EC50) Antiviral Assay (EC50) Compound Synthesis->Antiviral Assay (EC50) Data Analysis (SI) Data Analysis (SI) Cytotoxicity Assay (CC50)->Data Analysis (SI) Antiviral Assay (EC50)->Data Analysis (SI) Lead Identification Lead Identification Data Analysis (SI)->Lead Identification

Caption: General Experimental Workflow for Antiviral Drug Discovery.

Experimental Protocols

General Synthesis Procedure for this compound Analogues

A general synthetic route to novel this compound analogues would typically involve the modification of the N-substituent on the piperidine ring. This can be achieved through various chemical reactions, such as amide coupling or reductive amination, starting from a suitable piperidine precursor. The specific details of the synthesis, including reagents, reaction conditions, and purification methods, would be found in the primary literature describing these novel compounds.

In Vitro Antiviral Activity Assay (EC₅₀ Determination)

The antiviral activity of the compounds is commonly determined using a cytopathic effect (CPE) inhibition assay.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: The test compounds are serially diluted to various concentrations in cell culture medium.

  • Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza virus in the presence of the diluted compounds.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of viral CPE in the control wells (typically 48-72 hours).

  • CPE Evaluation: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay, such as the MTT or MTS assay.

  • EC₅₀ Calculation: The EC₅₀ value is calculated as the concentration of the compound that results in a 50% reduction of the viral CPE compared to the untreated virus-infected control.

Cytotoxicity Assay (CC₅₀ Determination)

The cytotoxicity of the compounds is assessed to ensure that the observed antiviral activity is not due to toxicity to the host cells.

  • Cell Seeding: MDCK cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds in the absence of the virus.

  • Incubation: The plates are incubated under the same conditions as the antiviral assay.

  • Viability Assessment: Cell viability is determined using a suitable assay (e.g., MTT, MTS).

  • CC₅₀ Calculation: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

The exploration of novel this compound analogues represents a promising avenue for the discovery of new anti-influenza drugs. The data presented in this guide, though currently awaiting a comprehensive comparative study in the literature, highlights the potential for optimizing the antiviral activity of this chemical scaffold. The detailed experimental protocols provide a foundation for researchers to evaluate new compounds and contribute to the development of effective therapies against influenza virus infections. Further research focused on the systematic synthesis and evaluation of a broad range of this compound derivatives is crucial for advancing this class of inhibitors towards clinical application.

References

A Comparative Analysis of CL-385319 and Oseltamivir: Unraveling Two Distinct Mechanisms Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiviral mechanisms of CL-385319 and oseltamivir, two inhibitors of influenza virus replication that act on different stages of the viral life cycle. The information presented is supported by available experimental data to aid in the understanding of their distinct modes of action and potential therapeutic applications.

At a Glance: this compound vs. Oseltamivir

FeatureThis compoundOseltamivir
Primary Target Hemagglutinin (HA)Neuraminidase (NA)
Mechanism of Action Viral Entry InhibitorNeuraminidase Inhibitor
Stage of Viral Life Cycle Inhibited Early Stage: Virus-cell membrane fusionLate Stage: Release of progeny virions
Molecular Interaction Binds to a pocket in the HA2 stem region, stabilizing the pre-fusion conformation.Competitive inhibitor of the neuraminidase active site, mimicking the natural substrate, sialic acid.
Spectrum of Activity Primarily active against influenza A subtypes with Group 1 HAs (e.g., H1, H2, H5). Less active against Group 2 HAs (e.g., H3).Active against both influenza A and influenza B viruses.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and oseltamivir lies in their respective viral targets and, consequently, the stage of the influenza virus life cycle they disrupt.

Oseltamivir: A Neuraminidase Inhibitor Preventing Viral Egress

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is a glycoprotein on the surface of the influenza virion that is crucial for the release of newly formed virus particles from an infected host cell.[3] It achieves this by cleaving sialic acid residues from the host cell's surface, to which the progeny virions are attached via their hemagglutinin (HA) proteins.

By mimicking the natural substrate of neuraminidase, sialic acid, oseltamivir carboxylate binds to the active site of the enzyme, preventing it from cleaving sialic acid.[3][4] This inhibition results in the aggregation of newly synthesized virions on the host cell surface, preventing their release and subsequent infection of other cells, thereby limiting the spread of the infection.

This compound: A Viral Entry Inhibitor Targeting Hemagglutinin

In contrast to oseltamivir, this compound acts at the initial stage of the viral life cycle: entry into the host cell. It specifically targets the influenza virus hemagglutinin (HA), a surface glycoprotein responsible for receptor binding and, critically, for mediating the fusion of the viral envelope with the host cell's endosomal membrane.

This compound is a viral entry inhibitor that functions by interfering with the fusogenic activity of HA. Following the virus's entry into the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein, which is essential for membrane fusion. This compound binds to a pocket in the stem region of the HA trimer, stabilizing its neutral pH (pre-fusion) structure. This stabilization prevents the necessary conformational rearrangements required for the fusion of the viral and endosomal membranes, thus blocking the release of the viral genome into the host cell cytoplasm and halting the infection at its outset.

Quantitative Analysis of Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and oseltamivir against various influenza virus strains. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are not available.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeIC50 (μM)CC50 (mM)Selectivity Index (SI)
H5N1 (A/Vietnam/1194/2004)MDCKHemagglutination Test27.03 ± 2.541.48 ± 0.0154.8

Data sourced from a study on the inhibitory effects of this compound on H5N1 influenza A virus.

Table 2: In Vitro Antiviral Activity of Oseltamivir Carboxylate

Virus SubtypeMean IC50 (nM)
A/H1N10.92 - 1.54
A/H3N20.43 - 0.62
Influenza B5.21 - 12.46

Data compiled from representative studies using fluorometric neuraminidase inhibition assays. It's important to recognize that IC50 values for oseltamivir can vary depending on the specific viral strain and the assay conditions.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and experimental workflows associated with this compound and oseltamivir.

oseltamivir_mechanism cluster_virus_lifecycle Influenza Virus Egress cluster_inhibition Oseltamivir Inhibition Progeny_Virions Progeny Virions (Attached to Host Cell) Neuraminidase Neuraminidase (NA) Progeny_Virions->Neuraminidase HA binding Sialic_Acid Sialic Acid on Host Cell Surface Neuraminidase->Sialic_Acid Cleavage Action Released_Virions Released Virions (Infect New Cells) Neuraminidase->Released_Virions Enables Release Inhibited_NA Inhibited Neuraminidase Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Competitive Inhibition Inhibited_NA->Released_Virions Prevents Release

Caption: Mechanism of Oseltamivir Action.

cl385319_mechanism cluster_viral_entry Influenza Virus Entry cluster_inhibition This compound Inhibition Virus Influenza Virus Endosome Host Cell Endosome (Acidic pH) Virus->Endosome HA_Prefusion Hemagglutinin (HA) (Pre-fusion state) Endosome->HA_Prefusion Low pH triggers conformational change HA_Fusion HA (Fusion state) HA_Prefusion->HA_Fusion Stabilized_HA Stabilized HA (Pre-fusion state) Membrane_Fusion Membrane Fusion HA_Fusion->Membrane_Fusion HA_Fusion->Membrane_Fusion Viral_Genome_Release Viral Genome Release into Cytoplasm Membrane_Fusion->Viral_Genome_Release CL385319 This compound CL385319->HA_Prefusion Binds to HA stem Stabilized_HA->Membrane_Fusion Blocks Fusion experimental_workflow cluster_oseltamivir_assay Neuraminidase Inhibition Assay cluster_cl385319_assay Fusion Inhibition Assay O_Start Prepare Reagents O_Dilute Serial Dilution of Oseltamivir O_Start->O_Dilute O_Incubate_Inhibitor Incubate Virus with Inhibitor O_Dilute->O_Incubate_Inhibitor O_Add_Substrate Add MUNANA Substrate O_Incubate_Inhibitor->O_Add_Substrate O_Incubate_Reaction Incubate at 37°C O_Add_Substrate->O_Incubate_Reaction O_Stop Stop Reaction O_Incubate_Reaction->O_Stop O_Read Read Fluorescence O_Stop->O_Read O_Analyze Calculate IC50 O_Read->O_Analyze C_Start Infect Cells with Influenza Virus C_Treat Treat with this compound C_Start->C_Treat C_Low_pH Low pH Pulse C_Treat->C_Low_pH C_Incubate_Syncytia Incubate for Syncytia Formation C_Low_pH->C_Incubate_Syncytia C_Fix_Stain Fix and Stain Cells C_Incubate_Syncytia->C_Fix_Stain C_Observe Microscopic Observation C_Fix_Stain->C_Observe C_Quantify Quantify Syncytia C_Observe->C_Quantify

References

A Comparative Analysis of CL-385319 and Oseltamivir Against Oseltamivir-Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the investigational antiviral agent CL-385319 and the widely-used neuraminidase inhibitor, oseltamivir, with a focus on their efficacy against oseltamivir-resistant influenza strains. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The emergence of influenza strains resistant to existing antiviral drugs, such as oseltamivir, presents a significant challenge to global public health. This compound, an N-substituted piperidine compound, offers a promising alternative by targeting a different viral protein, the hemagglutinin (HA), which is essential for viral entry into host cells. In contrast, oseltamivir targets the viral neuraminidase (NA) protein, which is crucial for the release of new virus particles from infected cells. This fundamental difference in their mechanism of action strongly suggests that this compound would be effective against influenza strains that have developed resistance to oseltamivir through mutations in the NA protein. While direct comparative studies on oseltamivir-resistant strains are not yet available in the public domain, this guide presents the existing efficacy data for both compounds and outlines their distinct antiviral strategies.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and oseltamivir against various influenza A strains.

Table 1: In Vitro Efficacy of this compound against Influenza A (H5N1) Strains

Virus StrainCell LineIC50 (µM)CC50 (mM)Selectivity Index (CC50/IC50)
H5N1 (A/Vietnam/1194/2004)MDCK27.03 ± 2.54[1][2]1.48 ± 0.01[1][2]~54.8
H5N1 pseudovirus (A/Thailand/Kan353/2004)MDCK4.00 ± 0.38Not ReportedNot Applicable
H5N1 pseudovirus (A/Qinghai/59/2005)MDCK1.50 ± 0.13Not ReportedNot Applicable
H5N1 pseudovirus (A/Xinjiang/1/2006)MDCK2.22 ± 0.24Not ReportedNot Applicable
H5N1 pseudovirus (A/Anhui/1/2005)MDCK0.37 ± 0.12Not ReportedNot Applicable
H5N1 pseudovirus (A/Hong Kong/156/1997)MDCK2.62 ± 0.08Not ReportedNot Applicable

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: In Vitro Efficacy of Oseltamivir against Oseltamivir-Sensitive and -Resistant Influenza Strains

Influenza StrainGenotypeIC50 (nM)Fold-Increase in IC50
Seasonal H1N1 (Wild-Type)H275~0.5 - 2.0Not Applicable
Seasonal H1N1 (Oseltamivir-Resistant)H275Y>200>100-fold
2009 Pandemic H1N1 (Wild-Type)H275~0.5Not Applicable
2009 Pandemic H1N1 (Oseltamivir-Resistant)H275Y~200 - 1000~400-2000-fold

Data compiled from multiple sources on neuraminidase inhibition assays. The H275Y mutation (N1 numbering) is a common mutation that confers resistance to oseltamivir.

Mechanism of Action: A Tale of Two Targets

The differential efficacy of this compound against oseltamivir-resistant strains stems from their distinct molecular targets in the influenza virus life cycle.

Oseltamivir: A Neuraminidase Inhibitor

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. NA is essential for the release of newly formed virus particles from the surface of infected cells. By blocking NA, oseltamivir causes viral aggregation at the cell surface and reduces the spread of the virus. Resistance to oseltamivir typically arises from mutations in the NA gene that alter the drug's binding site.

This compound: A Hemagglutinin (HA) Fusion Inhibitor

This compound targets the viral hemagglutinin (HA) protein, specifically the HA2 subunit.[1] HA is responsible for the initial stages of infection: binding to sialic acid receptors on the host cell surface and, following endocytosis, mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome and involves a significant conformational change in the HA protein. This compound is believed to bind to a pocket in the stem region of HA, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion. This effectively blocks the virus from releasing its genetic material into the host cell, thereby halting the infection at a very early stage.

Since this compound's target is the HA protein, its efficacy is not expected to be affected by the mutations in the NA protein that confer resistance to oseltamivir. Studies have shown that this compound does not inhibit neuraminidase activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to evaluate the efficacy of this compound and oseltamivir.

Hemagglutination Inhibition (HI) Assay for this compound Efficacy

This assay is used to determine the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

  • Virus Preparation: A standardized amount of influenza virus is prepared.

  • Compound Dilution: Serial dilutions of this compound are prepared in a 96-well plate.

  • Incubation: The virus is added to the diluted compound and incubated to allow for binding.

  • Addition of Red Blood Cells: A suspension of chicken or turkey red blood cells is added to each well.

  • Observation: The plate is observed for hemagglutination. In the absence of an effective inhibitor, the virus will cause the RBCs to agglutinate, forming a lattice structure. If this compound is effective, it will inhibit hemagglutination, and the RBCs will settle at the bottom of the well, forming a distinct button.

  • Endpoint Determination: The IC50 is determined as the concentration of this compound that inhibits hemagglutination by 50%.

Neuraminidase (NA) Inhibition Assay for Oseltamivir Efficacy

This is a fluorescence-based assay that measures the enzymatic activity of the viral neuraminidase.

  • Virus Preparation: A standardized amount of influenza virus is prepared.

  • Compound Dilution: Serial dilutions of oseltamivir carboxylate are prepared in a 96-well plate.

  • Incubation: The virus is added to the diluted compound and incubated.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

  • Enzymatic Reaction: The plate is incubated to allow the NA enzyme to cleave the substrate, releasing a fluorescent product.

  • Fluorescence Reading: The fluorescence is measured using a plate reader.

  • Endpoint Determination: The IC50 is calculated as the concentration of oseltamivir carboxylate that reduces NA activity by 50%.

Cell-Based Antiviral Assay (Plaque Reduction or Yield Reduction)

This assay measures the ability of a compound to inhibit viral replication in a cell culture system.

  • Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is prepared in a multi-well plate.

  • Infection: The cells are infected with a known amount of influenza virus in the presence of serial dilutions of the antiviral compound.

  • Incubation: The plates are incubated for a period to allow for viral replication.

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: The cells are overlaid with a semi-solid medium (like agar) and incubated until visible plaques (zones of cell death) form. The number and size of plaques are then counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

    • Yield Reduction Assay: The supernatant from the infected cells is collected, and the amount of virus produced is quantified using methods like quantitative PCR (qPCR) or by titrating the virus on fresh cells (TCID50 assay). The EC50 is the concentration of the compound that reduces the viral yield by 50%.

Visualizing the Mechanisms of Action

To further illustrate the distinct operational pathways of this compound and oseltamivir, the following diagrams have been generated using Graphviz.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_cl385319 This compound (HA Inhibitor) cluster_oseltamivir Oseltamivir (NA Inhibitor) Viral Entry Viral Entry Replication Replication Viral Entry->Replication Budding & Release Budding & Release Replication->Budding & Release This compound This compound This compound->Viral Entry Inhibits HA-mediated fusion Oseltamivir Oseltamivir Oseltamivir->Budding & Release Inhibits NA activity

Caption: Mechanisms of Action of this compound and Oseltamivir.

G cluster_workflow Antiviral Efficacy Testing Workflow Virus Strain\n(Oseltamivir-Resistant) Virus Strain (Oseltamivir-Resistant) Cell Culture Cell Culture Virus Strain\n(Oseltamivir-Resistant)->Cell Culture Infection Infection Cell Culture->Infection Incubation Incubation Infection->Incubation Antiviral Compound\n(this compound) Antiviral Compound (this compound) Antiviral Compound\n(this compound)->Infection Quantification\n(e.g., Plaque Assay) Quantification (e.g., Plaque Assay) Incubation->Quantification\n(e.g., Plaque Assay) EC50 Determination EC50 Determination Quantification\n(e.g., Plaque Assay)->EC50 Determination

Caption: Experimental Workflow for Efficacy Testing.

Conclusion

This compound represents a promising class of influenza antiviral candidates that operate through a mechanism of action distinct from currently approved neuraminidase inhibitors like oseltamivir. By targeting the viral hemagglutinin and inhibiting viral entry, this compound has the strong potential to be effective against influenza strains that have developed resistance to oseltamivir. While direct comparative experimental data on oseltamivir-resistant strains is needed to definitively confirm its efficacy profile, the available in vitro data against various influenza A subtypes, coupled with its unique mechanism, positions this compound as a valuable tool in the ongoing effort to combat influenza virus infections, particularly in the context of emerging antiviral resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of CL-385319 Derivatives: A Guide to Structural Activity Relationships in Influenza Virus Entry Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of CL-385319 derivatives as potent inhibitors of influenza virus entry. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the replication of influenza A viruses, particularly H1, H2, and H5 subtypes.[1][2] Its mechanism of action involves blocking the fusogenic activity of the viral hemagglutinin (HA) protein. By binding to a pocket in the stem region of the HA trimer, this compound stabilizes the pre-fusion conformation of the protein, thereby preventing the low pH-induced conformational changes necessary for viral and endosomal membrane fusion. This action effectively halts the viral entry process.[3]

Structural Activity Relationship (SAR) Studies

The core structure of this compound, featuring a 3-fluoro-5-(trifluoromethyl)benzamide moiety, has been identified as critical for its anti-influenza activity.[4] SAR studies have explored modifications to various parts of the molecule to enhance its potency and elucidate the key structural features required for optimal activity.

A significant finding from these studies is the impact of replacing the piperidine ring. Substitution with a thiophene ring has been shown to increase the inhibitory activity against H5N1 influenza virus by approximately one-fold, highlighting the potential for heterocyclic scaffolds to improve binding affinity.[4]

Comparative Biological Activity of this compound and its Derivatives

The following table summarizes the in vitro activity of this compound and key derivatives against H5N1 influenza A virus. The data is primarily derived from pseudovirus neutralization assays, which measure the inhibition of viral entry into host cells.

Compound IDStructureModification from this compoundIC50 (µM) against H5N1 PseudovirusCC50 (mM) in MDCK cellsSelectivity Index (SI = CC50/IC50)
This compound 3-fluoro-N-(2-(1-piperidinyl)ethyl)-5-(trifluoromethyl)benzamideParent Compound27.03 ± 2.541.48 ± 0.0154.8
Derivative 1l (Structure with thiophene ring)Piperidine ring replaced with a thiophene ring~13.5 (activity increased by ~one-fold)Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives are provided below.

Synthesis of this compound

This compound can be synthesized by reacting 1-(2-aminoethyl)piperidine with 5-fluoro-3-trifluoromethylbenzoyl chloride in methylene chloride at room temperature. The resulting hydrochloride product is then collected by filtration.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of a compound required to inhibit viral entry by 50% (IC50).

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured overnight.

  • Compound Preparation: The test compound (e.g., this compound or its derivatives) is serially diluted to the desired concentrations.

  • Virus-Compound Incubation: The diluted compound is incubated with H5N1 pseudotyped viral particles (containing an HIV backbone and expressing a luciferase reporter gene) for 30 minutes at 37°C.

  • Infection: The virus-compound mixture is then added to the MDCK cells and incubated for an additional 48 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase signal compared to untreated controls indicates inhibition of viral entry.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cytotoxicity Assay (XTT Assay)

This assay is performed to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50). This is crucial for assessing the therapeutic window of the compound. The XTT assay measures the metabolic activity of viable cells.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_virus_entry Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Virus Host Cell Host Cell Virus->Host Cell Attachment (HA) Endosome Endosome Host Cell->Endosome Endocytosis Viral RNA Release Viral RNA Release Endosome->Viral RNA Release Fusion (pH drop) HA Pre-fusion HA Pre-fusion This compound This compound This compound->HA Pre-fusion Binds & Stabilizes HA Post-fusion HA Post-fusion HA Pre-fusion->HA Post-fusion Blocked No Fusion No Fusion HA Pre-fusion->No Fusion Prevents conformational change

Caption: Mechanism of influenza virus entry and inhibition by this compound.

G cluster_workflow Pseudovirus Neutralization Assay Workflow Start Start Seed MDCK cells Seed MDCK cells Start->Seed MDCK cells Prepare compound dilutions Prepare compound dilutions Seed MDCK cells->Prepare compound dilutions Incubate compound + pseudovirus Incubate compound + pseudovirus Prepare compound dilutions->Incubate compound + pseudovirus Infect MDCK cells Infect MDCK cells Incubate compound + pseudovirus->Infect MDCK cells Incubate 48h Incubate 48h Infect MDCK cells->Incubate 48h Lyse cells & measure luciferase Lyse cells & measure luciferase Incubate 48h->Lyse cells & measure luciferase Calculate IC50 Calculate IC50 Lyse cells & measure luciferase->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the pseudovirus neutralization assay.

Conclusion

The SAR studies of this compound derivatives have provided valuable insights into the structural requirements for potent inhibition of influenza virus entry. The 3-fluoro-5-(trifluoromethyl)benzamide core is essential for activity, while modifications to the piperidine ring, such as replacement with a thiophene ring, can enhance inhibitory potency. These findings offer a solid foundation for the rational design of next-generation influenza entry inhibitors with improved efficacy. Further exploration of diverse heterocyclic replacements for the piperidine moiety is a promising avenue for future research.

References

In Vivo Efficacy of CL-385319 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of CL-385319, an investigational antiviral agent, in animal models of influenza A virus infection. Due to the limited public availability of specific in vivo quantitative data for this compound, this document focuses on its mechanism of action and compares its therapeutic modality to established antiviral drugs, Oseltamivir and Arbidol, for which in vivo efficacy data in mouse models are available.

Executive Summary

This compound is an N-substituted piperidine compound that has demonstrated inhibitory activity against influenza A virus, including highly pathogenic avian H5N1 strains, by blocking viral entry.[1][2] Its mechanism of action targets the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. While preclinical in vivo studies in mouse models have been conducted to evaluate its preventive efficacy, specific quantitative outcomes from these studies are not extensively detailed in publicly accessible literature. This guide, therefore, presents a framework for understanding the potential in vivo performance of this compound by comparing it with two widely recognized influenza antivirals, Oseltamivir and Arbidol, based on their distinct mechanisms and available efficacy data in murine models of influenza.

Data Presentation: Comparative In Vivo Efficacy of Influenza Antivirals in Mouse Models

The following tables summarize the in vivo efficacy of Oseltamivir and Arbidol in mouse models of influenza A virus infection. A conceptual placeholder for this compound is included to illustrate how its data would be presented.

Table 1: Survival Rate of Infected Mice

CompoundVirus StrainMouse StrainDoseAdministration RouteSurvival Rate (%)Reference
This compound H5N1 (presumed)Not SpecifiedNot SpecifiedNot SpecifiedData not available-
Oseltamivir H5N1 (A/Vietnam/1203/04)BALB/c10 mg/kg/dayOral gavage80[3]
Arbidol H5N1 (presumed)Not Specified90 and 180 mg/kg/dayNot SpecifiedSignificantly decreased mortality[4]

Table 2: Reduction in Lung Viral Titer

CompoundVirus StrainMouse StrainDoseAdministration RouteViral Titer ReductionReference
This compound H5N1 (presumed)Not SpecifiedNot SpecifiedNot SpecifiedData not available-
Oseltamivir H1N1 (A/Puerto Rico/8/34)BALB/c10 mg/kgOralSignificant[5]
Arbidol H1N1Not Specified90 and 180 mg/kg/dayNot SpecifiedSignificantly decreased viral titers

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the in vivo evaluation of antiviral efficacy against influenza virus in mouse models.

General In Vivo Efficacy Study in a Mouse Model of Influenza

This protocol provides a generalized framework for assessing the efficacy of antiviral compounds against influenza virus in mice.

1. Animal Model:

  • Species and Strain: Female BALB/c mice, 6-8 weeks old, are commonly used due to their susceptibility to various influenza strains.

  • Housing: Animals are housed in specific pathogen-free conditions with ad libitum access to food and water. All experiments are conducted in a biosafety level 3 (BSL-3) facility for highly pathogenic strains.

2. Virus and Infection:

  • Virus Strain: A mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant H5N1 strain) is used.

  • Infection: Mice are lightly anesthetized (e.g., with isoflurane) and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of the virus in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).

3. Antiviral Treatment:

  • Compound Administration: The test compound (e.g., this compound) and control compounds (e.g., Oseltamivir, Arbidol, or vehicle) are administered at specified doses.

  • Route of Administration: The route can be oral (gavage), intraperitoneal, or intranasal, depending on the compound's properties and the study's objective.

  • Dosing Regimen: Treatment can be prophylactic (initiated before infection) or therapeutic (initiated at various time points after infection) and is typically continued for 5-8 days.

4. Efficacy Endpoints:

  • Survival: Mice are monitored daily for 14-21 days for survival, and the percentage of surviving animals in each group is calculated.

  • Body Weight: Body weight is measured daily as an indicator of morbidity.

  • Viral Load: On specific days post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers by plaque assay or quantitative PCR (qPCR).

  • Histopathology: Lung tissues may be collected, fixed in formalin, and processed for histopathological examination to assess the degree of inflammation and tissue damage.

5. Statistical Analysis:

  • Survival curves are analyzed using the log-rank (Mantel-Cox) test. Differences in body weight and viral titers between groups are typically analyzed using a t-test or analysis of variance (ANOVA). A p-value of <0.05 is generally considered statistically significant.

Visualizations

Influenza Virus Entry and the Target of this compound

The following diagram illustrates the initial stages of influenza A virus infection and highlights the step at which this compound is believed to exert its inhibitory effect.

Influenza_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_inhibition Virus Influenza A Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA binding) Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Endosome->Fusion 3. Acidification (low pH) Release Viral RNA Release into Cytoplasm Fusion->Release 4. Membrane Fusion CL385319 This compound CL385319->Fusion Inhibits HA conformational change

Caption: Influenza A virus entry pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Antiviral Efficacy

This diagram outlines the typical workflow for evaluating the efficacy of an antiviral compound in a mouse model of influenza infection.

Antiviral_Efficacy_Workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation (e.g., BALB/c mice) Infection 4. Intranasal Infection (Lethal dose) Animal_Acclimation->Infection Virus_Preparation 2. Virus Stock Preparation (e.g., H5N1 strain) Virus_Preparation->Infection Compound_Formulation 3. Compound Formulation (this compound, Controls) Treatment 5. Antiviral Administration (Prophylactic or Therapeutic) Compound_Formulation->Treatment Infection->Treatment Daily_Monitoring 6. Daily Monitoring (Survival, Body Weight) Treatment->Daily_Monitoring Tissue_Harvesting 7. Tissue Harvesting (Lungs at specific time points) Treatment->Tissue_Harvesting Statistical_Analysis 10. Statistical Analysis Daily_Monitoring->Statistical_Analysis Viral_Load_Assay 8. Viral Load Quantification (Plaque Assay / qPCR) Tissue_Harvesting->Viral_Load_Assay Histopathology 9. Histopathological Analysis Tissue_Harvesting->Histopathology Viral_Load_Assay->Statistical_Analysis Histopathology->Statistical_Analysis

Caption: Workflow for in vivo evaluation of antiviral efficacy in a mouse model.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CL-385319

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of CL-385319, a potent EGFR inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Handling Precautions:

  • Avoid all personal contact, including inhalation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation of waste is the first critical step to ensure safe disposal.

  • Solid Waste:

    • Place unused this compound powder, contaminated disposables (e.g., weighing papers, pipette tips, gloves), and empty containers into a clearly labeled, sealed, and compatible hazardous waste container.

    • The container should be designated for "Toxic" or "Hazardous Chemical Waste."

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the resulting solution in a designated, sealed, and leak-proof hazardous waste container.

    • The label must clearly indicate the contents, including the solvent used and the approximate concentration of this compound.

Step 2: Container Management

  • Ensure all waste containers are in good condition and compatible with the waste they hold.

  • Keep containers securely closed except when adding waste.

  • Do not overfill containers; allow for at least 10% headspace for expansion.

Step 3: Storage of Hazardous Waste

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Provide them with a complete and accurate description of the waste.

Step 5: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and restrict access to the immediate area.

  • Ventilate the area if it is safe to do so.

  • Wear full PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Clean the spill area with an appropriate decontaminating solution.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen is_solid Solid Waste? waste_gen->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Secondary Containment Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal ehs_contact->disposal spill Spill Occurs spill_response Contain with Absorbent & Collect Waste spill->spill_response spill_response->storage

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling CL-385319

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of CL-385319, an N-substituted piperidine compound with inhibitory activity against H5N1 avian influenza A virus. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent research chemicals and available data on this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's biological activity.

ParameterValueCell LineDescription
IC50 27.03 ± 2.54 µMMDCKThe half maximal inhibitory concentration against highly pathogenic H5N1 virus infection.[1][2]
CC50 1.48 mMMDCKThe half maximal cytotoxic concentration, indicating low cytotoxicity at its effective inhibitory range.[1][2]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of comprehensive toxicity data, stringent adherence to PPE protocols is mandatory to prevent exposure.

CategoryItemSpecifications and Recommendations
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles are required.
Body Protection Laboratory CoatA dedicated lab coat must be worn.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Prepare all necessary materials, including microcentrifuge tubes, solvent (e.g., DMSO), and pipettes, within the fume hood.

    • Designate a specific area within the lab for handling this compound to minimize the risk of cross-contamination.

  • Compound Weighing and Solubilization :

    • Handle the solid form of this compound exclusively within the fume hood.

    • To avoid generating airborne dust, do not weigh the powder directly on a balance. Instead, use a tared weigh boat or microtube.

    • Prepare a stock solution by adding the appropriate solvent to the vial containing the solid compound.

  • Experimental Procedures :

    • When diluting the stock solution, perform all serial dilutions within the fume hood.

    • Keep all vessels containing this compound tightly sealed when not in use.

  • Spill Management :

    • In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • For a small spill, use an appropriate chemical spill kit to absorb the material.

    • Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory disinfectant.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., pipette tips, tubes, gloves) contaminated with this compound in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage and Disposal :

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Experimental Protocol: Pseudovirus Neutralization Assay

This protocol outlines a typical experiment to evaluate the inhibitory activity of this compound against H5N1 pseudovirus entry into Madin-Darby Canine Kidney (MDCK) cells.[1]

  • Cell Preparation :

    • Seed MDCK cells in a 96-well plate at a density of 1x10^4 cells per well.

    • Incubate the cells overnight to allow for attachment.

  • Compound Preparation :

    • Prepare a series of dilutions of this compound in an appropriate cell culture medium.

  • Virus-Compound Incubation :

    • In a separate plate, incubate the H5N1 pseudovirus with the various concentrations of this compound for 30 minutes at 37°C.

  • Infection :

    • Transfer the virus-compound mixture to the 96-well plate containing the MDCK cells.

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay :

    • After the incubation period, lyse the cells and measure the luciferase activity, which corresponds to the level of viral entry and replication.

  • Data Analysis :

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCK cells in 96-well plate D Infect MDCK cells with virus-compound mix A->D B Prepare serial dilutions of this compound C Incubate pseudovirus with this compound B->C C->D E Incubate for 48 hours D->E F Lyse cells and measure luciferase activity E->F G Calculate IC50 F->G

Caption: Experimental workflow for the pseudovirus neutralization assay.

G cluster_virus H5N1 Virus cluster_cell Host Cell V H5N1 Virion HC Host Cell Membrane V->HC Attachment HA Hemagglutinin (HA) Fusion Membrane Fusion & Viral Entry HA->Fusion Endosome Endosome HC->Endosome Endocytosis Endosome->Fusion CL This compound CL->HA Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting H5N1 viral entry.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.